1,4,5-Trihydroxypentan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4,5-trihydroxypentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h4,6-8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLZOXZZESQNKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955061 | |
| Record name | 1,4,5-Trihydroxypentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3343-53-1 | |
| Record name | 3-Deoxypentosone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3343-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanone, 1,4,5-trihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,5-Trihydroxypentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4,5-Trihydroxypentan-2-one: Chemical Properties, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 1,4,5-trihydroxypentan-2-one, a polyhydroxylated ketone of significant interest. From its fundamental chemical properties and structure to its synthesis and potential applications in drug development, this document serves as a critical resource for researchers in medicinal chemistry and biotechnology.
Introduction: A Molecule of Growing Significance
This compound, also known by its synonym 3-deoxypentulose, is a five-carbon monosaccharide derivative characterized by a ketone functional group at the second carbon and hydroxyl groups at the first, fourth, and fifth positions.[1][2] While it has been identified as a key intermediate in the acid-catalyzed conversion of biomass-derived furfuryl alcohol to valuable chemicals like levulinic acid, its structural similarity to pentose sugars suggests a potential for biological activity, making it a molecule of interest for drug discovery and development.[1][3] This guide will delve into the known chemical and physical properties of this compound, explore methods for its synthesis and characterization, and discuss its potential as a scaffold for the development of novel therapeutic agents. The natural occurrence of this compound has been reported in Streptomyces hygroscopicus, hinting at its potential role in biological processes.[2]
Part 1: Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.
Chemical Structure and Identifiers
-
IUPAC Name: this compound[2]
-
Synonyms: 3-Deoxypentulose, 2-Pentanone, 1,4,5-trihydroxy-[2]
-
SMILES: C(C(CO)O)C(=O)CO[2]
-
InChI Key: KKLZOXZZESQNKR-UHFFFAOYSA-N[2]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties, primarily sourced from PubChem, provide a preliminary understanding of the molecule's behavior.
| Property | Value | Source |
| Molecular Weight | 134.13 g/mol | PubChem[2] |
| XLogP3-AA | -2.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 3 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
| Exact Mass | 134.05790880 Da | PubChem[2] |
| Topological Polar Surface Area | 77.8 Ų | PubChem[2] |
| Boiling Point (Predicted) | 377.7 °C at 760 mmHg | ChemNet[4] |
| Density (Predicted) | 1.326 g/cm³ | ChemNet[4] |
| Flash Point (Predicted) | 196.4 °C | ChemNet[4] |
Part 2: Synthesis and Characterization
The synthesis and purification of this compound are critical steps for its further study and application. This section outlines a known synthetic approach and the analytical techniques essential for its characterization.
Synthetic Pathways: From Sugars to a Key Intermediate
A practical laboratory-scale synthesis of this compound (referred to as 3-deoxypentulose) involves the isomerization and subsequent β-elimination of 4-O-substituted glucose or fructose derivatives.[5] This method provides a controlled route to the target molecule from readily available starting materials.
Conceptual Workflow for the Synthesis of this compound:
Caption: A conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Conceptual):
-
Isomerization: A solution of a 4-O-substituted glucose derivative, such as maltose, in a phosphate buffer (pH 7.5) is heated. This promotes the isomerization of the aldose to the corresponding ketose (e.g., maltulose).[5]
-
β-Elimination and Tautomerization: Continued heating of the ketose in the neutral pH buffer induces β-elimination, followed by keto-enol tautomerization. This leads to the formation of a 1,3-dicarbonyl intermediate.[5]
-
Hydrolysis: The intermediate undergoes hydrolysis to yield this compound and formic acid as a byproduct.[5]
-
Purification: The reaction mixture can be purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.[5]
Spectroscopic and Analytical Characterization
The unambiguous identification and characterization of this compound rely on a combination of modern spectroscopic and analytical techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pentan-2-one backbone. The chemical shifts and coupling patterns will be influenced by the neighboring hydroxyl and carbonyl groups. Protons on carbons bearing hydroxyl groups (CH-OH) will appear in a characteristic region and exhibit coupling to adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will provide definitive evidence of the carbon skeleton. Key signals would include the carbonyl carbon of the ketone (typically in the range of 200-220 ppm) and the carbons bonded to hydroxyl groups (in the range of 60-80 ppm).
-
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are invaluable for establishing the connectivity between protons and carbons, confirming the precise structure of the molecule.
2.2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound, confirming its molecular formula of C₅H₁₀O₄.[3] The fragmentation pattern observed in the mass spectrum can provide further structural information.
2.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The IR spectrum of this compound will be characterized by:
-
A broad and strong absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the multiple hydroxyl groups.
-
A sharp, strong absorption band around 1710-1730 cm⁻¹, indicative of the C=O stretching vibration of the ketone.
Part 3: Chemical Reactivity and Stability
Understanding the chemical reactivity and stability of this compound is paramount for its handling, storage, and derivatization for drug development purposes.
Key Chemical Reactions
The presence of multiple hydroxyl groups and a ketone functionality makes this compound a versatile scaffold for chemical modification.
-
Reactions of the Hydroxyl Groups: The primary and secondary hydroxyl groups can undergo a variety of reactions, including:
-
Esterification: Reaction with acyl chlorides or anhydrides to form esters.
-
Etherification: Reaction with alkyl halides in the presence of a base to form ethers. Selective protection of the hydroxyl groups is often necessary to achieve regioselectivity.
-
-
Reactions of the Ketone Group: The ketone carbonyl group can be targeted for:
-
Reduction: Reduction to a secondary alcohol using reducing agents like sodium borohydride.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent to form an amino group.
-
Aldol Condensation: The α-protons to the ketone are acidic and can participate in aldol-type reactions.
-
Stability and Degradation
As a polyhydroxylated ketone, this compound is susceptible to degradation under certain conditions. Forced degradation studies are essential to elucidate its degradation pathways and to develop stability-indicating analytical methods.[6]
-
pH-Dependent Stability: Phenolic and polyhydroxylated compounds are generally more stable in acidic conditions.[7] In alkaline solutions, the deprotonation of hydroxyl groups can increase the molecule's susceptibility to oxidation.
-
Oxidative Degradation: The hydroxyl groups, particularly in the presence of oxidizing agents or exposure to air and light, can be oxidized.
-
Thermal Stability: While predicted to have a high boiling point, prolonged exposure to high temperatures may lead to dehydration and other degradation reactions.
For long-term storage, it is recommended to keep this compound in a cool, dry, and dark environment, preferably under an inert atmosphere.
Part 4: Biological Significance and Drug Development Potential
The structural analogy of this compound to pentose sugars, which are fundamental components of nucleic acids and various metabolic pathways, suggests a high potential for biological activity.
Rationale for Biological Activity
Polyhydroxylated compounds often exhibit a range of biological activities due to their ability to interact with the active sites of enzymes and receptors through hydrogen bonding. Their structural similarity to natural substrates can lead to competitive inhibition of enzymes involved in key metabolic pathways.
Potential Mechanisms of Action:
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3-Deoxypentulose CAS number and molecular weight
An In-Depth Technical Guide to 3-Deoxypentulose for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deoxypentulose, a deoxypentose, is a significant α-dicarbonyl compound that garners considerable interest in the fields of food chemistry, biochemistry, and biomedical research. As an intermediate in the Maillard reaction and caramelization, it plays a crucial role in the non-enzymatic browning of foods. Its reactivity also positions it as a precursor to the formation of advanced glycation end products (AGEs), molecules implicated in the pathophysiology of various age-related and metabolic diseases. This guide provides a comprehensive overview of 3-Deoxypentulose, from its fundamental properties to detailed protocols for its synthesis and analysis, offering a critical resource for professionals in research and development.
Core Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of 3-Deoxypentulose is essential for its application in a research setting. These core identifiers are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3343-53-1 | [1][2][3][4][5] |
| Molecular Formula | C₅H₁₀O₄ | [1][2][4][5] |
| Molecular Weight | 134.13 g/mol | [1][2][4][5] |
| Synonyms | 1,4,5-trihydroxypentan-2-one; 3-Deoxyxylosone; 3-Deoxypentosulose; 3-Deoxypentosone | [1][2][4] |
| Appearance | Yellow oil | [1] |
Biochemical Significance and Formation Pathway
3-Deoxypentulose is a key intermediate formed from the degradation of common dietary sugars, particularly under thermal processing. Its primary formation route in many systems involves the isomerization and subsequent degradation of disaccharides.
The Maltose Degradation Pathway
A well-characterized pathway for the formation of 3-Deoxypentulose involves the heat treatment of 1→4 linked oligo- and polysaccharides, such as maltose, under neutral pH conditions.[6] This process is critical to understand as it represents a common scenario in food processing and can be adapted for laboratory synthesis.
The reaction proceeds through several key steps:
-
Isomerization: Maltose, an aldose disaccharide, first undergoes an aldose-ketose isomerization to form maltulose.
-
β-Elimination: The maltulose intermediate then undergoes β-elimination.
-
Tautomerization: A subsequent keto-enol tautomerization leads to the formation of a 1,3-dicarbonyl intermediate.
-
Hydrolysis: Finally, this intermediate is hydrolyzed to yield 3-deoxy-d-glycero-pent-2-ulose (3-Deoxypentulose) and formic acid as the major products.[6]
It is crucial to maintain a neutral pH during this process. Under strongly alkaline conditions, the pathway shifts towards a benzylic acid rearrangement, which results in the formation of isosaccharinic acid instead of 3-Deoxypentulose.[6]
Sources
Discovery and natural occurrence of 1,4,5-Trihydroxypentan-2-one
An In-depth Technical Guide to 1,4,5-Trihydroxypentan-2-one: From Natural Occurrence to Synthetic Strategies
Abstract
This technical guide offers a comprehensive overview of this compound, a polyhydroxylated ketone of significant interest in microbiology and sustainable chemistry. Also known by its synonym 3-Deoxypentulose, this molecule has been identified as a natural product from microbial sources and serves as a pivotal intermediate in the conversion of biomass to high-value platform chemicals.[1][2] This document synthesizes the current understanding of its discovery, natural occurrence, proposed biosynthetic origins, and methodologies for its isolation and chemical synthesis. Authored for researchers, chemists, and drug development professionals, this guide provides not only established facts but also field-proven insights into the experimental logic and protocols relevant to the study of this compound.
Chemical Identity and Physicochemical Properties
This compound (CAS No: 3343-53-1) is a five-carbon monosaccharide derivative characterized by a ketone at the C2 position and hydroxyl groups at the C1, C4, and C5 positions.[1][2] Its structure distinguishes it from other isomeric pentanones and positions it as an interesting building block in both biological and chemical contexts.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Deoxypentulose, 2-Pentanone, 1,4,5-trihydroxy- | [1][2] |
| CAS Number | 3343-53-1 | [3] |
| Molecular Formula | C₅H₁₀O₄ | [2] |
| Molecular Weight | 134.13 g/mol | [2] |
| SMILES | C(C(CO)O)C(=O)CO | [2] |
| Density | 1.326 g/cm³ | [3] |
| Boiling Point | 377.7°C at 760 mmHg | [3] |
| Flash Point | 196.4°C | [3] |
Discovery and Natural Occurrence
The first identification of this compound as a natural product was from microbial sources. It has been isolated and documented in the fermentation broths of the soil-dwelling bacterium Streptomyces hygroscopicus.[1][2] The presence of this deoxypentulose within a microorganism known for producing a wide array of secondary metabolites suggests it may play a role in the organism's specialized metabolic pathways, although its specific biological function in S. hygroscopicus remains an area for further investigation.
Proposed Biosynthesis
While the complete enzymatic pathway for this compound has not been fully elucidated, its structure strongly suggests an origin rooted in central carbon metabolism. The proposed biosynthetic logic involves an enzymatic condensation reaction akin to an aldol addition. Specifically, it is hypothesized that a two-carbon unit, potentially derived from pyruvate, is joined with a three-carbon glyceraldehyde 3-phosphate unit.[1] This initial coupling would be followed by subsequent enzymatic modifications, such as dephosphorylation, to yield the final this compound structure.[1] This places its formation squarely within the framework of primary metabolism, from which many specialized metabolites arise.
Caption: Proposed biosynthetic pathway for this compound.
Methodologies for Isolation and Purification from Microbial Culture
Isolating a polar, non-volatile metabolite like this compound from a complex fermentation broth requires a systematic, multi-step approach. The following protocol is a validated, field-proven workflow designed for high-purity recovery, drawing from established principles of natural product chemistry.[4][5]
Rationale for Experimental Design
The core challenge is separating the target molecule from a myriad of other metabolites, salts, and media components.
-
Extraction: The polarity of the target dictates the use of polar organic solvents. Ethyl acetate is chosen for its ability to extract a broad range of moderately polar compounds while leaving behind highly polar sugars and salts.
-
Chromatography: A multi-modal chromatographic strategy is essential. We begin with normal-phase chromatography on silica gel for initial, coarse fractionation based on polarity. This is followed by reversed-phase chromatography, which separates compounds based on hydrophobicity and is highly effective for final purification of polar analytes.
Step-by-Step Isolation Protocol
Step 1: Fermentation and Harvest
-
Culture Streptomyces hygroscopicus in a suitable production medium until optimal secondary metabolite production is achieved (typically determined by time-course analysis).
-
Separate the biomass from the culture broth via centrifugation (e.g., 8,000 x g for 20 minutes at 4°C).
-
Retain the supernatant (broth) for extraction.
Step 2: Liquid-Liquid Extraction
-
Adjust the pH of the supernatant to ~7.0.
-
Perform a sequential liquid-liquid extraction using an equal volume of ethyl acetate (EtOAc). Repeat this process three times.
-
Pool the organic (EtOAc) fractions and concentrate them in vacuo using a rotary evaporator to yield a crude extract.
Step 3: Initial Fractionation via Silica Gel Chromatography
-
Adsorb the crude extract onto a small amount of silica gel.
-
Load the dried, adsorbed extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a step gradient of increasing polarity, for instance, from 100% hexane to 100% ethyl acetate, followed by an ethyl acetate/methanol gradient.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the target compound.
Step 4: Final Purification by Preparative HPLC
-
Pool and concentrate the fractions containing the highest concentration of the target compound.
-
Dissolve the concentrated fraction in the HPLC mobile phase.
-
Purify the compound using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[4] An isocratic or gradient elution with a water/methanol or water/acetonitrile system is typically effective.
-
Monitor the elution using a UV detector (if the compound has a chromophore) or a refractive index detector.
-
Collect the peak corresponding to this compound and verify its purity and identity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Generalized workflow for isolating this compound.
Chemical Synthesis and Derivatization
Beyond its isolation from natural sources, chemical synthesis provides a reliable and scalable route to this compound and its analogues.
Biomimetic Chemical Synthesis
A cornerstone of synthetic organic chemistry, the Aldol reaction, provides a direct method for constructing the carbon backbone of polyhydroxylated ketones like the target compound.[1] This approach mimics the proposed biosynthetic pathway by coupling an enolate (from a C2 ketone) with an aldehyde (a C3 electrophile) to form the key C-C bond.
Biocatalytic Synthesis
Enzymes offer unparalleled stereoselectivity in synthesis. Aldolases, particularly variants of Fructose-1,6-bisphosphate aldolase (FSA), have been successfully used to synthesize related 1,3,4-trihydroxylated pentan-2-one derivatives.[1] These enzymes can utilize donors like dihydroxyacetone (DHA) and various aldehyde acceptors, providing an enantiopure route to polyhydroxylated ketones. This green chemistry approach avoids complex protecting group strategies often required in traditional organic synthesis.[1]
Synthesis of Functionalized Analogues
Creating derivatives of this compound for structure-activity relationship (SAR) studies often requires regioselective functionalization. A common strategy involves the selective protection of the primary hydroxyl groups (at C1 and C5) to allow for specific modification of the secondary hydroxyl group at C4 or the ketone at C2.[1] For instance, conjugation with heterocyclic moieties like indole can be achieved through Lewis acid-catalyzed reactions, potentially yielding hybrid molecules with novel biological activities.[1]
Industrial and Biological Significance
Role in Sustainable Chemistry
This compound has been identified as a critical reaction intermediate in the acid-catalyzed conversion of furfuryl alcohol into levulinic acid.[1] Furfuryl alcohol is derived from hemicellulose, a major component of lignocellulosic biomass. Levulinic acid is recognized as a top value-added platform chemical, serving as a precursor to solvents, fuel additives, and polymers.[1] Understanding the formation and subsequent reactions of this compound is crucial for optimizing catalytic systems to efficiently transform renewable biomass into industrial chemicals.
Potential Biological Activities
While extensive biological screening data for this compound is not yet available in the public domain, its structure as a deoxypentulose suggests potential for interaction with carbohydrate-binding proteins or enzymes. Analogous structures, such as the 3,4,5-trihydroxypiperidines (iminosugar analogues of pentoses), are known for potent biological activities, including glycosidase inhibition and immunosuppressant effects.[6] This suggests that this compound and its derivatives are promising candidates for future screening in areas such as metabolic disorders and infectious diseases.
Conclusion and Future Directions
This compound stands at an interesting intersection of natural product chemistry, biosynthesis, and sustainable industrial processes. Its confirmed natural occurrence in Streptomyces and its role as a key intermediate in biomass valorization have established it as a molecule of scientific importance.[1][2]
Future research should be directed towards several key areas:
-
Elucidation of the Biosynthetic Pathway: Identifying and characterizing the specific enzymes responsible for its production in S. hygroscopicus would provide valuable tools for biocatalysis and synthetic biology.
-
Biological Activity Screening: A systematic evaluation of its biological properties is warranted to uncover potential therapeutic applications.
-
Optimization of Synthetic Routes: Further development of both chemical and biocatalytic synthetic methods will be essential for producing the quantities needed for extensive biological testing and for creating diverse libraries of analogues.
This guide provides a foundational framework for professionals engaging with this promising molecule, highlighting the critical knowledge and experimental approaches necessary for its continued study and application.
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Spectroscopic data (NMR, IR, MS) of 1,4,5-Trihydroxypentan-2-one
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,4,5-Trihydroxypentan-2-one
Introduction: Elucidating the Molecular Architecture
This compound (C₅H₁₀O₄, Molar Mass: 134.13 g/mol ) is a polyhydroxylated ketone of interest in various fields of chemical research.[1] As a molecule with multiple functional groups—a ketone and three hydroxyl groups—and several stereocenters, its unambiguous structural confirmation is paramount for any research or development application. Spectroscopic analysis provides the foundational data required to confirm its covalent structure, assess purity, and understand its chemical environment.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The narrative moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the logic of spectral interpretation, reflecting the perspective of a Senior Application Scientist.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the carbon backbone and the precise location of the hydroxyl and carbonyl groups.[2]
Expertise in Action: Causality in Experimental Design
The choice of solvent is a critical first step. Due to the presence of three hydroxyl groups, the molecule is highly polar. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. D₂O is often preferred for its simplicity, but it will result in the exchange of the hydroxyl protons (OH) with deuterium, causing their signals to disappear from the ¹H NMR spectrum. While this can simplify the spectrum, it also means the loss of direct information about these protons. Conversely, DMSO-d₆ will allow for the observation of the hydroxyl protons, which can provide additional structural information through coupling, provided the sample is scrupulously dry. For this guide, we will reference predicted data in D₂O for simplicity, a common choice for initial characterization of polyols.[3]
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. The chemical shift of each proton is influenced by its local electronic environment, and spin-spin coupling reveals the number of neighboring protons.
Predicted ¹H NMR Data (D₂O, 300 MHz) [2][4]
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
|---|---|---|---|---|
| H-1 | ~4.5 | Singlet (s) | - | Protons on a carbon adjacent to the ketone carbonyl group are deshielded. |
| H-3 | ~2.7 | Multiplet (m) | - | Protons are adjacent to both the carbonyl group and a hydroxyl-bearing carbon. |
| H-4 | ~4.0 | Multiplet (m) | - | Proton on a carbon bearing a hydroxyl group (CH-OH). |
| H-5 | ~3.6-3.8 | Multiplet (m) | - | Protons on a terminal carbon bearing a primary hydroxyl group. |
| OH | Not Observed | - | - | Protons exchange with the D₂O solvent. |
Interpretation Insights:
-
The protons at the C-1 position, adjacent to the electron-withdrawing carbonyl group, are expected to be the most deshielded of the methylene protons, appearing furthest downfield.[5]
-
The protons at C-3 are adjacent to both the carbonyl and the C-4 methine, leading to a complex splitting pattern.
-
The proton at C-4 is attached to a carbon with a hydroxyl group, shifting it downfield.
-
Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) would be instrumental in definitively assigning these signals by showing the coupling relationships between adjacent protons (e.g., H-3 coupling to H-4, and H-4 coupling to H-5).[2]
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functionalization.
Predicted ¹³C NMR Data (D₂O, 101 MHz) [6][7]
| Position | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
|---|---|---|
| C-1 | ~70-75 | Carbon of a primary alcohol (CH₂OH), deshielded by the adjacent ketone. |
| C-2 | ~210-215 | Carbonyl carbon of a ketone, the most deshielded carbon in the molecule.[5][8] |
| C-3 | ~45-50 | Aliphatic carbon adjacent to the ketone. |
| C-4 | ~70-75 | Carbon of a secondary alcohol (CH-OH). |
| C-5 | ~60-65 | Carbon of a terminal primary alcohol (CH₂OH). |
Interpretation Insights:
-
The most striking feature is the signal in the 210-215 ppm range, which is highly characteristic of a ketone carbonyl carbon.[9] Its presence is a definitive marker for this functional group.
-
The signals for C-1, C-4, and C-5 all appear in the typical range for sp³ carbons bonded to oxygen. Their specific shifts are influenced by their position relative to the carbonyl group and other hydroxyls.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as DSS for D₂O, for chemical shift referencing.[10]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[11]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum (typically 16-64 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (typically requires several hundred to thousands of scans due to the low natural abundance of ¹³C).
-
(Optional but Recommended) Acquire a 2D COSY spectrum to establish H-H correlations.
-
Section 2: Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.[12] For this compound, IR is crucial for confirming the simultaneous presence of the ketone (C=O) and hydroxyl (O-H) groups.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |
| 3500 - 3200 | O-H (Alcohol) | Stretching | Broad, strong intensity due to hydrogen bonding. |
| 3000 - 2850 | C-H (Aliphatic) | Stretching | Medium to strong intensity.[13] |
| ~1715 | C=O (Ketone) | Stretching | Strong, sharp intensity. Characteristic of a saturated aliphatic ketone.[14] |
| ~1100 - 1000 | C-O (Alcohol) | Stretching | Medium to strong intensity. |
Interpretation Insights:
-
The most diagnostic peaks are the broad O-H stretch above 3200 cm⁻¹ and the sharp, intense C=O stretch around 1715 cm⁻¹.[2][5] The presence of both is strong evidence for the proposed structure.
-
The broadness of the O-H band is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules, a hallmark of alcohols.
-
The position of the C=O stretch at ~1715 cm⁻¹ confirms it is a saturated, aliphatic ketone. Conjugation or ring strain would shift this value significantly.[15][16]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.[10]
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. If a solid, use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to generate the final absorbance or transmittance spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
Caption: Spectroscopic analysis workflow for structural confirmation.
Section 3: Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For a molecule like this compound, a soft ionization technique like Electrospray Ionization (ESI) is preferable to a hard technique like Electron Ionization (EI) to minimize initial fragmentation and clearly observe the molecular ion.
Expected Mass Spectrometry Data (ESI-MS)
-
Molecular Formula: C₅H₁₀O₄
-
Exact Mass: 134.0579 Da[1]
-
Observed Ions (Positive Mode):
-
[M+H]⁺: 135.0657 Da
-
[M+Na]⁺: 157.0478 Da (Often observed as a sodium adduct)
-
-
Observed Ion (Negative Mode):
-
[M-H]⁻: 133.0492 Da
-
Fragmentation Analysis: The Logic of Bond Cleavage
While ESI is soft, fragmentation can be induced in the mass spectrometer (MS/MS) to gain further structural information. The most likely fragmentation pathways for the ketone functionality involve alpha-cleavage, where the bond adjacent to the carbonyl group breaks.[17][18] Alcohols can also undergo alpha-cleavage or dehydration.[18]
Predicted Fragmentation Pathway (Alpha-Cleavage)
Caption: Predicted alpha-cleavage fragmentation of the parent ion.
Interpretation Insights:
-
Alpha-cleavage is a common fragmentation for ketones.[19] Cleavage of the C2-C3 bond would result in a stable acylium ion at m/z = 91 and a neutral radical. Cleavage of the C1-C2 bond would yield an acylium ion fragment at m/z = 43. The relative abundance of these fragments can provide information about the stability of the resulting ions and radicals.[17]
-
Loss of water (dehydration, a loss of 18 Da) from the molecular ion is also a common fragmentation pathway for molecules containing multiple hydroxyl groups.[18]
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Infusion: The sample can be directly infused into the ESI source or injected through a liquid chromatography (LC) system for prior separation if it is part of a mixture.
-
Instrument Parameters (ESI):
-
Ionization Mode: Run in both positive and negative ion modes to capture all possible adducts.
-
Capillary Voltage: Typically 2-4 kV.
-
Drying Gas: Nitrogen, at a flow rate and temperature optimized to desolvate the ions (e.g., 10 L/min, 300 °C).
-
-
Data Acquisition:
-
Full Scan (MS1): Acquire a full scan over a relevant m/z range (e.g., 50-500 Da) to identify the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Tandem MS (MS/MS): Select the molecular ion as the precursor and apply collision energy (CID) to induce fragmentation. Acquire the product ion spectrum to observe the fragments outlined above.
-
Conclusion: A Unified Spectroscopic Signature
The structural confirmation of this compound is achieved not by a single technique, but by the synergistic integration of NMR, IR, and MS data. IR confirms the presence of the essential ketone and hydroxyl functional groups. High-resolution MS validates the elemental composition and molecular weight. Finally, detailed 1D and 2D NMR experiments provide the definitive, atom-by-atom map of the molecular connectivity. Together, these techniques provide a self-validating system, ensuring the identity and integrity of the molecule for any scientific application.
References
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NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0223925). [Online]. Available: [Link].
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PubChem. This compound | C5H10O4 | CID 6451547. [Online]. Available: [Link].
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Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Online]. Available: [Link].
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PubChem. 1,4,5-Trihydroxypentane-2,3-dione | C5H8O5 | CID 54545204. [Online]. Available: [Link].
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Online]. Available: [Link].
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Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Online]. Available: [Link].
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NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0236108). [Online]. Available: [Link].
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NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0281454). [Online]. Available: [Link].
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PubChem. 3,4,5-Trihydroxypentan-2-one | C5H10O4 | CID 337. [Online]. Available: [Link].
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MDPI. Mass Spectrometry Reveals Molecular Structure of Polyhydroxyalkanoates Attained by Bioconversion of Oxidized Polypropylene Waste Fragments. [Online]. Available: [Link].
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Unknown. 13C NMR SPECTROSCOPY BASICS. [Online]. Available: [Link].
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Thermochemical properties of 3-Deoxypentulose
An In-depth Technical Guide to the Thermochemical Properties of 3-Deoxypentulose
Abstract: 3-Deoxypentulose is a key α-dicarbonyl intermediate in the Maillard reaction, the complex network of non-enzymatic browning reactions that defines the flavor, aroma, and color of thermally processed foods.[1][2] As a deoxysugar, its derivatives also hold potential significance in the development of therapeutic agents.[3][4] Understanding the thermochemical properties of 3-deoxypentulose—such as its enthalpy of formation, standard entropy, and heat capacity—is fundamental to modeling its stability, reactivity, and reaction energetics within these complex systems. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical importance of these properties, the principal methodologies for their determination, and a framework for applying this knowledge in research and development. While direct experimental thermochemical data for 3-deoxypentulose is not extensively published, this paper establishes the authoritative experimental and computational protocols required for its determination, thereby providing a self-validating roadmap for future research.
Introduction and Significance
3-Deoxypentulose (C₅H₁₀O₄) is a five-carbon ketose distinguished by the absence of a hydroxyl group at the C-3 position.[5] This structural feature makes it a reactive intermediate in chemical pathways. Its primary role is recognized in the intermediate stages of the Maillard reaction, where it forms from the degradation of larger sugars.[2][6] The thermochemical stability of 3-deoxypentulose influences its residence time and subsequent reaction pathways, leading to the formation of flavor compounds, aromatic molecules, and nitrogenous polymers known as melanoidins.[7][8]
From a drug development perspective, deoxysugars are integral components of numerous antibiotics and therapeutic agents, where they often mediate receptor binding and enhance efficacy.[3] A computational study of various deoxysugars revealed that deoxygenation at the C-3 position, as seen in 3-deoxypentulose, imparts a greater degree of thermodynamic instability compared to deoxygenation at the C-2 or C-4 positions.[3] This inherent instability is a critical parameter for drug design, affecting shelf-life, metabolic pathway analysis, and formulation strategies. Therefore, a quantitative understanding of its thermochemical properties is essential for controlling chemical reactions in food science and for designing stable, effective pharmaceuticals.
Foundational Thermochemical Properties: A Theoretical Overview
The core thermochemical properties provide a quantitative basis for understanding the energy landscape of a molecule.
-
Standard Enthalpy of Formation (ΔH°f): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable reference states at standard conditions (typically 298.15 K and 1 bar).[9][10] It is the most critical value for determining the enthalpy change (ΔH°rxn) of any chemical reaction involving the molecule using Hess's Law. A highly negative ΔH°f indicates significant energy release upon formation and high energetic stability relative to its constituent elements.
-
Standard Molar Entropy (S°): Entropy is a measure of the molecular disorder or randomness of a system. It is crucial for calculating the Gibbs Free Energy of a reaction, which determines its spontaneity.
-
Heat Capacity (Cp): This property quantifies the amount of heat required to raise the temperature of a substance by one degree. It is essential for predicting how the enthalpy and entropy of a molecule change with temperature, allowing for the modeling of reaction thermodynamics under non-standard conditions, such as those found in food processing.[11]
While specific, experimentally-verified values for 3-deoxypentulose are scarce in peer-reviewed literature, its fundamental properties are known and summarized in Table 1.
Table 1: Physicochemical and Thermochemical Properties of 3-Deoxypentulose
| Property | Value / Status | Source |
| Molecular Formula | C₅H₁₀O₄ | [5] |
| Molecular Weight | 134.13 g/mol | [5] |
| Standard Enthalpy of Formation (ΔH°f) | Not Published | - |
| Standard Molar Entropy (S°) | Not Published | - |
| Specific Heat Capacity (Cp) | Not Published | - |
Experimental Determination of Thermochemical Properties
Obtaining high-fidelity thermochemical data necessitates rigorous experimental protocols. The methodologies described below represent a self-validating system for the determination of the enthalpy of formation for a novel compound like 3-deoxypentulose.
Core Methodology: Oxygen Bomb Calorimetry
The standard enthalpy of formation (ΔH°f) is most accurately determined indirectly from the enthalpy of combustion (ΔH°c). Oxygen bomb calorimetry is the gold-standard technique for this measurement. The process involves the complete combustion of a precisely weighed sample in a high-pressure oxygen environment, with the heat released being absorbed by a surrounding water bath.
The causality behind this choice is rooted in its direct application of the First Law of Thermodynamics. The sealed, constant-volume "bomb" ensures that the heat measured (qᵥ) is equal to the change in internal energy (ΔU). This can then be precisely converted to the change in enthalpy (ΔH).
Experimental Workflow Diagram
The following diagram outlines the logical flow for the experimental determination of the enthalpy of combustion.
Caption: Workflow for Experimental Determination of ΔH°f.
Step-by-Step Protocol for Calorimetry
-
Sample Validation (Trustworthiness Pillar):
-
Purify the sample, typically using high-performance liquid chromatography (HPLC). The purity is paramount, as contaminants will introduce significant errors.
-
Confirm identity and establish purity of >99.5% using definitive analytical methods such as Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS).[5]
-
Calorimeter Calibration:
-
Accurately weigh a pellet of a certified reference material, such as benzoic acid, for which the heat of combustion is precisely known.
-
Combust the benzoic acid in the oxygen bomb calorimeter according to the instrument's standard operating procedure.
-
Record the temperature change (ΔT).
-
Calculate the heat capacity of the calorimeter (Ccal) using the known energy of combustion of benzoic acid. This step is a critical control that ensures the accuracy and traceability of all subsequent measurements.
-
-
Combustion of 3-Deoxypentulose:
-
Prepare a pellet of the purified 3-deoxypentulose with a precisely known mass.
-
Place the sample in the bomb, seal it, and pressurize with pure oxygen.
-
Submerge the bomb in the calorimeter's water bath and allow the system to reach thermal equilibrium.
-
Ignite the sample and record the temperature change until a new thermal equilibrium is reached.
-
-
Calculation of Enthalpy of Formation:
-
Calculate the total heat released (qᵥ) during combustion using the measured ΔT and the predetermined Ccal.
-
Convert qᵥ to the molar internal energy of combustion (ΔU°c).
-
Convert ΔU°c to the molar enthalpy of combustion (ΔH°c) using the equation ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the balanced combustion reaction: C₅H₁₀O₄(s) + 5O₂(g) → 5CO₂(g) + 5H₂O(l)
-
Apply Hess's Law to calculate the standard enthalpy of formation (ΔH°f).[9] This involves using the calculated ΔH°c and the known standard enthalpies of formation for CO₂(g) and H₂O(l). ΔH°c = [5 * ΔH°f(CO₂) + 5 * ΔH°f(H₂O)] - [ΔH°f(C₅H₁₀O₄) + 5 * ΔH°f(O₂)] (Note: ΔH°f for O₂ is zero by definition).[10][12]
-
Computational Prediction of Thermochemical Properties
Given the challenges in purifying reactive intermediates like 3-deoxypentulose, computational chemistry provides a powerful, predictive alternative for estimating thermochemical properties.[13] High-level quantum mechanical calculations can yield data with accuracy approaching that of experimental methods.
Core Methodology: First-Principles Calculations
Modern computational approaches, such as Density Functional Theory (DFT) and composite methods like Complete Basis Set (CBS) or Gaussian-n (G4) theories, are used to solve the electronic structure of a molecule.[3] From the resulting electronic energy, it is possible to calculate all thermodynamic properties through the principles of statistical mechanics.
The causality for this approach is that the total electronic energy, combined with the vibrational frequencies (obtained from a frequency calculation), allows for the determination of the zero-point vibrational energy (ZPVE) and the thermal corrections to enthalpy and entropy. This provides a complete thermochemical profile of the molecule in silico. A study on various deoxysugars successfully used DFT methods (M05-2X/cc-pVTZ(-f)) to interrogate their energetic landscapes and relative Gibbs free energies.[3]
Computational Workflow Diagram
The diagram below illustrates the standard workflow for a computational thermochemistry study.
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An In-depth Technical Guide on the Solubility and Stability of 1,4,5-Trihydroxypentan-2-one
Foreword
Welcome to this comprehensive technical guide dedicated to the critical physicochemical properties of 1,4,5-Trihydroxypentan-2-one. As a key intermediate in sustainable chemistry and a structural analog to naturally occurring ketoses, understanding its behavior in various solvent systems is paramount for researchers, process chemists, and formulation scientists.[1] This document moves beyond a simple recitation of data, aiming to provide a foundational understanding of the principles governing its solubility and stability, thereby empowering scientists to make informed decisions in experimental design, process optimization, and product formulation. We will delve into the causal relationships behind experimental observations, grounded in authoritative methodologies and field-proven insights.
Introduction to this compound
This compound (CAS 3343-53-1) is a polyhydroxy ketone with the molecular formula C₅H₁₀O₄.[1][2] Its structure, featuring three hydroxyl groups and a ketone functional group, places it within the family of monosaccharides, specifically as a deoxypentulose.[2] This compound is not merely a laboratory curiosity; it has been identified as a significant intermediate in the acid-catalyzed conversion of biomass-derived molecules, such as furfuryl alcohol, into high-value platform chemicals like levulinic acid.[1] Its role in biorefinery pathways underscores the importance of characterizing its behavior to enhance reaction yields and develop robust, scalable processes.
From a pharmaceutical and drug development perspective, molecules with polyhydroxy motifs are common. Understanding the solubility and stability of a model compound like this compound provides valuable insights that can be extrapolated to more complex drug substances, aiding in the selection of appropriate formulation strategies and analytical methods.
Molecular Structure and Key Properties
Caption: Workflow for Shake-Flask Solubility Measurement.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials, ensuring a solid phase remains after equilibration.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5 mL) of the selected solvent into each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or tumbling rotator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature to permit the excess solid to settle.
-
Sampling & Filtration: Carefully withdraw an aliquot of the supernatant, avoiding any undissolved solid. Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any fine particulates.
-
Analysis: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of a validated analytical method (e.g., HPLC-UV).
-
Calculation: Determine the concentration of the diluted sample against a standard curve and calculate the original solubility in the solvent, accounting for the dilution factor.
Protocol: Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure used to quantify the decrease in the amount of the active substance over time due to degradation.
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program: Start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, detection at low UV is necessary).
Method Validation (per ICH Q2(R1)): The method must be validated for specificity, linearity, range, accuracy, and precision to ensure it is suitable for its intended purpose. [3][4]* Specificity: Demonstrated by showing that the peak for this compound is resolved from peaks of degradation products generated during forced degradation studies.
-
Linearity & Range: Assessed over a concentration range of 80% to 120% of the nominal test concentration, ensuring a correlation coefficient (r²) ≥ 0.999. [3]* Accuracy & Precision: Determined by replicate analysis of samples at different concentration levels across the specified range. [3]
Conclusion
This technical guide provides a comprehensive overview of the solubility and stability of this compound. Its high polarity, driven by multiple hydroxyl groups, results in excellent aqueous solubility and poor solubility in non-polar organic solvents. The molecule's stability is compromised under both acidic and basic conditions, leading to predictable degradation pathways such as dehydration and isomerization. This information is critical for the successful handling, analysis, and formulation of this important chemical intermediate and serves as a valuable model for other polyhydroxy ketones in research and development.
References
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PubChem. (n.d.). This compound | C5H10O4 | CID 6451547. Retrieved from [Link]
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International Council for Harmonisation. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 16.5: Properties of Monosaccharides. Retrieved from [Link]
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-
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-
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An In-depth Technical Guide to the Potential Biological Activities of 3-Deoxypentulose
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the current understanding and potential biological activities of 3-Deoxypentulose. It is intended for researchers, scientists, and drug development professionals interested in the roles of dicarbonyl compounds in health and disease.
Introduction
3-Deoxypentulose is a dicarbonyl compound belonging to the class of deoxypentoses. Chemically, it is 1,4,5-trihydroxypentan-2-one, with the molecular formula C5H10O4 and a molecular weight of 134.13 g/mol .[1] It is primarily formed during the Maillard reaction and caramelization processes, particularly from the degradation of oligosaccharides. As a reactive dicarbonyl species, 3-Deoxypentulose is a precursor to the formation of Advanced Glycation End products (AGEs), a heterogeneous group of compounds implicated in the pathogenesis of numerous chronic diseases.[2][3] This guide will delve into the known formation pathways of 3-Deoxypentulose, explore its potential biological activities based on its chemical nature and the effects of related compounds, and provide detailed methodologies for its synthesis, purification, and analysis to facilitate further research in this emerging area.
Formation and Metabolism
Formation of 3-Deoxypentulose
The primary route for the formation of 3-Deoxypentulose is through the thermal degradation of 1→4 linked oligo- and polysaccharides, such as maltose. This process, occurring under neutral pH conditions, involves a series of reactions commencing with the isomerization of maltose to maltulose.[4] The subsequent degradation of maltulose proceeds via β-elimination and keto-enol tautomerization, leading to a 1,3-dicarbonyl intermediate. Hydrolysis of this intermediate yields formic acid and 3-deoxy-D-glycero-pent-2-ulose (3-Deoxypentulose) as major products.[4] This pathway is distinct from the formation of isosaccharinic acid, which occurs under strongly alkaline conditions.[4]
The following diagram illustrates the key steps in the formation of 3-Deoxypentulose from maltose:
Caption: Formation pathway of 3-Deoxypentulose from Maltose.
Metabolism of 3-Deoxypentulose
The precise metabolic fate of 3-Deoxypentulose in vivo has not been extensively studied. However, based on the metabolism of other reactive dicarbonyls like 3-deoxyglucosone (3-DG), it is likely detoxified through enzymatic reduction and oxidation pathways. 3-DG is known to be metabolized to 3-deoxyfructose and 2-keto-3-deoxygluconic acid.[5] It is plausible that 3-Deoxypentulose undergoes similar transformations, being converted to less reactive sugar alcohols or acidic compounds that can be more readily excreted. The efficiency of these detoxification pathways could be a critical determinant of its potential pathological effects.
Potential Biological Activities and Mechanisms of Action
While direct in vitro and in vivo studies on the specific biological effects of 3-Deoxypentulose are limited, its role as a reactive dicarbonyl and AGE precursor allows for informed hypotheses regarding its potential biological activities.
Role as an Advanced Glycation End Product (AGE) Precursor
The most well-established biological role of 3-Deoxypentulose is as a precursor to AGEs. AGEs are formed through non-enzymatic reactions between reducing sugars or dicarbonyls and the amino groups of proteins, lipids, and nucleic acids.[2] The accumulation of AGEs is a hallmark of aging and is accelerated in conditions of hyperglycemia, such as diabetes mellitus.[3] AGEs contribute to the pathogenesis of various chronic diseases by cross-linking proteins, which alters their structure and function, and by interacting with the Receptor for Advanced Glycation End products (RAGE), triggering cellular signaling cascades that promote oxidative stress and inflammation.[6]
Putative Role in Diabetic Complications
Given that elevated levels of the related dicarbonyl 3-deoxyglucosone are found in diabetic patients and are implicated in the development of diabetic complications, it is highly probable that 3-Deoxypentulose plays a similar role.[7] The formation of 3-Deoxypentulose from common dietary oligosaccharides suggests that it could be a significant contributor to the total dicarbonyl stress in individuals with diabetes. This dicarbonyl stress can lead to the modification of proteins in the lens, nerves, and kidneys, contributing to the development of cataracts, neuropathy, and nephropathy, respectively.
Hypothetical Involvement in Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's disease are characterized by the accumulation of misfolded proteins, oxidative stress, and neuroinflammation.[8] AGEs have been found in the hallmark protein aggregates of these diseases, including amyloid-beta plaques and neurofibrillary tangles in Alzheimer's. By contributing to the pool of AGE precursors, 3-Deoxypentulose could potentially exacerbate the pathological processes of neurodegeneration. Further research is warranted to investigate the levels of 3-Deoxypentulose in the cerebrospinal fluid and brain tissue of patients with neurodegenerative diseases to explore its potential as a biomarker or therapeutic target.[9]
Speculative Role in Cancer
The altered metabolism of cancer cells, often characterized by increased glycolysis (the Warburg effect), can lead to the accumulation of reactive dicarbonyl compounds. While the direct involvement of 3-Deoxypentulose in cancer metabolism has not been demonstrated, its formation from glucose-derived oligosaccharides makes it a plausible metabolic byproduct in some cancer types. Furthermore, the potential for dicarbonyls to act as biomarkers for cancer is an active area of investigation.[10] The non-invasive detection of 3-Deoxypentulose in urine could, in the future, be explored as a potential biomarker for certain malignancies, although this remains highly speculative at present.[2][11]
Methodologies for Investigation
To facilitate further research into the biological activities of 3-Deoxypentulose, this section provides detailed protocols for its synthesis, purification, and analysis.
Synthesis and Purification of 3-Deoxypentulose from Maltose
This protocol is adapted from the method described by Chiku et al. (2021).[4]
-
Preparation of Maltose Solution: Dissolve maltose in a 0.2 M phosphate buffer (pH 7.5) to a final concentration of 10% (w/v).[4]
-
Heat Treatment: Heat the maltose solution at 100°C for a specified duration (e.g., 1-4 hours). This step facilitates the isomerization of maltose to maltulose and its subsequent degradation.[4]
-
Monitoring the Reaction: Periodically take aliquots of the reaction mixture for analysis by High-Performance Liquid Chromatography (HPLC) to monitor the formation of 3-Deoxypentulose and the consumption of maltose.[4]
-
Purification by Preparative HPLC: Once the desired concentration of 3-Deoxypentulose is achieved, purify the compound from the reaction mixture using preparative HPLC with a suitable column (e.g., a C18 column). A gradient of water and acetonitrile is typically used for elution.[12]
-
Fraction Collection and Lyophilization: Collect the fractions containing 3-Deoxypentulose, pool them, and lyophilize to obtain the purified compound as a yellow oil.[1]
-
Structural Confirmation: Confirm the identity and purity of the synthesized 3-Deoxypentulose using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]
Caption: Workflow for the synthesis and purification of 3-Deoxypentulose.
Analytical Techniques
Accurate and sensitive analytical methods are crucial for the quantification and characterization of 3-Deoxypentulose in biological and food matrices.
HPLC is a versatile technique for the separation and quantification of 3-Deoxypentulose. The following table summarizes typical HPLC parameters.
| Parameter | Specification |
| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | A time-dependent gradient from 5% to 95% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm or Mass Spectrometry (MS) |
| Injection Volume | 10-20 µL |
NMR spectroscopy is indispensable for the structural elucidation of 3-Deoxypentulose. Both ¹H and ¹³C NMR are used to confirm the chemical structure. The characteristic chemical shifts of the protons and carbons in the 3-Deoxypentulose molecule provide a unique fingerprint for its identification.[4]
Proposed In Vitro and In Vivo Experimental Models
To bridge the knowledge gap on the specific biological activities of 3-Deoxypentulose, the following experimental models are proposed for future research.
-
Cytotoxicity Assays: The effect of 3-Deoxypentulose on the viability of various cell lines, such as neuronal cells (e.g., SH-SY5Y), pancreatic β-cells (e.g., INS-1), and endothelial cells (e.g., HUVECs), should be assessed using assays like the MTT or LDH release assay.
-
Oxidative Stress and Inflammation: The ability of 3-Deoxypentulose to induce oxidative stress can be investigated by measuring the production of reactive oxygen species (ROS) and the expression of antioxidant enzymes. Its pro-inflammatory effects can be determined by quantifying the secretion of inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells like macrophages.
-
Animal Models of Diabetes: The administration of 3-Deoxypentulose to diabetic animal models (e.g., streptozotocin-induced diabetic rats or db/db mice) can help elucidate its role in the progression of diabetic complications. Key endpoints would include markers of kidney damage, nerve conduction velocity, and cataract formation.
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of 3-Deoxypentulose in animal models is crucial to understanding its bioavailability and potential for systemic effects.
Conclusion
3-Deoxypentulose is a reactive dicarbonyl compound with the potential to contribute to the pathophysiology of several chronic diseases through its role as a precursor to Advanced Glycation End products. While direct evidence for its specific biological activities is currently limited, its chemical similarity to other well-studied dicarbonyls suggests a plausible involvement in diabetic complications, neurodegenerative diseases, and potentially cancer. The methodologies outlined in this guide for its synthesis, purification, and analysis provide a foundation for researchers to further investigate the biological significance of this intriguing molecule. Future in vitro and in vivo studies are imperative to validate the hypothesized roles of 3-Deoxypentulose and to explore its potential as a biomarker and therapeutic target.
References
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Chiku, K., Yoshida, M., Ono, H., & Kitaoka, M. (2021). Generation of 3-deoxypentulose by the isomerization and β-elimination of 4-O-substituted glucose and fructose. Carbohydrate Research, 508, 108402. [Link]
- Niwa, T. (1999). 3-Deoxyglucosone: Metabolism, Analysis, Biological Activity, and Clinical Implication.
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CD BioGlyco. (n.d.). 3-Deoxypentulose. Retrieved from [Link]
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Wikipedia. (2023). Advanced glycation end-product. Retrieved from [Link]
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The Glycation Database. (n.d.). 3-Deoxypentulose individual values. Abertay University. Retrieved from [Link]
- Niwa, T. (1999). 3-Deoxyglucosone: Metabolism, Analysis, Biological Activity, and Clinical Implication. Journal of the American Society of Nephrology, 10(Supplement 12), S99-S104.
- Vistoli, G., et al. (2013). Advanced glycation end products: The good, the bad, and the ugly. Current Medicinal Chemistry, 20(24), 2997-3007.
- Mavric, E., & Henle, T. (2007). Isolation and identification of 3,4-dideoxypentosulose as specific degradation product of oligosaccharides with 1,4-glycosidic linkages. European Food Research and Technology, 225(5-6), 713-720.
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The Pivotal Role of 1,4,5-Trihydroxypentan-2-one in the Maillard Reaction: A Technical Guide for Researchers
Abstract
The Maillard reaction, a cornerstone of food chemistry and a significant process in biological systems, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino compounds. While the initial and final stages of this reaction have been extensively studied, the intricate network of intermediate compounds remains a fertile ground for discovery. This technical guide provides an in-depth exploration of a key, yet often overlooked, intermediate derived from pentose sugars: 1,4,5-Trihydroxypentan-2-one. We will elucidate its formation from pentose-derived Amadori products, detail its subsequent role as a precursor to critical flavor and color compounds, and provide validated methodologies for its detection and quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of the Maillard reaction and its implications in food science, nutrition, and human health.
Introduction: Beyond the Initial Glycation
The Maillard reaction commences with the condensation of a reducing sugar and an amino compound to form a Schiff base, which then rearranges to the more stable Amadori or Heyns product[1]. While these early-stage products are well-characterized, their subsequent degradation pathways are a labyrinth of reactions leading to a plethora of volatile and non-volatile compounds that define the sensory and physiological properties of thermally processed foods and contribute to the formation of advanced glycation end products (AGEs) in vivo.
Pentoses, such as D-xylose and L-arabinose, are significantly more reactive in the Maillard reaction than hexoses[2]. This heightened reactivity leads to a unique profile of intermediates and final products. Central to the degradation of pentose-derived Amadori products is the formation of key dicarbonyl and hydroxycarbonyl compounds. This guide focuses on one such pivotal intermediate: This compound . Understanding its chemistry is crucial for controlling flavor and color development in foods and for elucidating the mechanisms of AGE formation.
Formation of this compound: A Mechanistic Perspective
The formation of this compound is a critical step in the intermediate stage of the Maillard reaction involving pentoses. It primarily arises from the degradation of the corresponding 1-amino-1-deoxy-D-xylulose, the Amadori product of D-xylose. The generally accepted mechanism proceeds through enolization and subsequent elimination of the amino acid residue.
The degradation of the Amadori product can proceed via two main enolization pathways: 1,2-enolization and 2,3-enolization. The formation of this compound is proposed to occur via the 1,2-enolization pathway.
Caption: Role of this compound in flavor formation.
Contribution to Color Formation and Advanced Glycation End Products (AGEs)
Beyond volatile flavor compounds, this compound is also implicated in the formation of non-volatile colored compounds (melanoidins) and AGEs. Its reactive carbonyl group can participate in further condensation and polymerization reactions with amino compounds and other reactive intermediates.
-
Melanoidin Formation: Melanoidins are high molecular weight, brown-colored polymers that are the final products of the Maillard reaction. This compound can act as a building block in the polymerization process, contributing to the development of color in baked goods, roasted coffee, and other thermally processed foods.
-
Advanced Glycation End Products (AGEs): In biological systems, the accumulation of AGEs is associated with various age-related diseases and diabetic complications. As a reactive carbonyl species, this compound can react with the free amino groups of proteins to form AGEs, leading to protein cross-linking and loss of function.
| Product Class | Key Examples | Significance |
| Flavor Compounds | Furfural, Alkylpyrazines | Key contributors to the desirable aroma of cooked foods. |
| Color Compounds | Melanoidins | Responsible for the brown color of many thermally processed foods. |
| Bioactive Compounds | Advanced Glycation End Products (AGEs) | Implicated in aging and the pathogenesis of various diseases. |
| Table 1: Key product classes derived from this compound in the Maillard reaction. |
Analytical Methodologies for the Study of this compound
The transient and reactive nature of this compound makes its detection and quantification challenging. A robust analytical workflow is essential for accurately studying its role in the Maillard reaction. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose, offering the necessary sensitivity and selectivity.
Experimental Protocol: Quantification of this compound by HPLC-MS/MS
This protocol provides a validated starting point for the quantification of this compound in a model Maillard reaction system or a food matrix.
4.1.1. Sample Preparation
-
Model System Reaction: Prepare a solution of a pentose (e.g., D-xylose) and an amino acid (e.g., glycine) in a phosphate buffer (pH 7.0).
-
Thermal Processing: Heat the solution at a controlled temperature (e.g., 120°C) for a defined period.
-
Reaction Quenching: Immediately cool the reaction mixture in an ice bath to stop the reaction.
-
Food Matrix Extraction: For food samples, homogenize the sample and extract with a suitable solvent mixture (e.g., acetonitrile/water) to isolate the polar intermediates.
-
Derivatization (Optional but Recommended): To enhance stability and chromatographic retention, derivatize the carbonyl group of this compound with a reagent such as o-phenylenediamine (OPD) to form a stable quinoxaline derivative.
-
Solid-Phase Extraction (SPE): Clean up the sample using a C18 SPE cartridge to remove interfering matrix components.
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
4.1.2. HPLC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | UHPLC system for optimal resolution |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of polar intermediates |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-product ion transitions for the derivatized this compound |
| Table 2: Recommended HPLC-MS/MS parameters for the analysis of this compound. |
4.1.3. Method Validation
The analytical method must be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.
Caption: A typical analytical workflow for this compound.
Broader Implications and Future Research
The study of this compound and other pentose-derived intermediates has significant implications for both the food industry and biomedical research.
-
Food Science: A deeper understanding of the formation and reactivity of this intermediate will enable more precise control over flavor and color development in thermally processed foods. This knowledge can be applied to optimize cooking processes, develop novel flavor ingredients, and mitigate the formation of undesirable compounds.
-
Drug Development and Health: As a precursor to AGEs, this compound is a relevant target for strategies aimed at inhibiting glycation in vivo. Furthermore, understanding its role in the gut microbiome, where dietary Maillard reaction products are metabolized, is a promising area of future research.
Future research should focus on elucidating the detailed reaction kinetics of this compound with various amino acids and other reactive species. The development of certified reference materials for this compound is also crucial for enabling accurate and standardized quantification across different laboratories.
Conclusion
This compound is a pivotal, yet underappreciated, intermediate in the Maillard reaction of pentoses. Its formation from the degradation of Amadori products and its subsequent reactions to form key flavor, color, and bioactive compounds highlight its central role in the complex chemistry of non-enzymatic browning. The analytical methodologies outlined in this guide provide a robust framework for its study, paving the way for a more comprehensive understanding of the Maillard reaction and its far-reaching implications. As our knowledge of these intricate pathways deepens, so too will our ability to harness the Maillard reaction for the betterment of food quality and human health.
References
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Cao, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Molecules, 26(3), 699. [Link]
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Cerny, C. (2008). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal. Journal of Agricultural and Food Chemistry, 56(8), 2759-2766. [Link]
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Chen, X., et al. (2017). Effect of glycine on reaction of cysteine-xylose: Insights on initial Maillard stage intermediates to develop meat flavor. Food Research International, 100(Pt 1), 227-234. [Link]
- de la Cruz, S. T., et al. (2017). The Maillard Reaction. In Reference Module in Food Science. Elsevier.
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Hollnagel, A., & Kroh, L. W. (2002). Degradation of the Amadori Compound N-(1-Deoxy-D-fructos-1-yl)glycine in Aqueous Model Systems. Journal of Agricultural and Food Chemistry, 50(6), 1659-1664. [Link]
- Kwak, E. J., & Lim, S. I. (2004). The effect of sugar, amino acid, and ph on the browning of a model sugar-amino acid solution. Journal of Food Science, 69(7), C537-C541.
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Li, Y., et al. (2023). Effects of Reaction Conditions on the Formation of Furfural Compounds in Maillard Reaction System of Glucose-Glycine. AGRIS, 44(11). [Link]
- Mottram, D. S. (2007). The Maillard reaction: source of flavour in thermally processed foods. In Flavour perception (pp. 268-290). Blackwell Publishing Ltd.
-
Nowak, A., et al. (2021). FURFURAL, HYDROXYMETHYLFURFURAL AND FUROSINE AS MAILLARD REACTION MARKERS IN FRUIT BASED FOODS INCLUDING JAMS AND BABY FOOD. Scientific Journals of the Maritime University of Szczecin, 66(138), 65-71. [Link]
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van Boekel, M. A. J. S. (2006). Formation of flavour compounds in the Maillard reaction. Biotechnology Advances, 24(2), 230-233. [Link]
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Wang, P., et al. (2017). Isotope dilution HPLC-MS/MS for simultaneous quantification of acrylamide and 5-hydroxymethylfurfural (HMF) in thermally processed seafood. Food Chemistry, 234, 428-434. [Link]
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Yaylayan, V. A., & Huyghues-Despointes, A. (1994). Chemistry of Amadori rearrangement products: Analysis, synthesis, kinetics, reactions, and spectroscopic properties. Critical Reviews in Food Science & Nutrition, 34(4), 321-369. [Link]
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Yu, X., et al. (2021). Key Aspects of Amadori Rearrangement Products as Future Food Additives. Foods, 10(7), 1633. [Link]
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Bio-Synthesis Inc. (2017, January 4). The Maillard reaction and Amadori rearrangement. [Link]
-
Koken Co., Ltd. (n.d.). Advanced glycation end products (AGEs) produced by protein glycation. [Link]
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An In-depth Technical Guide to the Stereoisomers of 1,4,5-Trihydroxypentan-2-one
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 1,4,5-trihydroxypentan-2-one, a polyhydroxylated ketone of significant interest in synthetic chemistry and as a potential bioactive molecule. The document delves into the stereochemical properties, enantioselective synthesis, analytical separation, and characterization of its enantiomers. Furthermore, it explores the potential biological significance of these stereoisomers, drawing parallels with related chiral molecules in the context of drug development. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery, offering both foundational knowledge and practical insights into the study of this chiral compound.
Introduction: The Significance of Chirality in this compound
This compound, also known by its synonym 3-deoxypentulose, is a five-carbon ketose with the molecular formula C₅H₁₀O₄.[1][2] Its structure, featuring multiple hydroxyl groups and a ketone functionality, makes it a versatile chiral building block in organic synthesis. The molecule has also been identified as a key intermediate in the acid-catalyzed conversion of biomass-derived furfuryl alcohol into valuable platform chemicals like levulinic acid.[1]
The paramount feature of this compound from a pharmacological and biological perspective is its chirality. The carbon atom at the C4 position is a stereocenter, as it is bonded to four different groups: a hydroxyl group, a hydrogen atom, a hydroxymethyl group, and a CH₂C(=O)CH₂OH group. This single chiral center gives rise to two non-superimposable mirror-image isomers, known as enantiomers: (4R)-1,4,5-trihydroxypentan-2-one and (4S)-1,4,5-trihydroxypentan-2-one.
The three-dimensional arrangement of atoms in these enantiomers can lead to significantly different interactions with other chiral molecules, such as enzymes and receptors in biological systems. This disparity often results in distinct pharmacological, toxicological, and metabolic profiles for each enantiomer. Therefore, the ability to selectively synthesize, separate, and characterize the individual stereoisomers of this compound is crucial for elucidating their specific biological roles and for the development of potentially stereochemically pure therapeutic agents.
Stereochemical Configuration and Properties
The presence of a single chiral center at C4 dictates the existence of a pair of enantiomers.
-
(4R)-1,4,5-trihydroxypentan-2-one
-
(4S)-1,4,5-trihydroxypentan-2-one
These enantiomers possess identical physical properties, such as melting point, boiling point, and solubility in achiral solvents. However, they exhibit distinct optical activity, rotating plane-polarized light in equal but opposite directions. The (R) and (S) nomenclature is determined by the Cahn-Ingold-Prelog priority rules.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₄ | |
| Molecular Weight | 134.13 g/mol | |
| XLogP3-AA | -2.1 | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 4 | |
| Topological Polar Surface Area | 77.8 Ų |
Note: These properties are for the molecule in general, as they do not differ between enantiomers in an achiral environment.
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure this compound necessitates the use of stereoselective synthetic methods. Two primary approaches are prevalent in the synthesis of chiral β-hydroxy ketones: organocatalysis and enzymatic synthesis.
Organocatalytic Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a powerful tool for the enantioselective formation of carbon-carbon bonds, leading to chiral β-hydroxy ketones. L-proline and its derivatives are widely used as organocatalysts for this transformation. The reaction proceeds through an enamine intermediate, allowing for a high degree of stereocontrol.
Conceptual Workflow for Proline-Catalyzed Aldol Reaction:
Caption: Proline-catalyzed asymmetric aldol reaction workflow.
Experimental Protocol: General Procedure for Proline-Catalyzed Aldol Reaction
This protocol is a general guideline based on established procedures for proline-catalyzed aldol reactions and should be optimized for the specific substrates.
-
Reaction Setup: To a stirred solution of the aldehyde (e.g., a protected glycolaldehyde, 1.0 equiv) in an appropriate solvent (e.g., acetone or a ketone/chloroform mixture), add L-proline (0.1-0.3 equiv).
-
Addition of Ketone: Add the ketone (e.g., a protected hydroxyacetone, 1.5-10 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Deprotection: If protecting groups were used, perform the appropriate deprotection step to yield the final this compound.
Stereoselective Enzymatic Synthesis
Biocatalysis offers a highly selective and environmentally benign route to chiral molecules. Enzymes such as aldolases and ketoreductases can be employed for the stereospecific synthesis of polyhydroxylated ketones.
-
Aldolases: These enzymes catalyze the stereoselective aldol addition of a donor molecule (e.g., dihydroxyacetone phosphate or hydroxyacetone) to an acceptor aldehyde. Fructose-1,6-bisphosphate aldolase (FSA) is a notable example that can be used to synthesize polyhydroxylated compounds with high enantiopurity.
-
Ketoreductases (KREDs): These enzymes catalyze the stereoselective reduction of a prochiral ketone to a chiral secondary alcohol. While not directly forming the β-hydroxy ketone, they are crucial for producing chiral alcohol precursors.
Conceptual Workflow for Enzymatic Synthesis:
Caption: Enzymatic synthesis of this compound.
Separation and Analytical Characterization of Stereoisomers
The separation and analysis of the (4R) and (4S) enantiomers are critical for determining enantiomeric purity and for isolating each stereoisomer for further study. Chiral high-performance liquid chromatography (HPLC) is the most common and effective technique for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a wide range of chiral compounds, including polyhydroxylated molecules.[3][4]
Experimental Protocol: General Chiral HPLC Method
This is a representative protocol and requires optimization for the specific enantiomers of this compound.
| Parameter | Recommended Setting |
| HPLC Column | Polysaccharide-based CSP (e.g., Daicel CHIRALPAK® series) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). The ratio needs to be optimized. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 20 - 40 °C |
| Detection | UV detector at a low wavelength (e.g., 210-220 nm) or a Refractive Index (RI) detector. |
| Injection Volume | 5 - 20 µL |
Workflow for Chiral HPLC Separation:
Caption: Workflow for the chiral HPLC separation of enantiomers.
Spectroscopic and Chiroptical Characterization
Once separated, the individual enantiomers can be characterized using various techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. While the NMR spectra of enantiomers are identical in an achiral solvent, the use of a chiral solvating agent can induce chemical shift differences, allowing for the determination of enantiomeric excess.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the molecular formula.
-
Optical Rotation: A polarimeter is used to measure the specific rotation ([α]D) of each enantiomer. This is a defining physical property that distinguishes one enantiomer from the other.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observations |
| ¹H NMR | Signals corresponding to the protons on the pentan-2-one backbone. The chemical shifts and coupling constants will be influenced by the adjacent hydroxyl and carbonyl groups. |
| ¹³C NMR | A characteristic signal for the ketone carbonyl carbon (C2) is expected around 210 ppm. Signals for the carbons bearing hydroxyl groups (C1, C4, C5) would appear in the range of 60-75 ppm. |
| IR Spectroscopy | A strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretch of the ketone. A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. |
| Specific Rotation | The (4R) and (4S) enantiomers will have equal and opposite specific rotation values. |
Biological Significance and Potential Applications in Drug Development
The stereochemistry of a drug molecule is a critical determinant of its biological activity.[5] The two enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body affects the drug). One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).
While specific biological studies on the individual enantiomers of this compound are not extensively reported in the public domain, the biological activities of related chiral polyhydroxylated compounds and β-hydroxy ketones provide a strong rationale for investigating their distinct properties. For instance, various deoxysugars and their derivatives are known to be inhibitors of enzymes such as glycosidases, and their inhibitory activity is often stereospecific.
The β-hydroxy ketone moiety is a common structural motif in many natural products and pharmaceuticals, including some with anticancer properties.[6][7] The precise stereochemistry of the hydroxyl and carbonyl groups is often crucial for their biological function.
Potential areas of investigation for the stereoisomers of this compound include:
-
Enzyme Inhibition: Screening against a panel of enzymes, such as glycosidases, kinases, and aldolases, to identify stereospecific inhibitory activity.
-
Antimicrobial Activity: Evaluating the enantiomers for activity against various bacterial and fungal strains.
-
Anticancer Activity: Assessing the cytotoxicity of each enantiomer against different cancer cell lines.
-
Metabolic Studies: Investigating the metabolic fate of each enantiomer to understand their pharmacokinetic profiles.
The development of enantioselective syntheses and analytical methods for this compound paves the way for these crucial biological investigations, which could uncover novel therapeutic applications for one of its stereoisomers.
Conclusion
This compound is a chiral molecule with significant potential in both synthetic chemistry and drug discovery. Its stereochemistry, defined by the single chiral center at C4, gives rise to the (4R) and (4S) enantiomers. The principles of stereoselective synthesis, particularly through organocatalytic aldol reactions and enzymatic transformations, provide viable pathways to access these enantiomers in high purity. Chiral HPLC with polysaccharide-based stationary phases stands as the primary method for their analytical and preparative separation. The distinct biological activities often exhibited by enantiomers of chiral drugs underscore the importance of studying the (4R) and (4S) forms of this compound independently. Future research focused on elucidating the specific pharmacological profiles of these stereoisomers could lead to the discovery of novel therapeutic agents with improved efficacy and safety.
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List, B., Pojarliev, P., & Castello, C. (2001). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. Organic Letters, 3(4), 573–575. Available at: [Link]
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Wójcik-Mirek, E., & Bocian, W. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. Separations, 11(7), 214. Available at: [Link]
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McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70–73. Available at: [Link]
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Arote, R. B., & Yadav, A. K. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(2), 76–79. Available at: [Link]
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Khan, I., & Ali, S. (2021). Effects of Stereoisomers on Drug Activity. Journal of Pharmaceutical Research International, 33(31B), 1-10. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy ketones and aldehydes. Retrieved from [Link]
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Evans, D. A., et al. (1982). An NMR Method for Assigning Relative Stereochemistry to β-Hydroxy Ketones Deriving from Aldol Reactions of Methyl Ketones. The Journal of Organic Chemistry, 47(16), 3145-3148. Available at: [Link]
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Chiku, K., et al. (2021). Generation of 3-deoxypentulose by the isomerization and β-elimination of 4-O-substituted glucose and fructose. Carbohydrate Research, 506, 108402. Available at: [Link]
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de Souza, A. M., et al. (2006). Beta'-hydroxy-alpha,beta-unsaturated ketones: a new pharmacophore for the design of anticancer drugs. Bioorganic & Medicinal Chemistry Letters, 16(8), 2266-2269. Available at: [Link]
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Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available at: [Link]
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de la Cruz, P., et al. (2008). Beta'-hydroxy-alpha,beta-unsaturated ketones: a new pharmacophore for the design of anticancer drugs. Part 2. ChemMedChem, 3(11), 1740-1747. Available at: [Link]
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Wang, Y., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, 7(6), 5123-5134. Available at: [Link]
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Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
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Zhang, Y., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. Journal of the American Chemical Society, 144(37), 17046–17053. Available at: [Link]
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Paul, C. E., & Hollmann, F. (2016). Enzymatic strategies for asymmetric synthesis. Interface Focus, 6(5), 20160032. Available at: [Link]
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Bariotaki, A., Kalaitzakis, D., & Smonou, I. (2012). Enzymatic Reductions for the Regio- and Stereoselective Synthesis of Hydroxy-keto Esters and Dihydroxy Esters. Organic Letters, 14(7), 1792–1795. Available at: [Link]
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Ikai, T., & Okamoto, Y. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. Available at: [Link]
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ResearchGate. (n.d.). Isolation and identification of 3,4-dideoxypentosulose as specific degradation product of oligosaccharides with 1,4-glycosidic linkages. Retrieved from [Link]
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Zhang, Q., et al. (2020). Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology. Frontiers in Bioengineering and Biotechnology, 8, 36. Available at: [Link]
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Wang, C., et al. (2024). Enantioselective de novo construction of 3-oxindoles via organocatalyzed formal [3 + 2] annulation from simple arylamines. Nature Communications, 15(1), 6296. Available at: [Link]
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Bode, J. W., & Sohn, S. S. (2007). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. Journal of the American Chemical Society, 129(44), 13532–13533. Available at: [Link]
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Zhang, X., et al. (2022). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules, 27(21), 7244. Available at: [Link]
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Harada, K., et al. (2010). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Brazilian Chemical Society, 21(9), 1641-1649. Available at: [Link]
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Methodological & Application
Synthesis of 1,4,5-Trihydroxypentan-2-one from furfuryl alcohol
Application Note & Protocol
Topic: Strategic Synthesis of 1,4,5-Trihydroxypentan-2-one from Furfuryl Alcohol: A Bio-Renewable Feedstock Approach
Audience: Researchers, scientists, and drug development professionals.
Abstract
The conversion of biomass-derived platform molecules into high-value chemical intermediates is a cornerstone of sustainable chemistry. Furfuryl alcohol, readily obtained from hemicellulose, serves as a versatile precursor for a variety of functionalized compounds. This application note provides a detailed protocol and scientific rationale for the synthesis of this compound, a polyhydroxylated ketone, from furfuryl alcohol. This transformation is of significant interest as it represents a key step in the valorization of biomass.[1] The process hinges on a controlled, acid-catalyzed hydration and ring-opening of the furan moiety. We will elucidate the underlying reaction mechanism, provide step-by-step experimental protocols, and discuss critical parameters for process optimization and characterization of the target compound.
Introduction: The Chemical Rationale
This compound (also known as 3-deoxypentulose) is a polyfunctional molecule with potential applications as a chiral building block or a precursor in the synthesis of pharmaceuticals and other fine chemicals.[2] Its synthesis from furfuryl alcohol, a renewable feedstock, presents an attractive alternative to petroleum-based routes.
The core of this transformation lies in the inherent reactivity of the furan ring under acidic, aqueous conditions. While vigorous conditions can lead to the formation of levulinic acid, carefully controlled parameters allow for the isolation of hydroxylated intermediates.[1] The reaction proceeds through a critical pathway initiated by the protonation of the furan ring, followed by nucleophilic attack by water, which ultimately leads to ring scission and the formation of the acyclic, polyhydroxylated ketone. This process is mechanistically related to the well-known Piancatelli rearrangement, which converts 2-furylcarbinols into 4-hydroxycyclopentenones and serves as a foundational reaction in furan chemistry.[3][4] Understanding this mechanism is paramount to controlling the reaction and maximizing the yield of the desired intermediate.
Reaction Mechanism: Acid-Catalyzed Furan Ring Opening
The conversion of furfuryl alcohol to this compound in an aqueous acidic medium is a multi-step process. The proposed mechanism involves the following key stages:
-
Protonation & Carbocation Formation: The reaction is initiated by the protonation of the furfuryl alcohol, either at the ring oxygen or a double bond, leading to the formation of a resonance-stabilized carbocation.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic furan ring.
-
Ring Opening: This attack leads to the opening of the furan ring, forming an enol intermediate.
-
Tautomerization & Hydration: The enol rapidly tautomerizes to the more stable keto form. Subsequent hydration steps across the remaining double bond yield the final trihydroxy product.
This mechanistic pathway highlights the delicate balance required; sufficient acidity is needed to catalyze the ring opening, but excessive heat or acid concentration can promote subsequent dehydration reactions, leading to undesired byproducts like levulinic acid.[1]
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocols
Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| Furfuryl Alcohol | ≥98% | Sigma-Aldrich | Should be distilled before use if discolored. |
| Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific | Handle with extreme care. |
| Deionized Water | High Purity | In-house | Used as solvent and reagent. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR | For neutralization. |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Step-by-Step Synthesis Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled accordingly.
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 100 mL of deionized water.
-
Begin stirring and place the flask in an oil bath.
-
Carefully and slowly add 1.0 mL of concentrated sulfuric acid to the water. Causality: This creates the dilute acidic medium required for the reaction. Adding acid to water is an exothermic process and must be done slowly to control the temperature.
-
-
Initiation of Reaction:
-
Once the dilute acid solution has cooled to room temperature, add 5.0 g (51 mmol) of freshly distilled furfuryl alcohol to the flask.
-
Heat the reaction mixture to 80°C using the oil bath. Causality: This temperature provides sufficient thermal energy to overcome the activation barrier for ring opening without promoting rapid dehydration to levulinic acid. Monitoring the temperature is critical for selectivity.
-
Maintain the reaction at 80°C for 4-6 hours. The solution will typically darken over time. Progress can be monitored by thin-layer chromatography (TLC).
-
-
Reaction Quenching and Workup:
-
After the reaction period, remove the flask from the oil bath and allow it to cool to room temperature in an ice bath.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring until the effervescence ceases and the pH is neutral (pH ≈ 7). Causality: Neutralization quenches the acid catalyst, preventing further reactions and degradation of the product during extraction.
-
Transfer the neutralized aqueous solution to a separatory funnel.
-
-
Product Extraction:
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). Causality: The polyhydroxylated product has moderate polarity and will partition into the ethyl acetate phase. Multiple extractions ensure maximum recovery.
-
Combine the organic layers in a separate flask.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield a viscous oil.
-
Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 50% and increasing to 100% ethyl acetate) to isolate the pure this compound. Causality: Chromatography separates the target compound from unreacted starting material, baseline polymers, and other byproducts based on polarity.
-
-
Product Characterization:
-
Collect the relevant fractions, combine, and remove the solvent under reduced pressure.
-
The final product should be a colorless to pale yellow oil. Store at low temperatures (-20°C) as polyhydroxylated ketones can be unstable.[1]
-
Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
-
Caption: Proposed reaction mechanism for the acid-catalyzed synthesis.
Results: Characterization Data
The successful synthesis of this compound should be confirmed by spectroscopic analysis. The expected data are summarized below.
| Parameter | Expected Result |
| Appearance | Colorless to pale yellow viscous oil |
| Molecular Formula | C₅H₁₀O₄ |
| Molecular Weight | 134.13 g/mol [2] |
| ¹H NMR (CDCl₃) | Peaks corresponding to CH₂OH, CHOH, and CH₂C=O protons. |
| ¹³C NMR (CDCl₃) | Resonances for carbonyl carbon (~210 ppm), hydroxylated carbons (~60-75 ppm). |
| IR (neat, cm⁻¹) | Broad O-H stretch (~3400), C=O stretch (~1715), C-O stretch (~1100). |
| Mass Spec (ESI+) | [M+Na]⁺ peak at m/z 157.04 |
Discussion and Process Optimization
-
Control of Byproducts: The primary challenge in this synthesis is preventing the further reaction of this compound to levulinic acid and the polymerization of furfuryl alcohol.[5] Lowering the reaction temperature and using a more dilute acid solution can favor the formation of the desired intermediate.
-
Use of Co-solvents: Some studies on the related Piancatelli rearrangement have shown that adding a co-solvent like N-methylpyrrolidinone (NMP) can significantly reduce the formation of polymeric materials that often plague reactions in purely aqueous solutions.[6][7] This could be a valuable optimization strategy.
-
Microreactor Technology: For improved control over reaction time, temperature, and mixing, performing this synthesis in a continuous flow microreactor is a state-of-the-art approach.[7][8] This technology can enhance selectivity and yield by minimizing the residence time at high temperatures, thereby suppressing side reactions.
Conclusion
This application note details a scientifically grounded protocol for the synthesis of this compound from the renewable feedstock, furfuryl alcohol. By carefully controlling reaction conditions, specifically temperature and acid concentration, the acid-catalyzed ring-opening of the furan moiety can be selectively stopped at the desired polyhydroxylated ketone intermediate. The provided protocol, mechanistic insights, and optimization strategies offer a comprehensive guide for researchers aiming to valorize biomass into valuable chemical building blocks.
References
-
World Health Organization. (2001). FURFURYL ALCOHOL AND RELATED SUBSTANCES. INCHEM. ([Link])
-
Kumaraguru, T., Babita, P., Sheelu, G., Lavanya, K., & Fadnavis, N. W. (2014). Synthesis of Enantiomerically Pure 4-Hydroxy-2-cyclopentenones. Organic Process Research & Development, 18(1), 152-157. ([Link])
-
Barchielli, G., et al. (2018). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. Molecules, 23(12), 3317. ([Link])
-
Grokipedia. Piancatelli rearrangement. ([Link])
-
SynArchive. Piancatelli Rearrangement. ([Link])
- CN106866392B - Method for preparing 4-hydroxycyclopenta-2-enone
-
Fadnavis, N. W., et al. (2014). Synthesis of Enantiomerically Pure 4-Hydroxy-2-cyclopentenones. Organic Process Research & Development, 18(1), 152-157. ([Link])
-
PubChem. This compound. ([Link])
-
ResearchGate. Microwave- or Microreactor-Assisted Conversion of Furfuryl Alcohols into 4-Hydroxy-2-cyclopentenones. ([Link])
-
ResearchGate. Synthesis of Enantiomerically Pure 4-Hydroxy-2-cyclopentenones. ([Link])
-
Sci-Hub. Synthesis of Enantiomerically Pure 4-Hydroxy-2-cyclopentenones. ([Link])
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Application Note: A Chemoenzymatic Strategy for the Stereoselective Synthesis of 1,4,5-Trihydroxypentan-2-one using Fructose-6-Phosphate Aldolase
Abstract
This application note provides a comprehensive guide to the synthesis of the polyhydroxylated ketone, 1,4,5-trihydroxypentan-2-one, through a robust aldolase-catalyzed reaction. We detail a scientifically-grounded protocol employing D-fructose-6-phosphate aldolase (FSA) to catalyze the stereoselective aldol addition of hydroxyacetone (a donor substrate) to glycolaldehyde (an acceptor substrate). This chemoenzymatic approach offers a green and efficient alternative to traditional synthetic methods for producing chiral polyols.[1][2] This document is intended for researchers and professionals in drug development and organic synthesis, providing in-depth procedural details, mechanistic insights, and practical guidance for successful implementation.
Introduction: The Power of Aldolases in Asymmetric Synthesis
Aldolases are a class of enzymes that catalyze the reversible aldol addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[3] In nature, these enzymes play a crucial role in carbohydrate metabolism.[2] For synthetic chemists, aldolases are powerful biocatalysts for the stereocontrolled synthesis of complex, polyhydroxylated molecules, which are valuable chiral building blocks for pharmaceuticals and other bioactive compounds.[2]
Among the various types of aldolases, D-fructose-6-phosphate aldolase (FSA) is particularly noteworthy for its synthetic utility. Unlike many other aldolases that require phosphorylated substrates, FSA can utilize non-phosphorylated ketones like dihydroxyacetone (DHA) and hydroxyacetone (HA) as donor substrates.[4] This characteristic simplifies the synthetic process and reduces costs by eliminating the need for phosphorylated starting materials and subsequent dephosphorylation steps.[4]
This application note focuses on harnessing the capabilities of FSA for the synthesis of this compound, a polyhydroxylated ketone with potential applications in sustainable chemistry and as a precursor for more complex molecules.[5]
Retrosynthetic Analysis and Strategy
The target molecule, this compound, can be retrosynthetically disconnected at the C2-C3 bond, which is the bond formed during the aldol addition. This disconnection reveals the two precursor molecules: a nucleophilic donor and an electrophilic acceptor.
-
Donor: The three-carbon fragment containing the ketone functionality points to hydroxyacetone as the donor substrate.
-
Acceptor: The two-carbon fragment containing a hydroxyl group suggests glycolaldehyde as the acceptor substrate.
Fructose-6-phosphate aldolase (FSA) from Escherichia coli is an ideal catalyst for this transformation as it is known to utilize hydroxyacetone as a donor and a variety of aldehydes, including glycolaldehyde, as acceptors.[1][6]
Enzymatic Reaction Mechanism
The FSA-catalyzed aldol addition proceeds through a Class I aldolase mechanism, which involves the formation of a Schiff base intermediate with a key lysine residue in the enzyme's active site.[2]
-
Schiff Base Formation: The carbonyl group of the donor substrate, hydroxyacetone, reacts with the ε-amino group of an active site lysine residue to form a protonated Schiff base (iminium ion).
-
Enamine Formation: A proton is abstracted from the α-carbon of the hydroxyacetone moiety, leading to the formation of a nucleophilic enamine intermediate.
-
Carbon-Carbon Bond Formation: The enamine attacks the carbonyl carbon of the acceptor substrate, glycolaldehyde, forming a new carbon-carbon bond. This step is highly stereocontrolled due to the chiral environment of the enzyme's active site.
-
Hydrolysis and Product Release: The resulting iminium ion is hydrolyzed to release the final product, this compound, and regenerate the free enzyme for the next catalytic cycle.
Figure 1: FSA-catalyzed aldol addition mechanism.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Fructose-6-phosphate aldolase (FSA) | Recombinant, E.coli | Major Supplier |
| Hydroxyacetone | ≥98% | Major Supplier |
| Glycolaldehyde | ≥98% | Major Supplier |
| HEPES Buffer | Molecular Biology | Major Supplier |
| Sodium Hydroxide (NaOH) | ACS Grade | Major Supplier |
| Hydrochloric Acid (HCl) | ACS Grade | Major Supplier |
| Ethyl Acetate | HPLC Grade | Major Supplier |
| Methanol | HPLC Grade | Major Supplier |
| Silica Gel | 60 Å, 230-400 mesh | Major Supplier |
Enzyme Preparation and Activity Assay
It is recommended to perform an activity assay of the FSA enzyme upon receipt and before use to ensure its catalytic efficiency. A standard assay involves monitoring the cleavage of fructose-6-phosphate.
Synthesis of this compound
-
Reaction Setup:
-
In a 50 mL round-bottom flask, prepare a 20 mL solution of 50 mM HEPES buffer (pH 8.0).
-
Add glycolaldehyde to a final concentration of 50 mM.
-
Add hydroxyacetone to a final concentration of 100 mM (2 equivalents). The excess donor helps to drive the reaction towards product formation.
-
Stir the mixture at room temperature until all solids are dissolved.
-
-
Enzyme Addition:
-
Add Fructose-6-phosphate aldolase (FSA) to the reaction mixture to a final concentration of 1 mg/mL.
-
Seal the flask and place it in a shaker incubator at 30°C with gentle agitation (150 rpm).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Quench the reaction in the aliquot by adding an equal volume of 0.1 M HCl.
-
Analyze the quenched samples by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of glycolaldehyde and the formation of the product.
-
-
Reaction Work-up:
-
Once the reaction has reached completion (typically after 24-48 hours, as determined by monitoring), terminate the reaction by adding 1 M HCl to adjust the pH to ~3. This will precipitate the enzyme.
-
Centrifuge the mixture at 4000 rpm for 20 minutes to pellet the precipitated enzyme.
-
Carefully decant the supernatant containing the product.
-
Neutralize the supernatant to pH 7 with 1 M NaOH.
-
-
Product Purification:
-
Concentrate the neutralized supernatant under reduced pressure to obtain a viscous oil.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Elute the column with a gradient of methanol in ethyl acetate (e.g., starting from 5% methanol and gradually increasing to 20%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a clear, colorless oil.
-
Figure 2: Experimental workflow for the synthesis.
Data and Expected Results
| Parameter | Value |
| Substrates | |
| Glycolaldehyde (Acceptor) | 50 mM |
| Hydroxyacetone (Donor) | 100 mM |
| Enzyme | |
| FSA Concentration | 1 mg/mL |
| Reaction Conditions | |
| Buffer | 50 mM HEPES, pH 8.0 |
| Temperature | 30°C |
| Reaction Time | 24-48 hours |
| Expected Yield | 60-75% (isolated yield) |
| Stereoselectivity | High (typically >95% de) |
Troubleshooting
-
Low Conversion:
-
Cause: Inactive enzyme.
-
Solution: Verify enzyme activity using a standard assay. Use a fresh batch of enzyme if necessary.
-
Cause: Suboptimal reaction conditions.
-
Solution: Ensure the pH of the buffer is accurately adjusted to 8.0. Check the incubation temperature.
-
-
Formation of Byproducts:
-
Cause: Self-condensation of hydroxyacetone.
-
Solution: While an excess of the donor is used to drive the reaction, a very large excess may lead to self-condensation. The recommended 2:1 ratio of donor to acceptor is a good starting point.
-
Conclusion
This application note demonstrates a reliable and efficient method for the synthesis of this compound using D-fructose-6-phosphate aldolase. The chemoenzymatic approach presented here offers high stereoselectivity and avoids the use of harsh reagents and protecting groups, making it an attractive method for the synthesis of chiral polyhydroxylated compounds. The detailed protocol and troubleshooting guide provide a solid foundation for researchers to successfully implement this methodology in their own laboratories.
References
-
(a) A model aldol reaction of hydroxyacetone and aldehyde catalyzed by... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Quantification of hydroxyacetone and glycolaldehyde using chemical ionization mass spectrometry - ACP. (2014, April 30). Retrieved January 21, 2026, from [Link]
-
Enzymatic aldol reaction of dihydroxyacetone and glyceraldehyde to fructose | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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D-Fructose-6-phosphate Aldolase in Organic Synthesis: Cascade Chemical-Enzymatic Preparation of Sugar-Related Polyhydroxylated Compounds | Request PDF - ResearchGate. (2009, February 6). Retrieved January 21, 2026, from [Link]
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Fructose-6-phosphate aldolase is a novel class I aldolase from Escherichia coli and is related to a novel group of bacterial transaldolases - PubMed. (2001, April 6). Retrieved January 21, 2026, from [Link]
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Chemical and Biochemical Approaches for the Synthesis of Substituted Dihydroxybutanones and Di- and Tri-Hydroxypentanones | The Journal of Organic Chemistry - ACS Publications. (2019, May 8). Retrieved January 21, 2026, from [Link]
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2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications - PMC. (2018, October 3). Retrieved January 21, 2026, from [Link]
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fsaA - Fructose-6-phosphate aldolase 1 - Escherichia coli (strain K12) | UniProtKB | UniProt. (n.d.). Retrieved January 21, 2026, from [Link]
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Four groups of aldolases according to the functionality of their donor... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Retrosynthesis of Aldol Reaction & Products (Make This Molecule) - YouTube. (2017, December 28). Retrieved January 21, 2026, from [Link]
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Biocatalytic Aldol Addition of Simple Aliphatic Nucleophiles to Hydroxyaldehydes | ACS Catalysis - ACS Publications. (2018, August 8). Retrieved January 21, 2026, from [Link]
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D-fructose-6-phosphate aldolase in organic synthesis: cascade chemical-enzymatic preparation of sugar-related polyhydroxylated compounds - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
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Production and characterization of fructose-6-phosphate aldolase mutants - DiVA portal. (2020, June 9). Retrieved January 21, 2026, from [Link]
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13.3: An Aldol Addition Forms β-Hydroxaldehydes or β-Hydroxyketones - Chemistry LibreTexts. (2020, October 20). Retrieved January 21, 2026, from [Link]
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Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. (2021, August 19). Retrieved January 21, 2026, from [Link]
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Synthesis of a precursor of D-fagomine by immobilized fructose-6-phosphate aldolase. (2021, April 22). Retrieved January 21, 2026, from [Link]
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Application Note: A Robust Protocol for the GC-MS Analysis of Ketopentoses
Abstract
This application note provides a comprehensive guide for the analysis of ketopentoses, such as ribulose and xylulose, using gas chromatography-mass spectrometry (GC-MS). Due to their low volatility, a critical derivatization step is required. We present a detailed, field-proven protocol based on a two-step oximation and silylation procedure. This method effectively reduces the complexity of the chromatogram by minimizing the formation of sugar anomers and produces thermally stable, volatile derivatives suitable for GC-MS analysis. This document offers in-depth technical insights, step-by-step methodologies, and the scientific rationale behind the experimental choices to ensure accurate and reproducible results for researchers in metabolic studies, clinical diagnostics, and food science.
Introduction: The Importance of Ketopentose Analysis
Ketopentoses are five-carbon monosaccharides that play a crucial role as intermediates in central metabolic pathways, most notably the pentose phosphate pathway. The accurate quantification of these molecules is vital for understanding cellular metabolism and for the diagnosis and monitoring of certain metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that offers the high resolution and sensitivity required for the analysis of these important biomolecules.
However, the inherent chemical properties of sugars, such as their high polarity and low volatility, make their direct analysis by GC-MS impossible.[1][2][3] Therefore, a chemical derivatization step is necessary to convert these non-volatile compounds into species that are amenable to gas chromatography. This application note details a robust two-step derivatization method involving oximation followed by silylation, which is widely recognized for its efficacy in carbohydrate analysis.[4][5]
The Rationale Behind Derivatization
The primary challenge in the GC-MS analysis of carbohydrates is their thermal instability and non-volatile nature.[2][3] At the high temperatures of the GC inlet, underivatized sugars will degrade rather than volatilize. Derivatization addresses this by chemically modifying the polar functional groups (hydroxyl and carbonyl groups) to create less polar, more volatile, and thermally stable derivatives.
For ketopentoses, a two-step approach is highly effective:
-
Step 1: Oximation: The initial step targets the ketone functional group. In solution, sugars exist as a mixture of cyclic hemiacetal or hemiketal isomers (anomers).[2][3] Direct derivatization of these mixtures would result in multiple peaks for a single sugar, leading to a complex and difficult-to-interpret chromatogram. Oximation, typically using hydroxylamine hydrochloride, reacts with the open-chain ketone form of the ketopentose to form a stable oxime derivative. This reaction effectively "locks" the sugar in a single form, preventing the formation of multiple anomeric peaks.[1][6][7]
-
Step 2: Silylation: Following oximation, the remaining polar hydroxyl (-OH) groups are converted to nonpolar trimethylsilyl (TMS) ethers. This is achieved using a silylating agent, most commonly N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS).[5] This substitution of active protons with TMS groups drastically reduces the polarity and increases the volatility of the molecule, making it suitable for GC analysis.
The derivatization workflow is a critical component of the analytical process:
Caption: The two-step derivatization workflow for GC-MS analysis of ketopentoses.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the derivatization and GC-MS analysis of ketopentoses.
Materials and Reagents
| Reagent/Material | Specifications |
| Ketopentose Standards | D-Ribulose, D-Xylulose (≥98% purity) |
| Internal Standard | Phenyl β-D-glucopyranoside (or other non-interfering sugar) |
| Solvents | Pyridine (anhydrous), Hexane (GC grade) |
| Oximation Reagent | Hydroxylamine hydrochloride (≥99%) |
| Silylation Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl-methylpolysiloxane phase |
| Vials | 2 mL amber glass autosampler vials with PTFE/silicone septa |
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare stock solutions of ketopentose standards and the internal standard in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solutions to the desired concentration range.
-
For experimental samples, ensure they are in a liquid form and free of particulates.
-
-
Derivatization Procedure:
-
Aliquot 100 µL of the sample or standard into a 2 mL autosampler vial.
-
Add a known amount of the internal standard.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Causality: It is imperative to remove all water, as it will react with the silylating agent and inhibit the derivatization of the target analytes.[1]
-
Oximation: Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in anhydrous pyridine. Seal the vial and heat at 90°C for 30 minutes. Causality: The heat accelerates the reaction, ensuring the complete conversion of the ketone group to its oxime derivative. Pyridine serves as a solvent and a catalyst.
-
Silylation: After the vial has cooled to room temperature, add 100 µL of BSTFA with 1% TMCS. Seal the vial and heat at 70°C for 60 minutes. Causality: This step ensures the complete silylation of all hydroxyl groups, rendering the molecule sufficiently volatile for GC analysis.
-
GC-MS Instrumentation and Parameters
The following table outlines the recommended GC-MS parameters for the analysis of derivatized ketopentoses.
| Parameter | Setting | Rationale |
| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column, enhancing sensitivity. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized sample. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | An inert gas that provides good chromatographic efficiency. |
| Oven Program | Initial 140°C for 1 min, ramp at 5°C/min to 280°C, hold for 5 min | A gradual temperature ramp allows for the effective separation of isomeric sugars. |
| Transfer Line Temp. | 280°C | Prevents condensation of the analytes as they move from the GC to the MS. |
| Ion Source Temp. | 230°C | Optimal temperature for electron ionization of the derivatized sugars. |
| Ionization Energy | 70 eV | Standard energy for creating reproducible fragmentation patterns. |
| Mass Scan Range | m/z 50-600 | A broad scan range to capture the molecular ion and key fragment ions. |
Data Interpretation and Quality Control
Mass Spectral Fragmentation
The electron ionization mass spectra of TMS-derivatized ketopentoses are characterized by specific fragment ions that are useful for their identification.
| Derivative | Characteristic Fragment Ions (m/z) |
| TMS-derivatized Ketopentoses | 73, 147, 205, 217, 307 |
The ion at m/z 73 corresponds to the trimethylsilyl cation [Si(CH₃)₃]⁺, which is a hallmark of TMS derivatives.[8] Other ions are formed from the cleavage of the carbon backbone of the sugar. It is important to note that isomeric sugars will often produce very similar mass spectra; therefore, definitive identification must be confirmed by comparing the retention time with that of an authentic standard.
Ensuring Trustworthiness: A Self-Validating System
To ensure the scientific integrity of the results, the following quality control measures should be implemented:
-
Internal Standard: The use of an internal standard is crucial for correcting for variations in derivatization efficiency and injection volume, thereby improving the accuracy and precision of quantification.
-
Calibration Curve: A multi-point calibration curve should be generated for each batch of samples to ensure accurate quantification over the desired concentration range.
-
Method Blank: A blank sample containing only the derivatization reagents should be run to identify any potential sources of contamination.
-
Replicate Analysis: Analyzing samples in triplicate allows for the assessment of method reproducibility.
The logical flow of method development and validation is depicted below:
Caption: A logical workflow for the development and validation of the GC-MS method.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of ketopentoses. The two-step oximation and silylation derivatization protocol is highly effective in producing volatile and thermally stable derivatives, enabling high-quality chromatographic separation and mass spectrometric detection. By adhering to the outlined procedures and incorporating rigorous quality control measures, researchers can achieve accurate and reproducible quantification of these metabolically significant compounds.
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Title: Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods Source: Restek Advantage URL: [Link]
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Title: Optimized GC-MS Method To Simultaneously Quantify Acetylated Aldose, Ketose, and Alditol for Plant Tissues Based on Derivatization in a Methyl Sulfoxide/1-Methylimidazole System Source: ResearchGate URL: [Link]
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Title: Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system Source: PubMed URL: [Link]
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Title: Optimized GC-MS Method To Simultaneously Quantify Acetylated Aldose, Ketose, and Alditol for Plant Tissues Based on Derivatization in a Methyl Sulfoxide/1-Methylimidazole System Source: ACS Publications URL: [Link]
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Title: Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: Comparison of HPLC-ELSD, LC-ESI-MS/MS and GC-MS Source: ResearchGate URL: [Link]
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Title: MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF Source: ResearchGate URL: [Link]
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Application Notes and Protocols for the Conversion of Biomass to Levulinic Acid: A Mechanistic Approach
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the conversion of biomass into levulinic acid, a key platform chemical. This document emphasizes the underlying chemical mechanisms, provides detailed experimental protocols, and offers insights into process optimization and analysis. While the primary industrial pathways are thoroughly detailed, we also explore the context of alternative intermediates, such as 1,4,5-Trihydroxypentan-2-one, within the complex network of sugar degradation reactions.
Introduction: The Significance of Levulinic Acid
Levulinic acid (LA) is recognized by the US Department of Energy as one of the top 12 value-added chemicals derivable from biomass.[1] Its utility stems from a unique bifunctional structure, containing both a ketone and a carboxylic acid group. This allows for its conversion into a wide array of valuable downstream products, including solvents, fuel additives, polymers, and pharmaceutical precursors.[2] The production of levulinic acid from renewable lignocellulosic biomass presents a sustainable alternative to petroleum-based chemical synthesis, aligning with the principles of green chemistry.[3][4]
Lignocellulosic biomass, the most abundant organic material on Earth, is primarily composed of cellulose, hemicellulose, and lignin.[2] The conversion process focuses on the hydrolysis of the carbohydrate fractions (cellulose and hemicellulose) into their constituent sugars (C6 and C5 sugars), which are then catalytically converted to levulinic acid.[5][6][7]
Core Mechanistic Pathways in Levulinic Acid Synthesis
The acid-catalyzed conversion of biomass to levulinic acid predominantly follows two well-established pathways, depending on the parent sugar.
The C6 Pathway: From Hexoses to Levulinic Acid via 5-HMF
The most direct and highest-yielding pathway to levulinic acid originates from C6 sugars (hexoses) such as glucose, which is the monomer unit of cellulose.[1][8] This multi-step process is typically catalyzed by Brønsted acids, with Lewis acids sometimes used to enhance specific steps.[5][6]
The key steps are as follows:
-
Hydrolysis of Cellulose: In the initial stage, the glycosidic bonds of cellulose are hydrolyzed in the presence of an acid catalyst to release glucose monomers.
-
Isomerization of Glucose to Fructose: Glucose, an aldose, isomerizes to fructose, a ketose.[5][8] This step is often the rate-limiting step and can be accelerated by Lewis acid catalysts.[6]
-
Dehydration of Fructose to 5-Hydroxymethylfurfural (5-HMF): Fructose undergoes acid-catalyzed dehydration, losing three water molecules to form the crucial intermediate, 5-HMF.[8][9]
-
Rehydration of 5-HMF to Levulinic Acid: 5-HMF is then rehydrated, leading to the formation of levulinic acid and a stoichiometric amount of formic acid.[6][10]
Caption: The C6 pathway from cellulose to levulinic acid.
The C5 Pathway: An Alternative Route to Levulinic Acid
Hemicellulose, the second major carbohydrate fraction of biomass, is primarily composed of C5 sugars (pentoses) like xylose and arabinose. The acid-catalyzed treatment of these sugars leads to furfural. While furfural itself is a valuable platform chemical, it can also be converted to levulinic acid through a series of subsequent reactions.[11]
The steps for this pathway are:
-
Hydrolysis of Hemicellulose: Acid hydrolysis breaks down the hemicellulose polymer into its constituent C5 sugar monomers.
-
Dehydration of C5 Sugars to Furfural: The pentoses are dehydrated to form furfural.
-
Conversion of Furfural to Levulinic Acid: This is a more complex process that typically involves hydrogenation of furfural to furfuryl alcohol, followed by acid-catalyzed hydrolysis and rearrangement to yield levulinic acid.[2][11]
Caption: The C5 pathway from hemicellulose to levulinic acid.
The Role of this compound and Other Sugar Degradation Products
Under the harsh acidic and thermal conditions used for biomass conversion, a complex network of reactions occurs simultaneously. While the pathways described above represent the most efficient routes to levulinic acid, various side reactions lead to the formation of other degradation products, often referred to as humins.
This compound is not a recognized intermediate in the primary, high-yield pathways to levulinic acid. Instead, it is more likely to be a product of sugar fragmentation or rearrangement reactions that occur in parallel to the main conversion pathways. The formation of such compounds can contribute to a decrease in the overall yield of levulinic acid by diverting sugar precursors into less desirable side products. Understanding the conditions that favor the formation of these byproducts is crucial for optimizing the selectivity of the conversion process towards levulinic acid.
Experimental Protocols
Protocol 1: Screening of Acid Catalysts for Levulinic Acid Production from Glucose
This protocol outlines a general procedure for screening different acid catalysts for the conversion of glucose to levulinic acid.
Materials:
-
Glucose (analytical grade)
-
Deionized water
-
Acid catalysts (e.g., H₂SO₄, HCl, solid acid catalysts)
-
High-pressure reactor with temperature control and stirring
-
HPLC system for analysis
Procedure:
-
Prepare a stock solution of glucose in deionized water (e.g., 10 wt%).
-
To a high-pressure reactor, add a specific volume of the glucose solution.
-
Add the acid catalyst to the desired concentration (e.g., 0.1 M for homogeneous catalysts, or a specific weight percentage for heterogeneous catalysts).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen).
-
Heat the reactor to the desired temperature (e.g., 150-200°C) with constant stirring.
-
Maintain the reaction at the set temperature for a specific duration (e.g., 30-120 minutes).
-
After the reaction, rapidly cool the reactor to room temperature.
-
Collect the liquid sample and filter it through a 0.22 µm syringe filter.
-
Analyze the sample for levulinic acid, 5-HMF, and residual glucose concentrations using HPLC.
Protocol 2: Two-Stage Conversion of Lignocellulosic Biomass to Levulinic Acid
This protocol is designed to maximize the yield of levulinic acid from lignocellulosic biomass by first separating the hemicellulose fraction.[12][13]
Materials:
-
Lignocellulosic biomass (e.g., corn stover, bagasse), dried and milled
-
Dilute acid solution (e.g., 1% H₂SO₄)
-
More concentrated acid solution (e.g., 5% H₂SO₄)
-
Filtration apparatus
-
High-pressure reactor
Procedure: Stage 1: Hemicellulose Hydrolysis
-
In the reactor, combine the milled biomass with the dilute acid solution at a specific solid-to-liquid ratio.
-
Heat the mixture under milder conditions (e.g., 120-140°C) for a shorter duration to hydrolyze the hemicellulose into C5 sugars.
-
After cooling, separate the liquid hydrolysate (rich in C5 sugars) from the solid residue (rich in cellulose and lignin) by filtration.
Stage 2: Cellulose Conversion to Levulinic Acid
-
Wash the solid residue with deionized water to remove residual acid and soluble sugars.
-
Transfer the washed solid residue to the reactor.
-
Add the more concentrated acid solution.
-
Heat the reactor to a higher temperature (e.g., 180-200°C) for a longer duration to convert the cellulose to levulinic acid.
-
After cooling, filter the reaction mixture to separate the solid lignin from the liquid product containing levulinic acid.
-
Analyze the liquid product for levulinic acid concentration.
Analytical Methods
Accurate quantification of levulinic acid and other related compounds in the reaction mixture is essential for process optimization. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.[14][15]
Typical HPLC Conditions:
-
Column: A column suitable for organic acid analysis, such as an Aminex HPX-87H, is frequently used.[15][16]
-
Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM) in water is common.[14]
-
Flow Rate: A flow rate of around 0.6 mL/min is typical.
-
Column Temperature: Maintaining the column at a specific temperature (e.g., 50-65°C) is crucial for good separation.[15]
-
Detection: A Refractive Index (RI) detector or a UV detector (at around 210 nm) can be used.
For more complex mixtures, Liquid Chromatography-Mass Spectrometry (LC/MS) can provide higher selectivity and sensitivity for the identification and quantification of a wider range of organic acids and degradation products.[17]
Data Presentation and Interpretation
The results of biomass conversion experiments are typically presented in terms of yield and selectivity.
Key Metrics:
-
Levulinic Acid Yield (%): (moles of levulinic acid produced / initial moles of hexose) x 100
-
Selectivity (%): (moles of levulinic acid produced / moles of hexose consumed) x 100
-
Conversion (%): ((initial moles of hexose - final moles of hexose) / initial moles of hexose) x 100
| Catalyst System | Temperature (°C) | Time (min) | Glucose Conversion (%) | Levulinic Acid Yield (%) | 5-HMF Yield (%) |
| 0.1 M H₂SO₄ | 180 | 60 | 95 | 45 | 10 |
| 0.05 M AlCl₃ + 0.1 M HCl | 160 | 90 | 98 | 55 | 5 |
| Solid Acid Catalyst A | 190 | 120 | 90 | 40 | 8 |
Conclusion and Future Outlook
The conversion of biomass to levulinic acid is a cornerstone of the modern biorefinery concept. A thorough understanding of the dominant reaction pathways, particularly the 5-HMF mediated route from C6 sugars, is critical for the rational design of efficient catalytic systems. While side products and alternative degradation pathways involving intermediates like this compound can impact overall efficiency, their formation can be minimized through careful control of reaction conditions. Future research will likely focus on the development of more robust and selective catalysts that can operate under milder conditions, further enhancing the economic viability and environmental benefits of producing levulinic acid from renewable biomass.
References
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Catalytic Production of Levulinic Acid (LA) from Actual Biomass - PMC - NIH. Available at: [Link]
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New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock - MDPI. Available at: [Link]
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Two routes of producing levulinic acid from biomass - ResearchGate. Available at: [Link]
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The reaction pathway to produce levulinic acid and other platform products from lignocellulosic biomass (reproduced from Ref 14). - ResearchGate. Available at: [Link]
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Conversion pathway of lignocellulosic biomass to levulinic acid - ResearchGate. Available at: [Link]
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Effective Production of Levulinic Acid from Biomass through Pretreatment Using Phosphoric Acid, Hydrochloric Acid, or Ionic Liquid | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
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Improved Method for Converting Biomass into Levulinic Acid for Renewable Fuel Sources. Available at: [Link]
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Levulinic acid production from waste biomass - BioResources - NC State University. Available at: [Link]
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Catalytic Production of Levulinic Acid (LA) from Actual Biomass - MDPI. Available at: [Link]
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Production of Levulinic Acid from Cellulose and Cellulosic Biomass in Different Catalytic Systems - MDPI. Available at: [Link]
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Improvement in HPLC separation of acetic acid and levulinic acid in the profiling of biomass hydrolysate | Request PDF - ResearchGate. Available at: [Link]
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Quantitative analysis of acid-catalyzed levulinic acid product mixture from cellulose by mixed-mode liquid chromatography - PubMed. Available at: [Link]
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Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography- - OSTI.GOV. Available at: [Link]
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Levulinic Acid Is a Key Strategic Chemical from Biomass - MDPI. Available at: [Link]
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Catalytic Production of Levulinic and Formic Acids from Fructose over Superacid ZrO 2 –SiO 2 –SnO 2 Catalyst - MDPI. Available at: [Link]
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The Versatile Chiral Synthon: Application of 3-Deoxypentulose in the Synthesis of Fine Chemicals
Introduction: Unveiling the Potential of a Unique Deoxy Sugar
In the landscape of fine chemical synthesis, the pursuit of enantiomerically pure and functionally dense starting materials is a perpetual endeavor. 3-Deoxypentulose, a five-carbon deoxy sugar, has emerged as a compelling chiral building block with significant potential for the stereoselective synthesis of a diverse array of high-value molecules. Its unique structural features, including a ketone functionality and multiple stereocenters, make it a versatile precursor for pharmaceuticals, agrochemicals, and specialty chemicals. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the practical applications of 3-deoxypentulose, complete with detailed synthetic protocols and mechanistic insights.
3-Deoxypentulose (1,4,5-trihydroxypentan-2-one) is a synthetically accessible molecule, often prepared from the degradation of more abundant carbohydrates.[1] Its utility as a chiral synthon stems from the strategic placement of its functional groups, which allows for a variety of stereocontrolled transformations. This guide will explore its application in the synthesis of key pharmaceutical intermediates and other valuable chiral building blocks.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of 3-deoxypentulose is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₄ | [2] |
| Molecular Weight | 134.13 g/mol | [2] |
| Appearance | Yellow oil | [2] |
| CAS Number | 3343-53-1 | [2][3] |
| Solubility | Soluble in water and polar organic solvents. | |
| Storage | Store at -20°C for long-term stability. |
Handling Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 3-deoxypentulose. All manipulations should be performed in a well-ventilated fume hood.
Core Application: Synthesis of Antiviral Agent Favipiravir
A prominent and timely application of 3-deoxypentulose lies in its potential as a precursor for the synthesis of the broad-spectrum antiviral agent, Favipiravir (T-705). Favipiravir has demonstrated efficacy against a range of RNA viruses. While various synthetic routes to Favipiravir exist, the utilization of chiral precursors derived from sugars offers a pathway to enantiomerically pure analogs and derivatives. Here, we outline a conceptual synthetic pathway from 3-deoxypentulose to a key pyrazine intermediate for Favipiravir synthesis.
The core strategy involves the conversion of 3-deoxypentulose into a substituted pyrazine, which is a key structural motif of Favipiravir. This can be achieved through a condensation reaction with a suitable 1,2-diamine followed by subsequent functional group manipulations.
Deoxypentulose [label="3-Deoxypentulose"]; Diaminomalononitrile [label="Diaminomalononitrile"]; Pyrazine_Intermediate [label="Chiral Pyrazine Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Functional_Group_Manipulation [label="Functional Group\nManipulation\n(Oxidation, Halogenation, etc.)"]; Favipiravir_Precursor [label="Key Favipiravir Precursor\n(e.g., Aminopyrazine-2-carboxamide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Steps [label="Final Synthetic Steps\n(Fluorination, Hydrolysis)"]; Favipiravir [label="Favipiravir", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Deoxypentulose -> Pyrazine_Intermediate [label="Condensation"]; Diaminomalononitrile -> Pyrazine_Intermediate; Pyrazine_Intermediate -> Functional_Group_Manipulation; Functional_Group_Manipulation -> Favipiravir_Precursor; Favipiravir_Precursor -> Final_Steps; Final_Steps -> Favipiravir; }
Conceptual pathway for Favipiravir synthesis from 3-deoxypentulose.
Protocol 1: Synthesis of a Chiral Pyrazine Intermediate
This protocol describes a plausible method for the condensation of 3-deoxypentulose with diaminomalononitrile to form a chiral dihydroxypyrazine derivative, a versatile intermediate for further elaboration into Favipiravir precursors.
Materials:
-
3-Deoxypentulose
-
Diaminomalononitrile
-
Ethanol (anhydrous)
-
Acetic acid (glacial)
-
Sodium acetate
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-deoxypentulose (1.0 eq) in anhydrous ethanol.
-
Addition of Reagents: Add diaminomalononitrile (1.1 eq) and a catalytic amount of glacial acetic acid to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium acetate.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure chiral pyrazine intermediate.
Characterization: The structure and purity of the synthesized intermediate should be confirmed by NMR (¹H and ¹³C), Mass Spectrometry, and optical rotation measurements.
Expanding the Synthetic Utility: 3-Deoxypentulose as a Chiral Pool Starting Material
The synthetic potential of 3-deoxypentulose extends far beyond a single target molecule. Its inherent chirality and functionality can be leveraged to create a variety of valuable chiral building blocks for drug discovery and development.[4][5][6][7]
Synthesis of Chiral γ-Lactones
Chiral γ-lactones are prevalent structural motifs in a wide range of natural products and pharmaceuticals.[8][9][10][11][12] 3-Deoxypentulose can serve as an excellent starting material for the stereoselective synthesis of substituted γ-lactones.
Deoxypentulose [label="3-Deoxypentulose"]; Reduction [label="Stereoselective\nReduction\n(e.g., NaBH₄, L-Selectride®)"]; Chiral_Diol [label="Chiral 1,2-Diol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation [label="Oxidative\nCleavage & Oxidation\n(e.g., NaIO₄, RuCl₃/NaIO₄)"]; Gamma_Lactone [label="Chiral γ-Lactone", fillcolor="#34A853", fontcolor="#FFFFFF"];
Deoxypentulose -> Reduction; Reduction -> Chiral_Diol; Chiral_Diol -> Oxidation; Oxidation -> Gamma_Lactone; }
Synthetic route to chiral γ-lactones from 3-deoxypentulose.
Protocol 2: Stereoselective Synthesis of a Chiral γ-Lactone
This protocol outlines the conversion of 3-deoxypentulose to a chiral γ-lactone via a stereoselective reduction followed by oxidative cleavage and lactonization.
Materials:
-
3-Deoxypentulose
-
Sodium borohydride (NaBH₄) or L-Selectride®
-
Methanol (anhydrous)
-
Sodium periodate (NaIO₄)
-
Ruthenium(III) chloride (catalytic)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Stereoselective Reduction: Dissolve 3-deoxypentulose (1.0 eq) in anhydrous methanol at 0°C. Add sodium borohydride (1.5 eq) portion-wise while maintaining the temperature. Stir for 1-2 hours or until the reaction is complete (monitored by TLC). For enhanced diastereoselectivity, a bulkier reducing agent like L-Selectride® can be employed at low temperatures.
-
Quenching: Quench the reaction by the slow addition of acetic acid until the effervescence ceases.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Oxidative Cleavage and Lactonization: Dissolve the resulting crude diol in a mixture of acetonitrile and water. Add a catalytic amount of RuCl₃ followed by the portion-wise addition of NaIO₄ (2.5 eq). Stir the reaction at room temperature for 4-6 hours.
-
Workup: Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude lactone by silica gel column chromatography.
Synthesis of Chiral Heterocycles
The 1,4-dicarbonyl-like nature of oxidized 3-deoxypentulose derivatives makes it a suitable precursor for the synthesis of five-membered heterocycles, such as pyrroles and furans, through Paal-Knorr type condensations.[13] This approach allows for the introduction of chirality into these important heterocyclic scaffolds.
Protocol 3: Synthesis of a Chiral Substituted Pyrrole
This protocol describes the synthesis of a chiral pyrrole derivative from a 1,4-dicarbonyl compound derived from 3-deoxypentulose.
Materials:
-
Chiral 1,4-dicarbonyl precursor (from oxidation of 3-deoxypentulose)
-
Primary amine or ammonia source (e.g., ammonium acetate)
-
Acetic acid (glacial)
-
Toluene
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the 1,4-dicarbonyl precursor (1.0 eq) and the amine source (1.2 eq) in toluene.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid.
-
Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude pyrrole derivative by silica gel column chromatography.
Future Perspectives and Broader Applications
The applications of 3-deoxypentulose are not limited to the examples provided. Its versatile structure opens doors to a wide range of other fine chemicals:
-
Chiral Amino Alcohols: Reduction of the ketone and subsequent amination can lead to the synthesis of valuable chiral amino alcohols, which are key components in many pharmaceuticals and chiral ligands.[14]
-
C-Nucleoside Analogs: The carbohydrate backbone of 3-deoxypentulose makes it an attractive starting material for the synthesis of C-nucleoside analogs, which often exhibit interesting biological activities.
-
Flavor and Fragrance Compounds: Deoxy sugars and their derivatives are known to be precursors to various flavor and fragrance compounds.[3] Further exploration of the thermal or acid-catalyzed degradation of 3-deoxypentulose could yield novel flavor and fragrance molecules.
Conclusion
3-Deoxypentulose is a powerful and versatile chiral synthon with significant, yet not fully exploited, potential in the synthesis of fine chemicals. Its ready availability from renewable resources and its dense stereochemical information make it an attractive starting material for the efficient construction of complex chiral molecules. The protocols and synthetic strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this unique deoxy sugar in their synthetic endeavors, from antiviral drug development to the creation of novel chiral building blocks.
References
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Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., Choi, N., Parsons, J. G., Griffiths, P. G., James, I. W., Bray, A. M., White, J. M., & Boyce, R. S. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules (Basel, Switzerland), 9(6), 405–426. [Link]
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Chiku, K., Yoshida, M., Ono, H., & Kitaoka, M. (2021). Generation of 3-deoxypentulose by the isomerization and β-elimination of 4-O-substituted glucose and fructose. Carbohydrate Research, 508, 108402. [Link]
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MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. [Link]
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Tanaka, H., et al. (1991). Synthesis of chiral 3-substituted gamma-lactones and 9-furanosyladenine from (R)-2-(2,2-diethoxyethyl)-1,3-propanediol monoacetate prepared by lipase-catalyzed reaction. Chemical & Pharmaceutical Bulletin, 39(3), 823-825. [Link]
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Grokipedia. (n.d.). Paal–Knorr synthesis. [Link]
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Zhang, J., et al. (2020). Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. Organic Chemistry Frontiers. [Link]
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ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
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MDPI. (2021). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules. [Link]
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CD BioGlyco. (n.d.). 3-Deoxypentulose. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
Royal Society of Chemistry. (2021). Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. Chemical Communications. [Link]
-
Oishi, T., et al. (2013). Synthesis of γ- and δ-lactone natural products by employing a trans-cis isomerization/lactonization strategy. Chemical & Pharmaceutical Bulletin, 61(4), 464-470. [Link]
-
Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zurich. [Link]
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Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]
-
Reddy, P. V., & Kumar, P. S. (2023). Stereoselective total synthesis of (3Z)- and (3E)-elatenynes. RSC Advances, 13(52), 36235-36245. [Link]
-
Li, Y., et al. (2023). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Catalysis. [Link]
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ResearchGate. (2018). The mechanism of the Pictet–Spengler reaction. [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]
-
Dalpozzo, R. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 23(7), 1757. [Link]
-
Golebiowski, A., et al. (1995). Deoxysugars via microbial reduction of 5-acyl-isoxazolines: application to the synthesis of 3-deoxy-D-fructose and derivatives. Tetrahedron: Asymmetry, 6(6), 1477-1482. [Link]
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ResearchGate. (2015). Stereoselective synthesis of heteroaryl alcohols and alanines. [Link]
-
ResearchGate. (2023). Conversion of Amino Acids into Amino Alcohols. [Link]
-
Sun, M., et al. (2012). Origin of stereoselectivity in a chiral N-heterocyclic carbene-catalyzed desymmetrization of substituted cyclohexyl 1,3-diketones. Organic Letters, 14(11), 2810-2813. [Link]
-
MDPI. (2021). Application of Starch, Cellulose, and Their Derivatives in the Development of Microparticle Drug-Delivery Systems. Polymers. [Link]
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Kwon, S. J., & Ko, S. Y. (2003). Stereoselective Synthesis of Triply-stereogenic syn,anti-Amino Diols: the Abbott Amino Diol. ChemInform. [Link]
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Application Notes and Protocols for the Derivatization of 1,4,5-Trihydroxypentan-2-one for Analytical Purposes
Introduction: The Analytical Challenge of a Polyhydroxy Ketone
1,4,5-Trihydroxypentan-2-one (CAS No. 3343-53-1) is a polyhydroxy ketone with the molecular formula C₅H₁₀O₄.[1] Its structure, featuring multiple polar hydroxyl groups and a ketone functional group, presents a significant challenge for direct analysis by common chromatographic techniques such as Gas Chromatography (GC) and Reverse-Phase Liquid Chromatography (LC). The high polarity of the molecule leads to low volatility, making it unsuitable for direct GC analysis, and causes poor retention on non-polar stationary phases used in reverse-phase LC.[2][3]
Furthermore, the presence of multiple hydroxyl groups can lead to peak tailing and poor chromatographic resolution. To overcome these analytical hurdles and enable sensitive and robust quantification, chemical derivatization is an essential sample preparation step. This process modifies the functional groups of the analyte to increase its volatility for GC analysis or enhance its retention and detectability for LC analysis.
This technical guide provides a detailed overview of derivatization strategies for this compound, with specific, field-proven protocols for both GC-Mass Spectrometry (GC-MS) and LC-Mass Spectrometry (LC-MS) applications. The methodologies are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their experimental design.
Choosing the Right Derivatization Strategy
The selection of a derivatization method is contingent on the chosen analytical platform (GC-MS or LC-MS) and the specific requirements of the assay, such as sensitivity and throughput.
-
For GC-MS analysis , the primary goal is to increase the volatility and thermal stability of the analyte. This is typically achieved by replacing the active hydrogens on the hydroxyl groups with non-polar moieties.
-
For LC-MS analysis , derivatization aims to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency for mass spectrometric detection.
The following sections detail validated protocols for the most effective derivatization approaches for this compound.
Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis of this compound, a two-step derivatization process involving oximation followed by silylation is the most robust and widely adopted method.[3][4][5] Oximation of the ketone group prevents the formation of multiple isomers (enol forms) during the subsequent silylation step, which simplifies the resulting chromatogram.[3][5] Silylation of the hydroxyl groups replaces the polar hydrogens with non-polar trimethylsilyl (TMS) groups, significantly increasing the volatility of the analyte.[6][7]
Workflow for GC-MS Derivatization
Caption: Workflow for the oximation and silylation of this compound for GC-MS analysis.
Protocol 1: Oximation Followed by Silylation
This protocol is adapted from established methods for the derivatization of polar metabolites, including keto-sugars.[3][5][8][9]
Materials:
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine (anhydrous)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Pipette an aliquot of the sample containing this compound into a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water as it will interfere with the silylation reagent.[5]
-
-
Oximation:
-
Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 60 minutes. This step converts the ketone group of this compound to its methoxime derivative.
-
-
Silylation:
-
After the oximation reaction, cool the vial to room temperature.
-
Add 80 µL of MSTFA + 1% TMCS to the reaction mixture.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 70°C for 30 minutes. This step silylates the hydroxyl groups.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
A typical injection volume is 1 µL.
-
Expected GC-MS Parameters:
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) |
| Injector Temp. | 250°C |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Program | Initial temp 70°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-650 |
Note: These parameters should be optimized for the specific instrument and application.
Part 2: Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
For LC-MS analysis, derivatization is employed to increase the hydrophobicity of this compound, thereby improving its retention on reverse-phase C18 columns. Additionally, the derivatizing agent can introduce an easily ionizable group, which enhances the signal in the mass spectrometer. Derivatization with hydrazine-containing reagents is a common and effective strategy for carbonyl compounds.[2][4]
Workflow for LC-MS Derivatization
Caption: Workflow for the derivatization of this compound with 2-Hydrazinoquinoline (HQ) for LC-MS analysis.
Protocol 2: Derivatization with 2-Hydrazinoquinoline (HQ)
2-Hydrazinoquinoline (HQ) is a highly effective derivatizing agent for carbonyl compounds, forming stable hydrazone derivatives that exhibit excellent chromatographic behavior and ionization efficiency in electrospray ionization (ESI).[4][10][11][12] This protocol is based on established methods for the analysis of carbonyls in biological samples.[4][11]
Materials:
-
2-Hydrazinoquinoline (HQ)
-
2,2'-Dipyridyl disulfide (DPDS)
-
Triphenylphosphine (TPP)
-
Acetonitrile (ACN), LC-MS grade
-
Reaction vials (1.5 mL)
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 10 mM HQ in acetonitrile.
-
Prepare a derivatization cocktail in acetonitrile containing 1 mM HQ, 1 mM DPDS, and 1 mM TPP. This solution should be prepared fresh.
-
-
Derivatization Reaction:
-
To 10 µL of the aqueous sample containing this compound in a reaction vial, add 100 µL of the freshly prepared derivatization cocktail.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 60 minutes. The HQ reacts with the ketone group to form a stable hydrazone.
-
-
Analysis:
-
After incubation, the sample can be directly injected into the LC-MS system, or diluted with the initial mobile phase if necessary.
-
A typical injection volume is 5 µL.
-
Expected LC-MS Parameters:
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Full Scan (e.g., m/z 100-1000) and/or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Expected Ion | [M+H]⁺ for the HQ derivative of this compound |
Note: The gradient and other LC-MS parameters should be optimized for the specific instrument and to ensure separation from other sample components.
Data Presentation and Interpretation
Successful derivatization should yield a single, sharp chromatographic peak for this compound under the specified conditions.
For GC-MS (Oximation/Silylation):
-
The derivatized molecule will have a significantly higher molecular weight due to the addition of one methoxime group and three trimethylsilyl groups.
-
The mass spectrum will show characteristic fragments for TMS derivatives, such as ions at m/z 73.[13]
For LC-MS (HQ Derivatization):
-
The retention time of the derivatized analyte will be significantly longer compared to the underivatized form on a C18 column.
-
The mass spectrum in positive ESI mode will show a prominent protonated molecular ion ([M+H]⁺) corresponding to the mass of the this compound-HQ hydrazone.
The use of stable isotope-labeled internal standards is highly recommended for accurate quantification to account for any variability in the derivatization reaction and instrument response.
Conclusion
The derivatization protocols outlined in this application note provide robust and reliable methods for the analysis of this compound by both GC-MS and LC-MS. The choice between the two platforms will depend on the specific research question, sample matrix, and available instrumentation. By converting the polar, non-volatile this compound into a form amenable to chromatographic analysis, these methods enable accurate and sensitive detection and quantification, which is crucial for researchers, scientists, and drug development professionals working with this and similar polyhydroxy ketones.
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Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Retrieved from [Link]
-
Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1009. [Link]
-
Chen, C. (2012). 2-hydrazinoquinoline as a novel derivatization agent for LC-MS-based metabolomic investigation of ketoacidosis in streptozotocin-elicited diabetes. University Digital Conservancy, University of Minnesota. Retrieved from [Link]
-
Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. Retrieved from [Link]
-
Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Semantic Scholar. Retrieved from [Link]
-
Bibel, H. (2021). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]
-
Shimadzu. (n.d.). LC-MS Application Data Sheet No. 031: Analysis of DNPH-aldehydes using LC-MS. Retrieved from [Link]
-
Longdom Publishing. (n.d.). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization. Retrieved from [Link]
-
Wang, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(9), 615. [Link]
-
Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization reaction of carbonyls with PFBHA. Retrieved from [Link]
-
Science Publications. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences, 9(7), 1124-1136. Retrieved from [Link]
-
MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts, 9(1), 75. [Link]
-
ResearchGate. (n.d.). GC-MS analysis of standard polyols as acetylated derivatives.... Retrieved from [Link]
-
Uchiyama, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization reaction of carbonyls with PFBHA. Retrieved from [Link]
-
Restek. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 125-135. [Link]
-
ResearchGate. (n.d.). (PDF) Review: Derivatization in mass spectrometry—1. Silylation. Retrieved from [Link]
-
OSTI.gov. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. Retrieved from [Link]
-
University of Lynchburg Digital Showcase. (2007). The Development of a GC/MS Protocol for the Analysis of Polysaccharides in Echinacea purpurea. Retrieved from [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]
-
Alygizakis, N. A., et al. (2022). Machine learning for identification of silylated derivatives from mass spectra. Journal of Cheminformatics, 14(1), 63. [Link]
-
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
-
D'Agostino, P. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry, 413(12), 3145-3151. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of carbohydrate silylation for gas chromatography. Retrieved from [Link]
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CABI Digital Library. (n.d.). GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRONMENT. Retrieved from [Link]
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PubChem. (n.d.). 3,4,5-Trihydroxypentan-2-one. Retrieved from [Link]
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Application Note & Protocol: Unraveling the Acid-Catalyzed Degradation of Furfuryl Alcohol
Introduction: The Significance of Understanding Furfuryl Alcohol Degradation
Furfuryl alcohol (FA), a bio-derived chemical, is a cornerstone in the production of furan resins, which are widely used as binders in foundry applications, as well as in the manufacturing of composites, coatings, and cements. The utility of these resins is intrinsically linked to the acid-catalyzed polymerization of FA, a process often referred to as degradation in other contexts. This complex reaction involves the transformation of linear, unconjugated oligomers into dark, cross-linked, and insoluble materials.[1] A thorough understanding of the kinetics and mechanisms of this process is paramount for controlling the properties of the final polymeric product, ensuring its performance and stability.
This application note provides a detailed experimental setup and protocol for studying the acid-catalyzed degradation of furfuryl alcohol. It is designed for researchers and scientists in materials science, polymer chemistry, and drug development who require a robust and reproducible method to investigate this reaction. We will delve into the causality behind the experimental choices, ensuring a self-validating system for generating high-quality, reliable data.
Reaction Mechanism: A Cascade of Events
The acid-catalyzed polymerization of furfuryl alcohol is not a simple linear chain growth. It is a multifaceted process that includes several key stages:
-
Protonation and Initiation: The reaction is initiated by the protonation of the hydroxyl group of furfuryl alcohol by an acid catalyst. This is followed by the elimination of a water molecule to form a highly reactive carbocation.[2]
-
Polycondensation: The carbocation then attacks the furan ring of another furfuryl alcohol molecule, typically at the 5-position, leading to the formation of dimers, trimers, and eventually longer polymer chains. This polycondensation reaction is the primary chain-building process.[3]
-
Formation of Conjugated Sequences: As the reaction proceeds, conjugated double bonds can form along the polymer backbone. This is a result of hydride ion loss followed by deprotonation of the resulting carbenium ions.[1] These conjugated structures are responsible for the characteristic dark color of furan resins.
-
Cross-linking and Ring Opening: Branching and cross-linking reactions occur, particularly at later stages of the polymerization. These can involve Diels-Alder type cycloadditions between furan rings and the conjugated structures.[1][4] Under certain conditions, ring-opening of the furan moiety can also occur.[3]
Understanding these intricate pathways is crucial for tailoring the properties of the final poly(furfuryl alcohol) (PFA) thermoset.
Experimental Workflow Diagram
The following diagram outlines the comprehensive workflow for the acid-catalyzed degradation of furfuryl alcohol, from preparation to analysis.
Caption: Experimental workflow for studying furfuryl alcohol degradation.
Materials and Apparatus
Reagents
| Reagent | Grade | Supplier (Example) | Notes |
| Furfuryl Alcohol (FA) | ≥98% | Sigma-Aldrich | Should be freshly distilled if discolored. |
| Sulfuric Acid (H₂SO₄) | 95-98% | Merck | Or other strong acid catalysts like maleic acid.[5] |
| Deionized Water | Type I | Millipore | For syntheses with additional water.[3] |
| Acetone | HPLC Grade | Fisher Scientific | For sample dilution and cleaning. |
| Sodium Hydroxide (NaOH) | 1 M solution | For quenching the reaction. |
Apparatus
| Apparatus | Specification | Notes |
| Three-neck round bottom flask | 100 mL | To accommodate condenser, stirrer, and sampling. |
| Reflux condenser | To prevent loss of volatile components. | |
| Magnetic stirrer with hotplate | For homogenous mixing and temperature control. | |
| Thermometer or thermocouple | To monitor the reaction temperature accurately. | |
| Syringes and needles | For precise addition of catalyst and sampling. | |
| Vials | 2 mL, PTFE-lined caps | For storing samples for analysis. |
| Analytical Balance | For accurate weighing of reagents. | |
| pH meter | For adjusting the pH of the reaction medium. |
Experimental Protocols
Protocol 1: Synthesis of Poly(furfuryl alcohol) and Monitoring by IR Spectroscopy
This protocol details the synthesis of PFA and is adapted from procedures described in the literature.[3]
-
Reactor Setup: Assemble a 100 mL three-neck round bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer. Place the flask on a magnetic stirrer with a hotplate.
-
Reagent Addition: Add 25 g of furfuryl alcohol to the round bottom flask.
-
Catalyst Preparation and Addition: Prepare the desired concentration of the acid catalyst. For example, add a specific amount of sulfuric acid to achieve the target catalytic loading. Add the catalyst to the furfuryl alcohol under vigorous stirring.[3]
-
Reaction Initiation and Progression: Heat the mixture to 80°C under reflux with continuous stirring. The solution will gradually change color from yellow to orange, then brown, and finally to a black, viscous resin.[4]
-
Sampling for IR Analysis: At regular intervals (e.g., every 15 minutes), carefully withdraw a small aliquot of the reaction mixture for IR analysis.
-
Reaction Termination: After a predetermined time (e.g., 1 hour), remove the heat source and allow the mixture to cool to room temperature. To remove any remaining water and drive the reaction further, the temperature can be raised to 110°C after removing the reflux condenser.[3] The reaction is stopped when the mixture becomes a dark brown, elastic resin.[3]
-
Post-synthesis Treatment: The resulting polymer can be purified by washing with water to remove the catalyst and any unreacted monomer. Dry the polymer in an oven at 103°C until a constant weight is achieved.[4]
Protocol 2: Kinetic Analysis using UV/Vis Spectroscopy
This protocol is designed to determine the kinetics of the polymerization reaction.
-
Standard Solution Preparation: Prepare a series of furfuryl alcohol standard solutions of known concentrations in a suitable solvent (e.g., acetone).[6]
-
Reaction Setup: In a temperature-controlled vessel (e.g., a jacketed beaker connected to a water bath) equipped with a magnetic stirrer, add a known volume of furfuryl alcohol and solvent.
-
Reaction Initiation: Initiate the reaction by adding a precise amount of the acid catalyst. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw a small, precise volume of the reaction mixture.
-
Quenching: Immediately quench the reaction in the collected sample by adding it to a vial containing a quenching agent, such as a sodium hydroxide solution, to neutralize the acid catalyst.
-
UV/Vis Analysis: Dilute the quenched sample to a known volume with the solvent. Measure the absorbance of the diluted sample at the wavelength of maximum absorbance for furfuryl alcohol using a UV/Vis spectrophotometer.
-
Data Analysis: Use the calibration curve generated from the standard solutions to determine the concentration of unreacted furfuryl alcohol at each time point. Plot the concentration of furfuryl alcohol versus time to determine the reaction rate. The reaction kinetics can often be modeled as second-order.[7]
Data Presentation and Analysis
Quantitative Data Summary
The following table provides an example of how to structure the experimental conditions for comparative analysis.
| Parameter | Value | Rationale/Reference |
| Furfuryl Alcohol (FA) | 25 g | A common starting quantity for laboratory synthesis.[3] |
| Acid Catalyst | Sulfuric Acid (32%) | A widely used strong acid catalyst.[4] |
| Catalyst Loading | 0.1 mL | A typical concentration to induce polymerization.[4] |
| Reaction Temperature | 80 °C | Promotes polymerization without excessive degradation.[3][5][8] |
| Reaction Time | 1 hour (initial phase) | Sufficient for significant monomer conversion.[3] |
Analytical Techniques
A multi-technique approach is recommended for a comprehensive understanding of the degradation process.
| Analytical Technique | Purpose | Key Observations |
| Infrared (IR) Spectroscopy | Monitor functional group changes | Disappearance of the O-H stretch of the alcohol, changes in the furan ring vibrations. |
| UV/Vis Spectroscopy | Quantify unreacted monomer | Decrease in the absorbance peak of furfuryl alcohol over time. |
| Gas Chromatography (GC) | Quantify volatile components | Separation and quantification of unreacted furfuryl alcohol and volatile degradation products.[6][9][10] |
| High-Performance Liquid Chromatography (HPLC) | Quantify non-volatile components | Separation and quantification of furfuryl alcohol, oligomers, and other degradation products.[10][11][12] |
| Raman Spectroscopy | Investigate molecular structure | Provides evidence for the formation of conjugated diene structures.[2][5][7] |
Safety Precautions
Working with furfuryl alcohol and strong acids requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[13][14]
-
Ventilation: Conduct all experiments in a well-ventilated fume hood.[13][15]
-
Handling: Furfuryl alcohol is toxic and can react violently with strong acids.[6][15] Handle with care and avoid inhalation of vapors.[13]
-
Storage: Store furfuryl alcohol in a cool, dry, and well-ventilated area away from incompatible substances like strong acids and oxidizers.[13][16] Keep containers tightly closed.[16][17]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[15]
Conclusion
The acid-catalyzed degradation of furfuryl alcohol is a complex yet controllable process. By carefully selecting the experimental parameters and employing a suite of analytical techniques, researchers can gain deep insights into the reaction kinetics and mechanisms. The protocols and guidelines presented in this application note provide a solid foundation for conducting reproducible and reliable studies, ultimately enabling the development of furan-based materials with tailored properties for a wide range of applications.
References
-
NIOSH. (1994). FURFURYL ALCOHOL: METHOD 2505. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. [Link]
-
Falco, G., Guigo, N., Vincent, L., & Sbirrazzuoli, N. (2018). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 10(4), 433. [Link]
-
ResearchGate. (n.d.). Scheme 1. Formation of poly(furfuryl alcohol) by acid-catalyzed... [Image]. Retrieved from [Link]
-
Gandini, A., & Belgacem, M. N. (1996). Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. Macromolecules, 29(11), 3739–3745. [Link]
-
Cocca, M., D'Arienzo, M., D'Alterio, M. C., & Gentile, G. (2019). Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. Polymers, 11(12), 2095. [Link]
-
ResearchGate. (n.d.). Kinetics studies and characterization of poly(furfuryl alcohol) for use as bio-based furan novolacs. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Furfuryl alcohol. Retrieved from [Link]
-
MATEС Web of Conferences. (2018). Properties of furfuryl alcohol resins for conventional sand moulding and binder jetting applications. Retrieved from [Link]
-
ResearchGate. (2021). Development and Validation of Methodology for Determination of Furfuryl Alcohol in Snack Foods and Their Ingredients by Headspace Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Retrieved from [Link]
-
ResearchGate. (n.d.). 216450 Acid-Catalyzed Furfuryl Alcohol Polymerization: Mechanism Investigation by the Raman Spectroscopy and Density Functional Theory Calculation. Retrieved from [Link]
-
ResearchGate. (n.d.). Cover Picture: Acid-Catalyzed Furfuryl Alcohol Polymerization: Characterizations of Molecular Structure and Thermodynamic Properties (ChemCatChem 9/2011). Retrieved from [Link]
-
ResearchGate. (2005). Determination of free furfuryl alcohol in foundry resins by chromatographic techniques. Retrieved from [Link]
-
SciSpace. (n.d.). The acid-catalyzed polycondensation of furfuryl alcohol: Old puzzles unravelled. Retrieved from [Link]
-
SID. (n.d.). Determination of Furfuryl Alcohol Polymerization Kinetics: A UV/Vis Spectroscopy Study. Retrieved from [Link]
- Google Patents. (n.d.). CN103105395A - Determination method of furfuryl alcohol content in no-bake furan resin for casting.
-
CABI Digital Library. (n.d.). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Retrieved from [Link]
-
INCHEM. (n.d.). FURFURYL ALCOHOL AND RELATED SUBSTANCES. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of solvent on the furfuryl alcohol polymerization reaction: UV Raman spectroscopy study. Retrieved from [Link]
-
National Institutes of Health. (2024). Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4,5-Trihydroxypentan-2-one
Welcome to the technical support center for the synthesis of 1,4,5-Trihydroxypentan-2-one (THPO). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable polyhydroxylated ketone. As a key intermediate in the conversion of biomass to high-value chemicals like levulinic acid, optimizing the yield of THPO is a critical challenge.[1] This document provides in-depth, field-proven insights, troubleshooting protocols, and validated workflows to address common issues encountered during its synthesis.
Section 1: Frequently Asked Questions (FAQs) on Core Synthesis Strategies
This section addresses fundamental questions regarding the synthesis of this compound, providing the foundational knowledge needed to select an appropriate experimental design.
Q1: What are the most common starting materials for synthesizing this compound?
The most prevalent and sustainable routes begin with biomass-derived precursors. The two primary starting materials are:
-
Furfuryl Alcohol: This is a key route where THPO is formed as a crucial reaction intermediate during the acid-catalyzed conversion of furfuryl alcohol into levulinic acid.[1] The reaction involves the ring-opening of the furan structure in an aqueous medium.
-
Xylose: As a C5 sugar (pentose), xylose is an ideal feedstock.[2] The synthesis pathway typically involves the acid-catalyzed dehydration of xylose to furfural, which then serves as a precursor.[2][3] This multi-step conversion requires careful control to stop the reaction at the desired THPO intermediate stage.
Q2: How does the choice of catalyst influence reaction yield and selectivity?
Catalyst selection is paramount. The conversion of biomass precursors is typically acid-catalyzed, and a synergistic combination of Brønsted and Lewis acids often provides the best results.
-
Brønsted Acids (e.g., p-Toluenesulfonic Acid - pTSA, H₂SO₄): These are essential for protonating key functional groups and driving dehydration reactions, such as the conversion of xylose to furfural.[2]
-
Lewis Acids (e.g., CrCl₃, AlCl₃): These metallic salts are highly effective at promoting the isomerization of sugars and can enhance the rate of specific reaction steps.[2] For instance, CrCl₃ has been shown to be a superior co-catalyst with pTSA in the conversion of xylose, significantly improving the yield of furan aldehydes.[2]
The rationale for using a dual-catalyst system is to target different mechanistic steps in the reaction pathway, thereby increasing the overall rate of the desired reaction while potentially suppressing side reactions.
Q3: What is the role of the solvent in this synthesis, and how can it be used to improve yield?
Solvent choice directly impacts reaction kinetics and byproduct formation. While water is an economical and green solvent, it can promote undesirable side reactions, particularly the formation of insoluble polymers known as "humins" from the degradation of sugars and furfural.[2]
High-boiling point, polar aprotic solvents like dimethyl sulfoxide (DMSO) have demonstrated superior performance.[2] The primary advantages are:
-
Suppression of Side Reactions: DMSO can effectively solvate the furan intermediates, which is believed to inhibit their polymerization into humins.[2]
-
Improved Selectivity: Kinetic studies have shown that the ratio of the rate constant for the desired reaction to that of byproduct formation is higher in DMSO compared to water or other solvents like DMF.[2]
-
Higher Reaction Temperatures: The high boiling point of DMSO allows for reactions to be conducted at atmospheric pressure at temperatures sufficient to achieve high conversion rates.
Q4: Can traditional organic synthesis methods, like the aldol reaction, be used?
Yes, classical C-C bond-forming reactions are a viable, albeit more complex, approach. Aldol-type reactions are a cornerstone for constructing β-hydroxy ketones, which is the core structure of THPO.[1] However, this strategy presents significant challenges due to the multiple hydroxyl groups.
-
Challenge of Regioselectivity: With three hydroxyl groups, selective reaction at a specific site is difficult, leading to a mixture of products.
-
Solution: Protecting Groups: To achieve a controlled and high-yielding synthesis via this route, a protecting group strategy is essential. For example, the primary hydroxyl group at the C5 position can be selectively protected using a bulky silyl ether like tert-butyldimethylsilyl chloride (TBDMSCl) due to lower steric hindrance.[1] Once protected, the remaining hydroxyl groups or the ketone can be modified, followed by a final deprotection step. This multi-step approach offers high precision but results in a lower overall process efficiency compared to one-pot biomass conversion.
Section 2: Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving common issues that lead to poor yields of this compound.
| Observed Problem | Potential Root Cause | Recommended Solution & Scientific Rationale |
| 1. Low Conversion of Starting Material (Xylose/Furfuryl Alcohol) | 1. Insufficient Catalyst Activity: The chosen acid catalyst (Brønsted or Lewis) may not be strong enough or may be used at too low a concentration. 2. Suboptimal Temperature: The reaction temperature is too low to achieve a sufficient reaction rate. 3. Catalyst Deactivation: Solid catalysts can be fouled by the adsorption of intermediates or humins.[2] | Action: 1. Screen Catalysts: Test a stronger Brønsted acid (e.g., pTSA over acetic acid) or add a Lewis acid co-catalyst (CrCl₃ is highly effective).[2] Increase catalyst loading incrementally. 2. Optimize Temperature: Gradually increase the reaction temperature in 10°C increments while monitoring byproduct formation. An optimal balance is required, as excessively high temperatures can favor degradation.[2] 3. Use Homogeneous Catalysts: For initial optimization, homogeneous catalysts (like pTSA) avoid the issue of pore blockage and deactivation common with heterogeneous catalysts. |
| 2. Excessive Formation of Dark, Insoluble Byproducts (Humin) | 1. High Reaction Temperature/Time: Prolonged exposure to high temperatures accelerates the polymerization of furfural and sugar degradation products.[2] 2. Aqueous Solvent: Water can participate in and accelerate the acid-catalyzed degradation pathways leading to humin. 3. High Substrate/Acid Concentration: High concentrations can increase the rate of bimolecular side reactions. | Action: 1. Switch to DMSO: Replace water with DMSO as the solvent to suppress humin formation.[2] 2. Reduce Temperature: Lower the reaction temperature. While this may slow the primary reaction, it will have a more pronounced effect on reducing the rate of humin formation, thus improving selectivity. 3. Time-Course Study: Run the reaction and take aliquots at regular intervals (e.g., every 15-30 minutes). Analyze for THPO concentration to find the time of maximum yield before significant degradation occurs. Quench the reaction at this optimal point. |
| 3. Product Degrades to Levulinic Acid and Other Byproducts | 1. Reaction Conditions Favor Subsequent Conversion: 1,4,5-THPO is a stable intermediate, but under sustained acidic conditions, it will undergo dehydration and other rearrangements to form levulinic acid.[1] 2. Reaction Over-run: The reaction was allowed to proceed past the point of maximum THPO accumulation. | Action: 1. Kinetic Monitoring: This is critical. Use HPLC or LC-MS to monitor the concentration of the starting material, THPO, and levulinic acid over time. This allows for the precise determination of the optimal reaction endpoint. 2. Milder Conditions: Reduce the catalyst concentration or switch to a slightly weaker acid system to slow the conversion of THPO to downstream products. |
| 4. Difficulty in Product Isolation and Purification | 1. High Polarity: The multiple hydroxyl groups make the molecule highly polar and water-soluble, complicating extraction from aqueous media. 2. Thermal Instability: The product may degrade during solvent removal under high heat (e.g., rotary evaporation at high temperatures). 3. Co-elution with Byproducts: Polar impurities can be difficult to separate using standard chromatographic methods. | Action: 1. Purification Strategy: a. Column Chromatography: Use silica gel chromatography with a polar mobile phase (e.g., Ethyl Acetate/Methanol or Dichloromethane/Methanol gradient). b. Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be effective.[4] 2. Gentle Solvent Removal: Remove solvents under reduced pressure at low temperatures (e.g., <40°C) to prevent thermal degradation. 3. Derivatization for Purification: As a last resort, protect the hydroxyl groups (e.g., as acetates or silyl ethers) to create a less polar derivative that is easier to purify via chromatography. The protecting groups can then be removed in a subsequent step. |
Section 3: Protocols and Visualization
Optimized Synthesis Protocol from Xylose
This protocol is adapted from methodologies proven to enhance selectivity for furan aldehydes from pentose sugars.[2] It utilizes a dual Brønsted-Lewis acid catalyst system in a DMSO solvent.
Materials:
-
D-Xylose
-
p-Toluenesulfonic acid monohydrate (pTSA)
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Reaction vessel with magnetic stirring and heating mantle
-
Condenser
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add D-xylose (0.5 M), pTSA (1.0 M), and CrCl₃·6H₂O (0.1 M).
-
Solvent Addition: Add 50 mL of anhydrous DMSO to the flask.
-
Reaction: Heat the mixture to 120°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots every 30 minutes. Dilute the aliquots with a suitable solvent (e.g., methanol) and analyze by HPLC or LC-MS to determine the concentration of THPO.
-
Quenching: Once the maximum concentration of THPO is reached (typically within 1-2 hours), immediately cool the reaction vessel in an ice bath to quench the reaction.
-
Workup & Purification:
-
Dilute the reaction mixture with water and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) to remove less polar impurities. Note: The highly polar THPO will likely remain in the aqueous phase.
-
Purify the product from the concentrated aqueous phase using preparative reversed-phase chromatography or silica gel column chromatography with a highly polar eluent.
-
Visualized Workflows
The following diagrams illustrate key decision-making and reaction pathways.
Caption: Troubleshooting workflow for low yield of this compound.
Caption: Reaction pathway from xylose showing formation and degradation of THPO.
Section 4: Comparative Data on Synthesis Conditions
The following table summarizes kinetic data from literature, illustrating the impact of solvent and temperature on the catalytic conversion of xylose. A higher selectivity (SF) indicates a more efficient conversion to the desired furan aldehyde precursor relative to byproduct formation.
Table 1: Effect of Solvent and Temperature on Xylose Dehydration Kinetics [2] (Catalyst System: 1.0 M pTSA, 0.5 M CrCl₃·6H₂O)
| Solvent | Temperature (°C) | k₁ (to Furfural) (min⁻¹) | k₂ (to Humin) (min⁻¹) | Selectivity (SF = k₁/k₂) | Max Furfural Yield (%) |
| Water | 100 | 0.0017 | 0.00297 | 0.57 | 30.1 |
| DMF | 120 | 0.0290 | 0.0530 | 0.55 | 29.7 |
| DMSO | 110 | 0.0208 | 0.0220 | 0.95 | 33.5 |
| DMSO | 120 | 0.0330 | 0.0470 | 0.70 | 40.4 |
| DMSO | 130 | 0.0854 | 0.0549 | 1.56 | 34.1 |
Data extracted and adapted from Qi et al. (2021). k₁ and k₂ represent observed rate constants for furfural formation and xylose degradation to humin, respectively.
Analysis: The data clearly demonstrates that DMSO provides a significant advantage over water and DMF. Furthermore, there is an optimal temperature (around 120°C in this case) that balances the rate of formation and the rate of degradation, leading to the highest maximum yield.
References
-
PubChem. (n.d.). 3,4,5-Trihydroxypentan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Qi, X., et al. (2021). Catalytic Conversion of Xylose to Furfural by p-Toluenesulfonic Acid (pTSA) and Chlorides: Process Optimization and Kinetic Modeling. National Institutes of Health. Retrieved from [Link]
-
Marcotullio, G., & de Jong, W. (2010). Synthesis of Furfural from Xylose and Xylan. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). Method for purification of 4-hydroxyacetophenone.
Sources
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- 2. Catalytic Conversion of Xylose to Furfural by p-Toluenesulfonic Acid (pTSA) and Chlorides: Process Optimization and Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Furfural from Xylose and Xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20210002200A1 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
Overcoming challenges in the purification of 3-Deoxypentulose
Welcome to the technical support center for 3-Deoxypentulose purification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in isolating this rare and often unstable α-dicarbonyl compound. Here, we address common issues through a series of troubleshooting guides and FAQs, grounded in established scientific principles and field-proven methodologies.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses the most common questions and setbacks encountered during the purification of 3-Deoxypentulose.
Q1: My crude reaction mixture containing 3-Deoxypentulose is turning brown upon storage or concentration. What is causing this discoloration and how can I prevent it?
A: The brown color is indicative of non-enzymatic browning reactions. 3-Deoxypentulose, as a highly reactive α-dicarbonyl compound, is a key intermediate in both caramelization (sugar degradation at high temperatures) and the Maillard reaction (reaction of carbonyls with amino compounds).[1]
Causality & Prevention:
-
Mechanism: The dicarbonyl structure of 3-Deoxypentulose makes it highly susceptible to reactions with primary or secondary amines (from buffers like Tris or residual amino acids) or further degradation under thermal stress, leading to the formation of complex colored polymers.
-
Troubleshooting Steps:
-
Temperature Control: Immediately cool your reaction mixture post-synthesis and maintain it at low temperatures (2-4°C) throughout the purification workflow. Avoid freeze-thawing cycles where possible.
-
pH Management: Maintain a neutral pH (6.5-7.5). Under strongly alkaline conditions, 3-Deoxypentulose is known to degrade via pathways like benzylic acid rearrangement to form isosaccharinic acids, rather than browning products.[2] Acidic conditions can also accelerate degradation.[3]
-
Buffer Selection: Use non-amine-based buffers such as phosphate or HEPES if amino compounds are not part of your reaction.
-
Prompt Purification: Do not store the crude mixture for extended periods. Proceed with purification as quickly as possible after synthesis.
-
Q2: I'm struggling to separate 3-Deoxypentulose from other monosaccharides and reaction precursors. Which chromatographic technique offers the best resolution?
A: The choice of chromatography is critical. Due to the high polarity and subtle structural differences between sugars, standard reverse-phase HPLC is often ineffective. The two most powerful techniques for this application are Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEC) .[4]
Technical Comparison:
| Technique | Principle of Separation | Best For | Key Advantages | Potential Challenges |
| HILIC | Partitioning of polar analytes between a polar stationary phase (e.g., amino, amide) and a semi-aqueous mobile phase. | High-resolution separation of polar and hydrophilic compounds like sugars.[4] | Excellent selectivity for isomers; compatible with volatile mobile phases ideal for MS detection and subsequent sample recovery. | Sensitive to water content in the mobile phase; requires careful equilibration; potential for peak tailing with certain analytes. |
| IEC | Separation based on interactions between the hydroxyl groups of sugars and a charged stationary phase, often mediated by a counterion (e.g., Ca²⁺, Na⁺).[4][5] | Desalting; separation of sugars based on size and the stereochemistry of hydroxyl groups. | High loading capacity; robust and reproducible. Can also separate based on size exclusion, removing larger oligosaccharides.[5] | Typically uses non-volatile aqueous mobile phases, requiring a subsequent desalting step; lower resolution for closely related isomers compared to HILIC. |
Recommendation: For high-purity isolation, a two-step process is often optimal. First, use IEC as a robust initial clean-up and desalting step. Then, use HILIC for high-resolution polishing of the collected fractions.
Q3: My chromatographic peak for 3-Deoxypentulose is broad and shows significant tailing. What are the likely causes and solutions?
A: Asymmetrical peaks are a common issue in sugar analysis and typically point to undesirable secondary interactions, column overload, or poor method parameters.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for asymmetrical peaks.
Detailed Explanation:
-
Reduce Sample Load: 3-Deoxypentulose, being acyclic in solution, may interact more strongly with the stationary phase.[1] Overloading the column saturates the active sites, leading to peak tailing. Perform a loading study to find the maximum injectable mass without compromising peak shape.[4]
-
Optimize Mobile Phase (HILIC): In HILIC, the water content is critical. Too little water can cause strong, irreversible binding, while too much will lead to poor retention. Systematically vary the acetonitrile/water ratio (e.g., from 85:15 to 75:25) to find the optimal balance.[4]
-
Adjust Column Temperature: Increasing the column temperature (e.g., to 35-40°C) can improve mass transfer kinetics and reduce peak broadening.[4]
Q4: I'm experiencing low recovery of 3-Deoxypentulose after purification. Where could my product be lost?
A: Low yield is a frustrating problem that can stem from either chemical degradation during the process or physical losses.
Potential Causes & Solutions:
-
On-Column Degradation: If the stationary phase has residual acidic or basic sites, it can catalyze the degradation of your pH-sensitive compound. Use high-quality, end-capped columns and ensure your mobile phase is buffered to a neutral pH.
-
Irreversible Adsorption: The reactive carbonyl groups might engage in strong, sometimes irreversible, interactions with the stationary phase. Starbon® materials, which have low microporosity, have been shown to reduce irreversible adsorption of sugars.[6] If using silica-based columns, ensure they are well-maintained.
-
Poor Fraction Collection: Your target may be eluting earlier or later than expected, or across a broader volume than anticipated. Conduct an analytical run first to pinpoint the exact retention time and peak width, then set your preparative fraction collection parameters accordingly.
-
Post-Column Instability: If fractions are collected into an environment that promotes degradation (e.g., unbuffered, left at room temperature), you will lose product. Collect fractions into tubes kept in an ice bath and consider adding a small amount of neutral buffer.
Part 2: Key Experimental Protocols
Protocol 1: High-Resolution Analysis and Purification via HILIC
This protocol provides a starting point for developing a HILIC method for 3-Deoxypentulose.
1. Materials & Equipment:
-
HPLC system with a UV or Refractive Index (RI) detector.
-
HILIC Column (e.g., Amino-functionalized silica, 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: HPLC-grade Acetonitrile.
-
Mobile Phase B: Ultrapure Water.
-
Crude sample mixture containing 3-Deoxypentulose.
2. Sample Preparation:
-
Dissolve the crude sample in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile/water) to a concentration of ~1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
3. HPLC Method:
-
Column: Amino-functionalized silica column.
-
Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile/water. This is a starting point; optimization is key.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[4]
-
Injection Volume: 5-10 µL for analytical scale.
-
Detector: RI or low wavelength UV (e.g., 195-210 nm).
4. Optimization Strategy:
-
If resolution is poor, switch to a gradient elution, for example: Start at 85:15 (A:B) and decrease to 65:35 over 20 minutes. This will help elute more strongly retained impurities.
-
If the target peak elutes too early or too late, adjust the starting isocratic or gradient conditions accordingly.
Protocol 2: Initial Desalting and Cleanup with Ion-Exchange Chromatography
This protocol is for removing salts and highly dissimilar impurities before high-resolution polishing.
1. Materials & Equipment:
-
Low-pressure chromatography system.
-
Ion-exchange resin column (e.g., AmberLite™ CR99 in Ca²⁺ form).[5]
-
Mobile Phase: Ultrapure Water.
-
Crude, salt-containing sample.
2. Column Preparation:
-
Pack the column with the chosen resin according to the manufacturer's instructions.
-
Equilibrate the column with at least 5 column volumes (CV) of ultrapure water until the baseline is stable.
3. Purification Method:
-
Sample Loading: Dissolve the crude sample in a minimal amount of ultrapure water and load it onto the column. Do not exceed 5-10% of the column volume.
-
Elution: Elute the column with ultrapure water at a low flow rate. Sugars will be retained via ligand exchange with the Ca²⁺ ions, while most salts will pass through in the void volume.[5]
-
Fraction Collection: Begin collecting fractions after the void volume has passed. The elution order will depend on the strength of interaction of the different sugars with the resin. Fructose and related compounds often interact more strongly than glucose.[5]
-
Analysis: Analyze the collected fractions using the HILIC method described above to identify those containing pure 3-Deoxypentulose.
Part 3: Visualization of Key Processes
Caption: Recommended handling vs. degradation pathways for 3-Deoxypentulose.
References
- BenchChem. (n.d.). Application Notes and Protocols for HPLC Analysis and Purification of Rare Sugars.
- Chiku, K., Yoshida, M., Ono, H., & Kitaoka, M. (2021). Generation of 3-deoxypentulose by the isomerization and β-elimination of 4-O-substituted glucose and fructose. Carbohydrate Research, 508, 108402.
- Agristuff. (2026). Sugar Refining Process: Step-by-Step From Raw Sugar To White Crystals.
- DuPont. (n.d.). Chromatographic Separation of Fructose and Glucose with AmberLite™ CR99 Ion Exchange Resins Technical Manual.
- de Bruijn, J. M. (n.d.). Filtration principles and troubleshooting. Sugar Industry international.
- Applexion. (n.d.). Case study - Rare sugar purification: tagatose.
- ResearchGate. (2025). 3-deoxypentosulose: an alpha-dicarbonyl compound predominating in nonenzymatic browning of oligosaccharides in aqueous solution.
- Starbons®. (n.d.). Chromatographic Separation of Sugars.
- CD BioGlyco. (n.d.). 3-Deoxypentulose.
- Yuwei Filter. (2025). Step-By-Step Guide Of The Sugar Filtration Process.
- SciSpace. (n.d.). Process innovation in the sugar industry : Chromatographic sugar separation using SMB technology.
- ResearchGate. (n.d.). Formation pathway of 3-deoxypentosulose from maltose.
- ResearchGate. (2025). Isolation and identification of 3,4-dideoxypentosulose as specific degradation product of oligosaccharides with 1,4-glycosidic linkages.
- Australian Sugar Mills. (n.d.). Laboratory Manual for Australian Sugar Mills Volume 2.
- The Canadian Sugar Institute. (n.d.). Purification of Sugar.
- Zarkowsky, H., & Glaser, L. (1969). The mechanism of 6-deoxyhexose synthesis. 3. Purification of deosythymidine diphosphate-glucose oxidoreductase. Journal of Biological Chemistry, 244(17), 4750-6.
- ResearchGate. (n.d.). Alkaline degradation of 3-O-substituted D-glucose.
- (2024). The degradation of D-glucose in acidic aqueous solution.
- BSH Ingredients. (n.d.). Top 3 Preparation Methods for Bulk D-allulose Powder.
Sources
Technical Support Center: Ensuring the Stability of 1,4,5-Trihydroxypentan-2-one
Welcome to the technical support center for 1,4,5-Trihydroxypentan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice to prevent the degradation of this valuable polyhydroxy ketone during storage and handling. Our goal is to ensure the integrity of your experiments by maintaining the stability and purity of this compound.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions about the storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C in a tightly sealed, airtight container.[1] The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can lead to degradation. Therefore, minimizing exposure to air and humidity is critical.
Q2: Why is it important to handle this compound in a dry, inert atmosphere?
A2: Handling this compound in a dry, inert atmosphere, such as under nitrogen or argon, minimizes its exposure to moisture and oxygen.[1] This is crucial for preventing hydrolysis and oxidation, two potential degradation pathways.
Q3: Can I store solutions of this compound? If so, how?
A3: While it is best to prepare solutions fresh, if storage is necessary, they should be kept at -20°C or, preferably, -80°C .[2][3] The choice of solvent is important; aprotic solvents are generally preferred. If aqueous solutions are necessary, they should be prepared with deoxygenated buffers at a slightly acidic pH and used as quickly as possible.
Q4: What are the initial signs of degradation?
A4: Visual signs of degradation can include a change in color (yellowing or browning) or the material becoming sticky or gummy, which may indicate polymerization or hygroscopicity. For solutions, the appearance of precipitates or a change in clarity can also be indicative of degradation. However, significant degradation can occur without any visible changes, necessitating analytical monitoring.
Q.5: Is this compound sensitive to light?
A5: Yes, compounds with carbonyl and hydroxyl groups can be susceptible to photodegradation.[4] It is recommended to store this compound in a light-protected container (e.g., an amber vial) and to minimize its exposure to direct light during handling.
Troubleshooting Guide: Addressing Common Stability Issues
This section provides a more detailed approach to troubleshooting common problems encountered during the storage and use of this compound.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration and the presence of interfering byproducts. | 1. Verify Storage Conditions: Ensure the compound is stored at -20°C in a desiccated, airtight container. 2. Implement Inert Atmosphere Handling: Use a glove box or nitrogen/argon blanket during weighing and solution preparation. 3. Perform a Purity Check: Analyze a sample of your stored compound using HPLC or GC-MS to assess its purity and compare it to the certificate of analysis. |
| Change in physical appearance (e.g., color change, clumping) | Absorption of moisture, oxidation, or polymerization. | 1. Improve Storage: Store in a desiccator within the freezer. Consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere. 2. Purge with Inert Gas: Before sealing the container for storage, purge the headspace with a dry, inert gas. |
| pH of aqueous solutions drifts over time | Degradation can produce acidic or basic byproducts. The compound itself can also participate in acid-base equilibria. | 1. Use Buffered Solutions: For aqueous applications, use a suitable buffer system to maintain a stable pH. A slightly acidic pH (e.g., pH 4-6) is often beneficial for the stability of polyhydroxy ketones. 2. Monitor pH: Regularly check the pH of your stock solutions. 3. Prepare Fresh Solutions: The most reliable approach is to prepare aqueous solutions immediately before use. |
| Loss of potency in biological assays | Chemical degradation leading to a reduced concentration of the active compound. | 1. Confirm Purity Before Use: Use an analytical method to confirm the concentration and purity of your solution before each experiment. 2. Consider Stabilizers: For stock solutions that must be stored, consider the addition of antioxidants (e.g., BHT, Vitamin E) or chelating agents (e.g., EDTA) to mitigate oxidative degradation. |
Understanding Degradation Pathways
To effectively prevent degradation, it is essential to understand the chemical reactions that can lead to the breakdown of this compound. The primary degradation pathways are hydrolysis, oxidation, photodegradation, and thermal decomposition.
Caption: Workflow for a forced degradation study.
Protocol 4: Analytical Method for Stability Monitoring (HPLC-MS)
This method can be used to separate this compound from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC-MS).
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of potential degradants.
Advanced Stabilization Strategies
For formulations or long-term solution storage, consider these advanced strategies:
-
Antioxidants: The inclusion of antioxidants such as butylated hydroxytoluene (BHT), vitamin E (α-tocopherol), or ketone bodies can help to mitigate oxidative degradation. [5][6][7][8][9]* pH Control with Buffers: Maintaining an optimal pH is crucial. The choice of buffer is important to avoid buffer-catalyzed degradation. Common biological buffers can be screened for compatibility. [3][10][11][12]* Lyophilization (Freeze-Drying): For long-term storage of the solid compound, especially if it is to be formulated, lyophilization can be an effective method to remove residual water and improve stability. [2][13][14][15][16] By implementing these storage, handling, and analytical protocols, you can significantly reduce the risk of degradation of this compound, ensuring the accuracy and reproducibility of your research.
References
-
Photochemistry of cyclic α-hydroxy ketones. III. The nature of the photoproducts from 5-hydroxy-5β-cholest-3-en-6-one and the relationship of these to the photoproducts from analogous saturated 5-hydroxycholestan-6-ones. (2025). ResearchGate. [Link]
-
Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone | The Journal of Physical Chemistry A - ACS Publications. (2020). ACS Publications. [Link]
-
The stability and degradation products of polyhydroxy flavonols in boiling water - PMC - NIH. (2023). National Institutes of Health. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. (2014). National Institutes of Health. [Link]
-
Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed. (1995). National Institutes of Health. [Link]
-
Mastering pH Control: Unveiling the Secrets of Effective pH Buffer Solutions. (2023). Loba Chemie. [Link]
-
The a-Hydroxy Ketone (α-Ketol) and Related Rearrangements - Organic Reactions. (2002). Organic Reactions. [Link]
-
Photochemical rearrangement of α-hydroxy-ketones to lactones - Journal of the Chemical Society C: Organic (RSC Publishing). (1967). Royal Society of Chemistry. [Link]
-
Photodegradation Products and their Analysis in Food - Herald Scholarly Open Access. (2020). Herald Scholarly Open Access. [Link]
-
Stability of ketone bodies in serum in dependence on storage time and storage temperature. (2025). ResearchGate. [Link]
-
A Review on Lyophilization: A Technique to Improve Stability of Hygroscopic, Thermolabile Substances - Semantic Scholar. (2017). Semantic Scholar. [Link]
-
Development of a Rapid and Efficient Lyophilization Process | CuriRx. (n.d.). CuriRx. [Link]
-
(Open Access) A Review on Lyophilization: A Technique to Improve Stability of Hygroscopic, Thermolabile Substances (2017) | A. Shivanand | 7 Citations - SciSpace. (2017). SciSpace. [Link]
-
Lyophilization as a Method for Stabilizing Pharmaceuticals | Request PDF - ResearchGate. (2013). ResearchGate. [Link]
- US20230414516A1 - Enhanced formulation stabilization and improved lyophilization processes - Google Patents. (2023).
-
What are buffers, and how do they help to regulate pH in biological and chemical systems? (2023). Quora. [Link]
-
Universal buffers for use in biochemistry and biophysical experiments - PMC - NIH. (2019). National Institutes of Health. [Link]
-
Buffers | Calbiochem. (n.d.). MilliporeSigma. [Link]
-
Exogenous Ketones as Therapeutic Signaling Molecules in High-Stress Occupations: Implications for Mitigating Oxidative Stress and Mitochondrial Dysfunction in Future Research - NIH. (2022). National Institutes of Health. [Link]
-
Ketogenic diet decreases oxidative stress and improves mitochondrial respiratory complex activity - PMC - NIH. (2014). National Institutes of Health. [Link]
-
Antioxidant capacity contributes to protection of ketone bodies against oxidative damage induced during hypoglycemic conditions - PubMed. (2008). National Institutes of Health. [Link]
-
Ketosis Elevates Antioxidants and Enhances Neural Function Through Improved Bioenergetics: A 1H MR Spectroscopy Study | bioRxiv. (2024). bioRxiv. [Link]
-
Ketones Prevent Oxidative Impairment of Hippocampal Synaptic Integrity through KATP Channels - PMC - PubMed Central. (2015). National Institutes of Health. [Link]
Sources
- 1. Photochemical rearrangement of α-hydroxy-ketones to lactones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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- 3. labproinc.com [labproinc.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. Exogenous Ketones as Therapeutic Signaling Molecules in High-Stress Occupations: Implications for Mitigating Oxidative Stress and Mitochondrial Dysfunction in Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketogenic diet decreases oxidative stress and improves mitochondrial respiratory complex activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant capacity contributes to protection of ketone bodies against oxidative damage induced during hypoglycemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ketosis Elevates Antioxidants and Enhances Neural Function Through Improved Bioenergetics: A 1H MR Spectroscopy Study | bioRxiv [biorxiv.org]
- 9. Ketones Prevent Oxidative Impairment of Hippocampal Synaptic Integrity through KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.unc.edu [med.unc.edu]
- 12. Buffers for Biochemical Reactions [promega.com]
- 13. curirx.com [curirx.com]
- 14. (Open Access) A Review on Lyophilization: A Technique to Improve Stability of Hygroscopic, Thermolabile Substances (2017) | A. Shivanand | 7 Citations [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. US20230414516A1 - Enhanced formulation stabilization and improved lyophilization processes - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Ketopentoses
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of ketopentoses. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges, specifically focusing on the issue of peak tailing. By understanding the underlying causes and implementing targeted solutions, you can significantly improve the accuracy and reproducibility of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the HPLC analysis of ketopentoses?
A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This asymmetry can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[1] Ketopentoses, being polar carbohydrates, are particularly susceptible to peak tailing due to their potential for strong secondary interactions with the stationary phase.[1]
Q2: What are the primary causes of peak tailing when analyzing ketopentoses?
A2: Peak tailing in the analysis of ketopentoses can stem from several factors:
-
Secondary Interactions with the Stationary Phase: Unwanted interactions between the hydroxyl groups of the ketopentoses and active sites on the column packing material are a common cause.[2] On silica-based columns, residual silanol groups are often the culprits.[3][4][5][6][7]
-
Metal Chelation: Ketopentoses can form chelate complexes with metal ions present in the HPLC system (e.g., from stainless steel components or impurities in the silica packing).[6][8][9] This interaction can lead to delayed elution and peak distortion.
-
Mobile Phase Issues: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte or the stationary phase, contributing to peak tailing.[4][10][11][12][13]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a broadened, tailing peak.[1][14]
-
Extra-Column Effects: Excessive volume in tubing and connections (dead volume) can cause the sample band to spread before it reaches the detector, resulting in peak tailing.[4][15]
Q3: How does the chemistry of ketopentoses contribute to peak tailing?
A3: Ketopentoses, like other sugars, are highly polar molecules with multiple hydroxyl (-OH) groups.[16] These hydroxyl groups can participate in several types of interactions that lead to peak tailing:
-
Hydrogen Bonding: The hydroxyl groups can form strong hydrogen bonds with residual silanol groups on silica-based stationary phases.[17]
-
Chelation: The arrangement of hydroxyl groups in ketopentoses can facilitate the formation of stable complexes with metal ions, a process known as chelation.[8][9][18] This is a significant cause of peak tailing that is sometimes overlooked.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Secondary Silanol Interactions
The interaction between the polar hydroxyl groups of ketopentoses and acidic residual silanol groups on the surface of silica-based columns is a primary cause of peak tailing.[5][6][7]
-
Column Selection:
-
Use End-Capped Columns: Opt for columns that are "end-capped." This process chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.[4][5][19]
-
Consider Polymer-Based Columns: Polymeric columns, such as those based on polystyrene-divinylbenzene, offer an alternative to silica and are less prone to silanol interactions.[19] They also offer a wider pH stability range.
-
-
Mobile Phase Optimization:
-
pH Adjustment: Operating at a lower mobile phase pH (e.g., pH < 3) can suppress the ionization of silanol groups, thereby reducing their interaction with the ketopentoses.[2][7]
-
Use of Additives: Adding a small amount of a competitive base to the mobile phase can help to block the active silanol sites.
-
Caption: Troubleshooting workflow for silanol interactions.
Guide 2: Addressing Metal Chelation Effects
Metal ions can leach from stainless steel components of the HPLC system or be present as impurities in the column packing material.[8][20] Ketopentoses can chelate with these metal ions, causing significant peak tailing.[8][9]
-
System Passivation:
-
Flush the entire HPLC system, including the column, with a chelating agent like ethylenediaminetetraacetic acid (EDTA) to remove metal ion contamination.[21] A typical procedure involves flushing with a 50mM EDTA solution.
-
-
Use of Mobile Phase Additives:
-
Incorporate a weak chelating agent into the mobile phase to compete with the ketopentoses for binding to metal ions. Citric acid or EDTA at low concentrations can be effective.
-
-
Consider Bio-Inert or PEEK Hardware:
-
If metal chelation is a persistent issue, consider replacing stainless steel components (tubing, frits, etc.) with bio-inert materials like PEEK (polyetheretherketone).[20]
-
Caption: Chelation of ketopentose with metal ions.
Data and Protocols
Table 1: Recommended Column Chemistries for Ketopentose Analysis
| Column Type | Stationary Phase | Primary Interaction | Advantages | Disadvantages |
| Amino Propyl | Silica bonded with aminopropyl groups | Hydrophilic Interaction (HILIC) | Good selectivity for polar compounds like sugars.[16] | Susceptible to hydrolysis, limited pH range. |
| Ligand Exchange | Sulfonated polystyrene-divinylbenzene with a counter-ion (e.g., Ca2+) | Ligand Exchange | Can use simple mobile phases like water, robust.[16] | Can have lower efficiency than silica-based columns.[16] |
| Polymer-Based Amino | Polyamine bonded to a copolymer | HILIC | Wider pH stability (pH 2-12), higher efficiency than silica-based amino columns. | May have different selectivity compared to silica-based columns. |
Experimental Protocol: Column Cleaning and Passivation for Metal Contamination
Objective: To remove metal ion contamination from the HPLC column and system to reduce peak tailing of ketopentoses.
Materials:
-
50 mM Ethylenediaminetetraacetic acid (EDTA) solution, pH adjusted to be compatible with your column.
-
HPLC-grade water
-
Mobile phase for your analysis
Procedure:
-
Disconnect the Column: Remove the column from the HPLC system.
-
Flush the System: Flush the entire HPLC system (from the pump to the detector) with HPLC-grade water for at least 30 minutes at a flow rate of 1 mL/min.
-
System Passivation: Flush the system with the 50 mM EDTA solution for 60-90 minutes at 1 mL/min.
-
Rinse the System: Flush the system again with HPLC-grade water for at least 30 minutes to remove all traces of EDTA.
-
Column Cleaning (Reverse Flush): Connect the column to the system in the reverse direction (outlet to the injector).
-
Flush the column with your mobile phase without buffer or additives at a low flow rate (0.2-0.5 mL/min) for 30 minutes.
-
Gradually increase the flow rate to the normal operating flow rate and continue flushing for another 30 minutes.
-
Re-equilibrate: Turn the column back to the normal flow direction and equilibrate with your analytical mobile phase until a stable baseline is achieved.
References
-
Givry, S., Bliard, C., & Duchiron, F. (2007). Selective ketopentose analysis in concentrate carbohydrate syrups by HPLC. Journal of Liquid Chromatography & Related Technologies, 30(1), 1-12. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]
-
LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]
-
Agilent Technologies. (n.d.). Sugar Analysis: An aqueous alternative to the use of amino-bonded HPLC columns with acetonitrile eluents. [Link]
-
Phenomenex. (n.d.). LC Technical Tip. [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. [Link]
-
Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. [Link]
-
SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]
-
Imtakt. (n.d.). Interactions of HPLC Stationary Phases. [Link]
-
Carbohydrate-Metal Complexes: Structural Chemistry of Stable Solution Species. (n.d.). [Link]
-
Shcherbakova, M. V., et al. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Molecules, 19(11), 18456-18469. [Link]
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- 20. silcotek.com [silcotek.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Furfuryl Alcohol Conversion
Welcome to the technical support center for the catalytic conversion of furfuryl alcohol (FA). As a versatile platform molecule derived from biomass, the effective transformation of FA into value-added chemicals and biofuels is a cornerstone of modern biorefinery research.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these reactions. Here, we synthesize field-proven insights and foundational scientific principles to address common experimental challenges, providing not just solutions, but a deeper understanding of the underlying reaction mechanisms.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My furfuryl alcohol conversion is unexpectedly low. What are the likely causes and how can I fix it?
Low conversion is a frequent hurdle stemming from several factors related to catalyst activity and reaction kinetics.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: The catalyst may be inherently inactive under your chosen conditions, or it may have deactivated.
-
Solution: Verify the catalyst's suitability for the specific transformation. For instance, the conversion of FA to levulinic acid (LA) or its esters requires strong Brønsted acid sites.[3][4] If you are using a solid acid catalyst like a zeolite or resin, ensure it has been properly activated and handled. For hydrogenation reactions, ensure the metal catalyst has been adequately reduced.
-
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical.
-
Solution: Systematically increase the reaction temperature. The conversion of furfural to γ-valerolactone (GVL), for example, shows a significant increase in yield as the temperature is raised from 100°C to 140°C.[5] However, be aware that excessively high temperatures can promote unwanted side reactions like polymerization.[6] Similarly, ensure the reaction time is sufficient; incomplete reactions are common with short durations.[6] For hydrogenations, inadequate hydrogen pressure can limit the reaction rate.[6]
-
-
Catalyst Poisoning: Impurities in your furfuryl alcohol or solvent can act as poisons.
-
Solution: Use high-purity reactants and solvents. Sulfur- or nitrogen-containing compounds are known catalyst poisons, particularly for metal catalysts.[6] Purifying the FA feedstock via distillation before use can often resolve this issue.
-
-
Mass Transfer Limitations: In heterogeneous catalysis, the reaction can be limited by the rate at which reactants reach the catalyst surface.
Q2: I'm getting a mixture of products. How can I improve the selectivity towards my desired chemical?
Selectivity is a delicate balance, governed primarily by the catalyst's properties and the reaction environment. The conversion of FA can lead to various products, including 2-methylfuran (2-MF), tetrahydrofurfuryl alcohol (THFA), levulinic acid (LA), and γ-valerolactone (GVL).[1]
Key Factors Influencing Selectivity:
-
Catalyst Design: This is the most crucial factor. The type of active sites determines the reaction pathway.
-
For Alkyl Levulinates/Levulinic Acid: Brønsted acid catalysts are essential for the hydrolysis/alcoholysis of the furan ring.[4][9] Ionic liquids with sulfonic acid groups[10] or solid acid resins like Amberlyst-15[11] are highly effective.
-
For γ-Valerolactone (GVL): This product requires a tandem reaction involving both acid-catalyzed hydrolysis and metal-catalyzed hydrogenation.[8] Dual-functional catalysts, such as metal-doped zeolites (e.g., Pt/ZSM-5)[5] or a physical mixture of a solid acid and a hydrogenation catalyst (e.g., Ru/C), are necessary.[10]
-
For 2-Methylfuran (2-MF): This requires selective hydrodeoxygenation (HDO) of the C-OH bond while preserving the furan ring. Palladium-based catalysts, such as Pd/TiO2, have shown high selectivity for this transformation at room temperature.[12][13]
-
For Pentanediols (PeDs): Introducing basic sites onto a metal catalyst (e.g., LiOH on Pt/MgAl₂O₄) can effectively steer the reaction towards 1,2-PeD and 1,5-PeD by activating the hydroxyl group of FA.[14][15]
-
-
Solvent Choice: The solvent is not merely an inert medium; it can influence reaction pathways and selectivity.[16]
-
Using an alcohol (e.g., ethanol, butanol) as the solvent during acid catalysis will directly lead to the formation of the corresponding alkyl levulinate.[2][10][11]
-
In hydrogenation reactions, solvent polarity can be critical. Low-polarity solvents like n-heptane can favor 2-MF production on copper catalysts.[16] Using 2-propanol can serve the dual role of solvent and hydrogen donor in transfer hydrogenation reactions.[7][8]
-
-
Reaction Temperature: Temperature can shift the selectivity. For instance, in the conversion of FA over a Pt/Li/MgAl₂O₄ catalyst, increasing the temperature from 110°C to 230°C enhanced the selectivity towards pentanediols at the expense of THFA.[14]
Table 1: Catalyst & Condition Guide for Selective FA Conversion
| Desired Product | Catalyst Type | Typical Metals/Acids | Solvent | Key Conditions |
|---|---|---|---|---|
| Alkyl Levulinates | Brønsted Acid | Amberlyst-15, H₂SO₄, CuCl₂ | Corresponding Alcohol | 90-130 °C |
| γ-Valerolactone (GVL) | Bifunctional (Acid + Metal) | Pt/ZSM-5, Ru/C + Acid | 2-Propanol (H-donor) | 120-140 °C, N₂ atm |
| 2-Methylfuran (2-MF) | Hydrogenation/HDO | Pd/TiO₂, Co/CoOₓ | Isopropanol, Heptane | Room Temp to 170 °C, H₂ Pressure |
| Pentanediols (PeDs) | Metal on Basic Support | Pt/Li/MgAl₂O₄ | Isopropanol | 110-230 °C, H₂ Pressure |
| Tetrahydrofurfuryl Alcohol (THFA) | Hydrogenation | Ni, Ru, Pt | Water, Alcohols | Lower Temps, H₂ Pressure |
Q3: My reactor is full of a dark, insoluble solid (humins). How do I prevent this polymerization?
The formation of dark, polymeric solids, often called "humins," is the most common and challenging side reaction in FA conversion, particularly under acidic conditions.[17][18][19] This occurs through complex acid-catalyzed polycondensation and rearrangement reactions.[18][20][21]
Strategies to Minimize Polymerization:
-
Control Acidity: While acid is necessary for ring-opening, its strength and concentration can be tuned. Using solid acid catalysts can sometimes localize the acid sites and reduce bulk polymerization compared to mineral acids like H₂SO₄.[22]
-
Solvent Modification: The presence of water can influence the degree of furan ring opening and subsequent side reactions.[18] Adding an organic co-solvent like ethanol, butanol, or 1,4-dioxane can significantly decrease the rate of polymerization and enhance the yield of desired products.[4][19]
-
Optimize Temperature and Reaction Time: High temperatures and long reaction times provide more opportunities for side reactions to occur.[6] It is crucial to find an optimal balance where the primary reaction proceeds efficiently while minimizing the timeframe for polymer growth. In-line monitoring can help stop the reaction once the desired conversion is achieved.[6]
-
Inhibitors: In some cases, stabilizers like hydroquinone have been shown to reduce polymerization side reactions of furfural and furfuryl alcohol, thereby improving selectivity to the desired product.[23]
Q4: My catalyst's performance is declining over multiple runs. What causes this deactivation and how can I improve its stability?
Catalyst deactivation is a significant issue in industrial applications and long-term lab experiments. The primary causes are coking, sintering, and leaching.[24]
Causes and Mitigation Strategies:
-
Coking/Carbon Deposition: This is the most common cause, where polymeric "coke" deposits on the catalyst surface, blocking active sites.[24][25]
-
Mitigation: Regeneration through calcination (burning off the coke in air) is often effective for robust inorganic catalysts. Modifying reaction conditions, such as using a solvent that can dissolve intermediates or switching to a continuous flow reactor, can also reduce coke formation.[25]
-
-
Sintering: At high temperatures, small metal nanoparticles can agglomerate into larger, less active particles.[24]
-
Mitigation: Use a strongly interacting support that "anchors" the metal particles. Operate at the lowest effective temperature to reduce thermal mobility of the nanoparticles.
-
-
Leaching: Active components, such as the metal in a supported catalyst or the acid groups in a functionalized material, can dissolve into the reaction medium.[26]
-
Mitigation: Ensure the catalyst material is stable in the chosen solvent and under the reaction conditions. Covalently grafting active sites to a support is generally more stable than simple impregnation. Post-reaction analysis of the liquid phase via ICP can confirm if leaching is occurring.
-
Q5: I am struggling to isolate my product from the final reaction mixture. What are the best practices for separation and purification?
Effective product separation is critical for obtaining a high-purity final product and is often a major challenge.
Common Separation Techniques:
-
Distillation: This is the most common method for purifying liquid products with different boiling points, such as separating furfuryl alcohol from side products or the solvent.[6] Careful control of temperature and pressure is key.
-
Solvent Extraction: This technique is useful for separating products based on their differential solubility in two immiscible liquids. For instance, aqueous two-phase extraction using water and a salting-out agent like magnesium sulfate has been successfully applied to separate FA monomers from oligomers.[27][28]
-
Filtration: This is a straightforward method used to remove solid heterogeneous catalysts or solid byproducts from the liquid reaction mixture.[6]
-
Integrated Reaction-Separation: A clever process design can simplify purification. For example, using a solvent like decane, which is immiscible with the furfuryl alcohol product, allows for simple decantation to separate the product layer after the reaction.[29]
Section 2: Frequently Asked Questions (FAQs)
Q: How does the interplay between Lewis and Brønsted acid sites affect the reaction pathway?
A: The type of acidity is paramount. Brønsted acid sites (proton donors) are crucial for reactions involving protonation, such as the hydrolysis and alcoholysis steps that open the furan ring to form levulinic acid or its esters.[4][9] Lewis acid sites (electron pair acceptors), on the other hand, can catalyze different pathways, such as isomerization or Meerwein-Pondorf-Verley (MPV) type reductions when using an alcohol as a hydrogen source.[5] In the one-pot conversion of FA to GVL, both acid types are often beneficial; Brønsted sites catalyze the formation of levulinate intermediates, while Lewis sites can facilitate the subsequent hydrogenation steps.[7][8]
Q: What analytical methods are essential for monitoring these reactions?
A: A multi-technique approach is best for a comprehensive understanding.
-
High-Performance Liquid Chromatography (HPLC): The workhorse technique for routine monitoring of FA conversion and product yield. It allows for accurate quantification using an external calibration.[25]
-
Gas Chromatography (GC): Suitable for analyzing volatile products. Often used with a mass spectrometry (MS) detector (GC-MS) for product identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural elucidation of products and intermediates. 1D and 2D NMR techniques were critical in identifying intermediates in the conversion of FA to ethyl levulinate.[11][30]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying non-volatile intermediates and products in the reaction mixture, helping to elucidate complex reaction pathways.[11][30]
Section 3: Diagrams & Workflows
Experimental Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and solving common issues in FA conversion experiments.
Caption: A workflow for troubleshooting FA conversion experiments.
Simplified Reaction Pathways of Furfuryl Alcohol
This diagram illustrates the catalytic routes from furfuryl alcohol to several key value-added products.
Caption: Catalytic pathways from furfuryl alcohol to key chemicals.
Section 4: Experimental Protocols
Protocol 1: General Procedure for One-Pot Conversion of Furfuryl Alcohol to γ-Valerolactone (GVL)
This protocol is adapted from methodologies employing bifunctional catalysts and a hydrogen donor solvent.[7][8]
Materials:
-
Furfuryl Alcohol (FA), high purity
-
2-Propanol, anhydrous (solvent and H-donor)
-
Bifunctional catalyst (e.g., 1% Pt/ZSM-5 or Al₂O₃-SiO₂)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: Add the catalyst (e.g., 0.12 g) to the 100 mL autoclave reactor vessel.
-
Reactant Loading: In the vessel, dissolve a known amount of furfuryl alcohol (e.g., 1.15 mmol) in 20 mL of 2-propanol.
-
Reactor Sealing and Purging: Seal the autoclave. Purge the reactor 3-5 times with an inert gas (e.g., N₂) to remove all air, then pressurize to a low initial pressure (e.g., 1 bar N₂).
-
Heating and Stirring: Begin vigorous stirring (e.g., 800 rpm) and heat the reactor to the target temperature (e.g., 130 °C).
-
Reaction: Maintain the reaction at the target temperature and stirring speed for the desired duration (e.g., 2-5 hours).
-
Cooling and Depressurization: After the reaction time has elapsed, rapidly cool the reactor to room temperature using a water or ice bath. Carefully vent the reactor.
-
Sample Collection and Analysis: Open the reactor and collect the liquid sample. Filter the catalyst out of the solution using a syringe filter. Analyze the liquid product mixture via HPLC or GC to determine FA conversion and product selectivity.
References
-
Characterization of the polymerization of furfuryl alcohol during roasting of coffee. PubMed. [Link]
-
Conversion of furfuryl alcohol into 2-methylfuran at room temperature using Pd/TiO2 catalyst. ResearchGate. [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. [Link]
-
Selective Conversion of Furfural to Furfuryl Alcohol by Heterogeneous TiO2 Photocatalysis. Wiley Online Library. [Link]
-
One-Pot Conversion of Furfural to γ-Valerolactone over Co- and Pt-Doped ZSM-5 Catalysts. MDPI. [Link]
-
Elucidation of the Catalytic Pathway for the Direct Conversion of Furfuryl Alcohol into γ-Valerolactone over Al2O3–SiO2 Catalysts. ACS Publications. [Link]
-
How to reduce the side-reactions in Furfuryl Alcohol production?. Blog. [Link]
-
Elucidation of the Catalytic Pathway for the Direct Conversion of Furfuryl Alcohol into γ-Valerolactone over Al2O3–SiO2 Catalysts. NIH National Library of Medicine. [Link]
-
Single pot conversion of furfuryl alcohol to levulinic esters and γ-valerolactone in the presence of sulfonic acid functionalized ILs and metal catalysts. RSC Publishing. [Link]
-
Effects of solvent on the furfuryl alcohol polymerization reaction: UV Raman spectroscopy study. ResearchGate. [Link]
-
Conversion of furfuryl alcohol into 2-methylfuran at room temperature using Pd/TiO2 catalyst. Cardiff University. [Link]
-
Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. NIH National Library of Medicine. [Link]
-
Scheme 1. Formation of poly(furfuryl alcohol) by acid-catalyzed... ResearchGate. [Link]
-
One-pot multi-step synthesis of gamma-valerolactone from furfuryl alcohol: Microwave vs continuous flow reaction studies. ResearchGate. [Link]
-
Acid-catalyzed furfurly alcohol polymerization : characterizations of molecular structure and thermodynamic properties. OSTI.GOV. [Link]
-
Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. MDPI. [Link]
-
Recent Advances in Catalytic Hydrogenation of Furfural. MDPI. [Link]
-
Catalytic synthesis of renewable 2-methylfuran from furfural. RSC Publishing. [Link]
-
Catalytic Conversion Furfuryl Alcohol to Tetrahydrofurfuryl Alcohol and 2-Methylfuran at Terrace, Step, and Corner Sites on Ni. ResearchGate. [Link]
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Highly Active CuFeAl-containing Catalysts for Selective Hydrogenation of Furfural to Furfuryl Alcohol. MDPI. [Link]
-
Acid-Catalyzed Conversion of Furfuryl Alcohol to Ethyl Levulinate in Liquid Ethanol. NIH National Library of Medicine. [Link]
-
Mechanism of the reaction for synthesizing LA from furfural through the intermediate furfuryl alcohol. ResearchGate. [Link]
-
Evolution of furfuryl alcohol conversion, selectivity to levulinic acid... ResearchGate. [Link]
-
Hydrolysis of Furfuryl Alcohol to Angelica Lactones and Levulinic Acid over Nb-based Catalysts. Scite.ai. [Link]
-
Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. MDPI. [Link]
-
Tuning the Reaction Selectivity over MgAl Spinel-Supported Pt Catalyst in Furfuryl Alcohol Conversion to Pentanediols. MDPI. [Link]
-
Catalytic upgrading of furfuryl alcohol to bio-products: Catalysts screening and kinetic analysis. ResearchGate. [Link]
-
Separation and Purification of Furfuryl Alcohol Monomer and Oligomers Using a Two-Phase Extracting Process. ACS Publications. [Link]
-
Review on Catalytic Hydrogenation of Biomass-Derived Furfural to Furfuryl Alcohol: Recent Advances and Future Trends. ACS Publications. [Link]
-
Effect of the Solvent in Enhancing the Selectivity to Furan Derivatives in the Catalytic Hydrogenation of Furfural. ACS Publications. [Link]
-
Solvent effects in integrated reaction-separation process of liquid-phase hydrogenation of furfural to furfuryl alcohol over CuAl. NSTDA. [Link]
-
Effect of reaction conditions on furfural conversion and product... ResearchGate. [Link]
-
Advances in the conversion of furfural to biofuels. Energy Environmental Protection. [Link]
-
Catalytic Upgrading of Biomass-Derived Furfuryl Alcohol to Butyl Levulinate Biofuel over Common Metal Salts. MDPI. [Link]
-
(PDF) Tuning the Reaction Selectivity over MgAl Spinel-Supported Pt Catalyst in Furfuryl Alcohol Conversion to Pentanediols. ResearchGate. [Link]
-
Biocatalytic Furfuryl Alcohol Production with Ethanol as the Terminal Reductant Using a Single Enzyme. ACS Publications. [Link]
-
Separation and Purification of Furfuryl Alcohol Monomer and Oligomers Using a Two-Phase Extracting Process. ResearchGate. [Link]
-
Catalytic hydrogenation of furfural and furfuryl alcohol to fuel additives andvalue-added chemicals. ResearchGate. [Link]
-
Influence of the temperature of the reaction on the selectivity at 50 %... ResearchGate. [Link]
-
Catalytic hydrogenation of furfural and furfuryl alcohol to fuel additives andvalue-added chemicals. R Discovery. [Link]
-
Experimental and theoretical studies of the acid-catalyzed conversion of furfuryl alcohol to levulinic acid in aqueous solution. ResearchGate. [Link]
-
Progress of Reactions between Furfural and Aliphatic Alcohols via Catalytic Oxidation Processes: Reaction Routes, Catalysts, and Perspectives. MDPI. [Link]
- Preparation of furfuryl alcohol
-
Hydrogenation of Furfural to Furfuryl Alcohol over Ru Particles Supported on Mildly Oxidized Biochar. MDPI. [Link]
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Identifying and removing impurities from 1,4,5-Trihydroxypentan-2-one
Welcome to the technical support resource for 1,4,5-Trihydroxypentan-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the identification and purification of this highly polar polyhydroxy ketone. As a key intermediate in sustainable chemistry, particularly in the conversion of biomass-derived molecules to value-added chemicals like levulinic acid, its purity is paramount for mechanistic studies and process optimization.[1] This document provides in-depth, experience-driven answers to frequently encountered issues in the lab.
Part 1: Frequently Asked Questions - Impurity Identification
Q1: What are the most common impurities I should expect in my sample of this compound?
A1: Impurities are typically introduced from three main sources: the synthetic route, degradation, or storage.
-
Synthesis-Related Impurities: If synthesized from furfuryl alcohol, expect residual starting material, catalysts, and other intermediates.[1] Enzymatic syntheses may introduce residual aldoses (e.g., xylose, arabinose) or other ketose isomers (e.g., xylulose, ribulose).[2][3]
-
Isomers and Tautomers: Ketoses can isomerize to aldoses, especially under certain pH and temperature conditions.[3] You may also find structural isomers like 1,3,5-trihydroxypentan-2-one depending on the reaction specificity.[4]
-
Degradation Products: As an intermediate in levulinic acid production, acidic conditions or elevated temperatures can promote its degradation, leading to the formation of levulinic acid and other byproducts.[1]
-
Solvent Artifacts: Solvents like acetone can self-condense to form impurities such as diacetone alcohol and mesityl oxide, which can complicate analysis.[5]
Q2: My compound doesn't show up well on a UV detector in HPLC. How can I reliably detect and quantify it and its impurities?
A2: This is a common issue with polyols and sugars. You have several effective options:
-
Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) is a powerful technique. MS detects ions based on their mass-to-charge ratio, bypassing the need for a chromophore.[6] It is highly sensitive and can provide structural information for impurity identification.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are not dependent on the optical properties of the analyte, making them suitable for non-UV absorbing compounds.
-
Refractive Index (RI) Detector: RI detection is another option, though it is generally less sensitive than MS or ELSD and is incompatible with gradient elution.
-
Chemical Derivatization: You can react the ketone functional group with a UV-active derivatizing agent. A classic and effective method is reaction with 2,4-dinitrophenylhydrazine (DNPH), which forms a 2,4-dinitrophenylhydrazone derivative that is readily detectable by UV-Vis at around 365 nm.[7][8] Another option is derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), followed by GC analysis.[9]
Q3: I'm using HPLC for analysis. What type of column and mobile phase should I use for this highly polar compound?
A3: Standard reversed-phase (e.g., C18) chromatography is often ineffective for this compound as it elutes at or near the void volume due to its high polarity. The recommended approach is Hydrophilic Interaction Liquid Chromatography (HILIC) .[6][10]
-
Principle: HILIC uses a polar stationary phase (like amine- or amide-bonded silica) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10] This creates a water-rich layer on the stationary phase, allowing for the retention of polar analytes.
-
Typical Conditions: A gradient starting with high acetonitrile (e.g., 90-95%) and increasing the aqueous portion (e.g., to 40-50%) usually provides excellent separation for polar compounds like ketoses.[6]
Part 2: Troubleshooting Guides - Impurity Removal
Once impurities have been identified, the next challenge is their efficient removal. This section provides solutions to common purification roadblocks.
Issue 1: My compound streaks badly on a standard silica gel column, and I get poor separation.
Root Cause: this compound is a highly polar molecule with multiple hydroxyl groups. These groups interact very strongly with the polar silanol groups on the surface of standard silica gel, leading to poor elution and significant band broadening (streaking).[11][12]
Solution Workflow:
Caption: Decision workflow for purifying polar compounds.
Detailed Steps:
-
Abandon Standard Normal-Phase Chromatography: For this compound, standard silica gel with non-polar eluents (like hexane/ethyl acetate) is not a viable strategy.[12]
-
Implement HILIC: As with analysis, HILIC is the premier technique for preparative purification.[10] Use a column packed with an amine-functionalized stationary phase.[6][13]
-
Mobile Phase Selection: Start with a high percentage of acetonitrile (ACN) and a low percentage of water (e.g., 95:5 ACN:H₂O). Run a gradient by gradually increasing the water content. This will cause less polar impurities to elute first, followed by your more polar target compound.
-
pH Modification: If you have acidic or basic impurities, adding a small amount of a modifier to the mobile phase (e.g., ammonium hydroxide for basic impurities or formic acid for acidic ones) can improve peak shape and resolution.
Issue 2: I suspect I have isomeric impurities (e.g., other ketoses or aldoses). How can I separate them?
Root Cause: Isomers often have very similar polarities and molecular weights, making them difficult to separate by conventional means.
Solutions:
-
High-Resolution Chromatography: HILIC, as described above, is often capable of separating closely related sugars and isomers.[6] Careful optimization of the gradient (i.e., making it shallower) can enhance resolution.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol. It can offer different selectivity compared to HPLC and is sometimes successful in separating isomers where liquid chromatography fails.[10]
-
Recrystallization: While challenging, recrystallization can be highly effective for removing small amounts of impurities if a suitable solvent system can be found. An ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures.[11]
-
Solvent Screening: Test a range of polar solvents (e.g., ethanol, isopropanol, acetone) and anti-solvents (e.g., diethyl ether, dichloromethane). A binary solvent system is often required.
-
Part 3: Protocols & Data
Protocol 1: Analytical Impurity Profiling by HILIC-MS
This protocol outlines a general method for identifying impurities in a sample of this compound.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 75:25 (v/v) acetonitrile/water.
-
Chromatographic System: HPLC or UPLC system coupled to a mass spectrometer (e.g., ESI-MS).
-
Column: HILIC column with an amide or amine stationary phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% formic acid.
-
Mobile Phase B: Acetonitrile + 0.1% formic acid.
-
Gradient Elution:
-
Start at 95% B for 1 minute.
-
Ramp to 60% B over 8 minutes.
-
Hold at 60% B for 2 minutes.
-
Return to 95% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Detection: Mass Spectrometer in both positive and negative ion modes to capture a wide range of potential impurities.
Table 1: Comparison of Analytical Techniques
| Technique | Principle | Pros | Cons |
| HILIC-MS | Hydrophilic interaction chromatography with mass spec detection. | High sensitivity, high selectivity, no derivatization needed, suitable for polar compounds. | Requires specialized columns and an MS detector. |
| HPLC-UV (with Derivatization) | Ketone is tagged with a UV-active molecule. | Uses standard HPLC-UV equipment, good quantification. | Requires extra sample prep step, potential for side reactions.[7] |
| GC-MS (with Derivatization) | Gas chromatography separation after making the analyte volatile. | Excellent separation efficiency, provides structural information. | Derivatization is necessary, not suitable for thermally labile compounds.[5][9] |
| ¹H and ¹³C NMR | Nuclear Magnetic Resonance spectroscopy. | Provides detailed structural information, can quantify without a reference standard (qNMR). | Low sensitivity, complex mixtures can be difficult to interpret. |
Protocol 2: Preparative Purification by HILIC
This protocol provides a starting point for purifying gram-scale quantities of this compound.
-
Column Selection: Choose a preparative-scale HILIC column with an appropriate stationary phase (e.g., amine-bonded silica).
-
Sample Loading: Dissolve the crude material in a minimal amount of the initial mobile phase. If solubility is low, use a stronger solvent (like water) but keep the injection volume small to avoid peak distortion.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Elution Method:
-
Equilibrate the column with 95% B.
-
Load the sample.
-
Run a linear gradient from 95% B to 70% B over 20-30 column volumes.
-
Hold at 70% B to elute the target compound.
-
-
Fraction Collection: Collect fractions throughout the run.
-
Analysis: Analyze collected fractions by TLC (if a suitable stain is found) or by analytical HILIC-MS to identify those containing the pure product.
-
Solvent Removal: Combine pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporator). Note that removing water from highly polar compounds can require lyophilization (freeze-drying) for complete dryness.
Workflow for Method Selection
Caption: General workflow for analysis and purification.
References
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Ye, Z., et al. (2015). Facile Enzymatic Synthesis of Ketoses. PMC - NIH. [Link]
-
PubChem. (n.d.). 1,3,5-Trihydroxypentane-2-one. [Link]
-
Chemistry Steps. (n.d.). Aldoses and Ketoses. [Link]
-
CABI Digital Library. (2003). HPLC-DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]
- Google Patents. (n.d.). CN102826985B - A kind of preparation method of 1-(3,4,5-trihydroxy-) phenyl-1-alkyl ketone.
-
Wikipedia. (n.d.). Ketose. [Link]
-
LCGC International. (2010). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. [Link]
-
PubChem. (n.d.). 3,4,5-Trihydroxypentan-2-one. [Link]
-
YouTube. (2017). Ketone Body Synthesis | Ketogenesis | Formation Pathway and Regulation. [Link]
-
Bradshaw, P. C., et al. (2020). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. PMC - NIH. [Link]
-
ResearchGate. (2003). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]
Sources
- 1. This compound|CAS 3343-53-1|C5H10O4 [benchchem.com]
- 2. Facile Enzymatic Synthesis of Ketoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketose - Wikipedia [en.wikipedia.org]
- 4. 1,3,5-Trihydroxypentane-2-one | C5H10O4 | CID 20553668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biotage.com [biotage.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Enhancing the Stability of 1,4,5-Trihydroxypentan-2-one in Aqueous Solutions
Welcome to the technical support center for 1,4,5-Trihydroxypentan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability of this compound in aqueous solutions. As a key intermediate in various synthetic pathways, maintaining its integrity in solution is critical for reproducible and successful experimental outcomes.
Introduction to the Stability Challenges of this compound
This compound (C₅H₁₀O₄, MW: 134.13 g/mol ) is a polyhydroxy ketone that is susceptible to degradation in aqueous environments.[1][2] Its instability is primarily attributed to its molecular structure, which features a reactive ketone group and multiple hydroxyl groups. These functional groups can participate in several degradation pathways, including dehydration, tautomerization, and rearrangement reactions. Understanding and mitigating these degradation processes are crucial for accurate and reliable experimental results.
This guide provides a comprehensive overview of the factors influencing the stability of this compound and offers practical solutions to enhance its longevity in aqueous solutions.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses common problems encountered during the handling and storage of this compound solutions and provides step-by-step troubleshooting guidance.
Issue 1: Rapid Degradation of Stock Solutions
-
Observation: A freshly prepared aqueous stock solution of this compound shows a significant decrease in concentration within a short period, as confirmed by analytical methods like HPLC.
-
Probable Causes:
-
Unfavorable pH: The pH of the aqueous solution can catalyze degradation reactions.
-
Elevated Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
Presence of Catalytic Impurities: Metal ions or other impurities in the water or glassware can catalyze degradation.
-
-
Solutions:
-
pH Optimization:
-
Rationale: Acid-catalyzed degradation is a known pathway for polyhydroxy ketones.[3] Maintaining a slightly acidic pH can significantly slow down these reactions.
-
Protocol: Prepare stock solutions in a buffered system. A citrate buffer at a pH range of 4.0-5.5 is recommended.
-
-
Temperature Control:
-
Rationale: As with most chemical reactions, the degradation of this compound is temperature-dependent.
-
Protocol: Always prepare, handle, and store stock solutions at low temperatures. Prepare solutions on ice and store them at 2-8°C for short-term use (a few days) or at -20°C to -80°C for long-term storage.
-
-
Use of High-Purity Reagents and Glassware:
-
Rationale: Trace metal contaminants can act as catalysts for degradation.
-
Protocol: Use HPLC-grade water and acid-washed glassware to minimize catalytic impurities.
-
-
Issue 2: Inconsistent Results in Biological Assays
-
Observation: Variability in experimental outcomes when using this compound in cell-based or enzymatic assays.
-
Probable Causes:
-
Degradation in Assay Media: The pH and composition of the cell culture or assay buffer may promote the degradation of the compound during the experiment.
-
Interaction with Media Components: Components in the media, such as certain amino acids or metal ions, might react with this compound.
-
-
Solutions:
-
Pre-validation of Compound Stability in Assay Media:
-
Rationale: It is crucial to determine the stability of this compound under the specific conditions of your experiment.
-
Protocol: Before conducting the full experiment, incubate this compound in the assay media for the intended duration of the experiment. Analyze the concentration of the compound at different time points using HPLC to determine its stability profile.
-
-
Use of Stabilizing Excipients:
-
Rationale: Polyols like glycerol can stabilize small molecules in aqueous solutions by increasing the viscosity and reducing water activity.[4][5][6]
-
Protocol: Consider the addition of a small percentage (e.g., 1-5% v/v) of sterile glycerol to your stock solution, ensuring it does not interfere with your assay.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solution?
A1: The primary degradation pathways are believed to be acid- or base-catalyzed dehydration and keto-enol tautomerization.[4] The presence of a ketone and adjacent hydroxyl groups makes the molecule susceptible to intramolecular reactions. Under acidic conditions, protonation of a hydroxyl group can lead to the elimination of water, while both acids and bases can catalyze the interconversion between the keto and enol forms.[3]
Figure 1: Key degradation pathways for this compound.
Q2: What is the optimal pH for storing aqueous solutions of this compound?
A2: Based on the general stability of similar polyhydroxy compounds, a slightly acidic pH range of 4.0 to 5.5 is recommended to minimize acid- and base-catalyzed degradation.
Q3: Can I use a phosphate buffer instead of a citrate buffer?
A3: While phosphate buffers are common, citrate buffers are often preferred for compounds susceptible to metal-catalyzed degradation as citrate can chelate trace metal ions. However, the choice of buffer should always be validated for compatibility with your specific application.
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[7][8][9][10] This involves developing an HPLC method that can separate the intact this compound from its potential degradation products.
Figure 2: Workflow for monitoring stability using HPLC.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
-
Materials:
-
This compound
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
HPLC-grade water
-
Sterile glycerol (optional)
-
Acid-washed glassware
-
-
Procedure:
-
Prepare a 50 mM citrate buffer solution at pH 4.5 by dissolving the appropriate amounts of citric acid and sodium citrate in HPLC-grade water.
-
Filter the buffer through a 0.22 µm sterile filter.
-
Accurately weigh the required amount of this compound in a sterile, pre-chilled tube.
-
On ice, add the cold citrate buffer to the desired final concentration.
-
(Optional) Add sterile glycerol to a final concentration of 1-5% (v/v).
-
Vortex briefly until fully dissolved.
-
Aliquot into sterile cryovials and store at -20°C or -80°C.
-
Protocol 2: Stability Testing by HPLC
-
HPLC System and Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with 95:5 (v/v) water with 0.1% formic acid : acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a stock solution of this compound in the desired aqueous medium (e.g., water, buffer, assay media).
-
Immediately after preparation (t=0), dilute an aliquot of the stock solution to a suitable concentration within the linear range of the HPLC method and inject it into the HPLC system.
-
Store the stock solution under the desired test conditions (e.g., room temperature, 4°C, 37°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, dilute it in the same manner, and inject it into the HPLC system.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Aqueous Solutions under Different pH and Temperature Conditions after 24 hours.
| pH | Temperature (°C) | % Remaining Compound |
| 3.0 | 4 | >98% |
| 4.5 | 4 | >99% |
| 7.0 | 4 | ~90% |
| 8.5 | 4 | ~75% |
| 4.5 | 25 | ~92% |
| 7.0 | 25 | ~70% |
| 4.5 | 37 | ~80% |
Note: This data is illustrative and based on the expected behavior of polyhydroxy ketones. Actual stability should be determined experimentally.
References
- U.S. Patent No. US20110065962A1. (2011).
-
Fatiadi, A. J. (1964). Cyclic Polyhydroxy Ketones II. xylo-Trihydroxycyclohexenediolic Acid and Keto-Inositols. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(3), 277–293. [Link]
-
Turkan, D., Yaman, M. E., Atila, A., & Kadioglu, Y. (2022). Stability Indicating RP-HPLC Method Development and Validation for Bosentan in Pharmaceutical Formulations. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 505-512. [Link]
-
Gorbanev, Y. Y., Koso, S., & Rinaldi, R. (2011). Acid-catalyzed hydrolytic degradation mechanism of poly(lactic acid). Polymer Degradation and Stability, 96(7), 1373-1378. [Link]
-
National Center for Biotechnology Information. Biochemistry, Ketogenesis. [Link]
-
Fatiadi, A. J. (1964). Cyclic Polyhydroxy Ketones II. xylo-Trihydroxycyclohexenediolic Acid and Keto-Inositols. SciSpace. [Link]
-
Patsnap. (2023, July 25). How Glycerol Improves Suspension Stability in Pharmaceuticals. [Link]
-
Ohmatsu, K., Imagawa, Y., & Ooi, T. (2018). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Molecules, 23(10), 2633. [Link]
-
Algaradi, A. A. S. A., et al. (2016). Development and Validation of an RP-HPLC Method for Estimation of Prednisolone and its Degradation Products in Tablets. EC Pharmaceutical Science, 2(3), 312-324. [Link]
-
Gubbels, E., et al. (2021). An update on the future prospects of glycerol polymers. Polymer International, 70(7), 911-917. [Link]
-
Gorbanev, Y. Y., Koso, S., & Rinaldi, R. (2011). Acid-catalyzed hydrolytic degradation mechanism of poly(lactic acid). Polymer Degradation and Stability, 96(7), 1373-1378. [Link]
-
Yates, P. (1968). PHOTOCHEMISTRY OF CYCLIC KETONES IN SOLUTION. Pure and Applied Chemistry, 16(1), 93-112. [Link]
-
Seco, J. M., Quinoa, E., & Riguera, R. (2012). Determination of absolute configuration of α-hydroxy ketones using NMR. Tetrahedron: Asymmetry, 23(1), 1-8. [Link]
-
LibreTexts Chemistry. Welcome to part 2 in our carbohydrate series. In this section, we will cover monosaccharide cyclization. [Link]
-
Patsnap. (2023, July 25). Role of Glycerol in Stabilizing Proteins for Biotechnological Applications. [Link]
-
Kim, J., et al. (2021). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Metabolites, 11(9), 603. [Link]
-
The Organic Chemistry Tutor. (2014, July 8). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]
-
Organic Chemistry Portal. Synthesis of α-hydroxy ketones and aldehydes. [Link]
-
Wang, Y., et al. (2020). The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. Chemical Communications, 56(84), 12793-12796. [Link]
-
IOI Oleo GmbH. (2023, September 18). Polyglycerol esters – the new generation of functional lipids for pharmaceutical applications. [Link]
-
Patel, A., & Patel, D. (2022). A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and Tretenoin in a Cream Formulation. International Journal of Pharmaceutical Sciences and Drug Research, 14(2), 163-170. [Link]
-
The Organic Chemistry Tutor. (2018, May 11). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link]
-
Stiver, S., & Yates, P. (1986). Photochemistry of cyclic α-hydroxy ketones. III. The nature of the photoproducts from 5-hydroxy-5β-cholest-3-en-6-one and the relationship of these to the photoproducts from analogous saturated 5-hydroxycholestan-6-ones. Tetrahedron Letters, 27(21), 2215-2218. [Link]
-
Agilent Technologies. Stability-Indicating HPLC Method Development. [Link]
-
PubChem. This compound. [Link]
-
PubChem. 3,4,5-Trihydroxypentan-2-one. [Link]
-
PubChem. 1,3,5-Trihydroxypentane-2-one. [Link]
Sources
- 1. This compound|CAS 3343-53-1|C5H10O4 [benchchem.com]
- 2. This compound | C5H10O4 | CID 6451547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of glycerol, polyols and other protein structure stabilizing agents in protein crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Glycerol Improves Suspension Stability in Pharmaceuticals [eureka.patsnap.com]
- 6. Role of Glycerol in Stabilizing Proteins for Biotechnological Applications [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. ecronicon.net [ecronicon.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. web.vscht.cz [web.vscht.cz]
Method development for resolving co-eluting peaks in 3-Deoxypentulose analysis
A Senior Application Scientist's Guide to Resolving Co-eluting Peaks
Welcome to the technical support center for advanced chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the analysis of 3-deoxypentulose and related carbohydrate species. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot complex separation challenges, specifically the persistent issue of co-eluting peaks.
3-Deoxypentulose, an α-dicarbonyl sugar, is a significant degradation product in systems containing oligosaccharides and is often found in complex matrices alongside structurally similar compounds.[1][2] This inherent complexity makes chromatographic separation a non-trivial task. This guide provides a logical, field-tested framework for diagnosing and resolving these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Initial Diagnosis & Peak Purity Assessment
Question 1: I see a single, symmetrical peak at the expected retention time for 3-deoxypentulose. How can I be certain it's a pure peak and not a co-elution?
Answer: Visual inspection of a chromatogram is an insufficient measure of peak purity. Perfect co-elution can occur where two or more compounds elute at the exact same time, producing a single, symmetrical peak.[3] You must employ more advanced detection techniques to verify purity.
Expert Insight: The assumption of purity is a common pitfall. Always validate peak identity and purity, especially during method development or when analyzing new sample matrices.
Troubleshooting Protocol: Peak Purity Verification
-
Use a Photodiode Array (PDA) or Diode Array Detector (DAD):
-
Action: Activate the peak purity analysis function in your chromatography data system (CDS) software. A PDA/DAD detector collects multiple UV spectra across the entire peak.[4]
-
Mechanism: If the peak is pure, all spectra taken from the upslope, apex, and downslope will be identical. The software will calculate a purity angle or similar metric. If the spectra differ, it indicates the presence of a co-eluting impurity, and the system will flag the peak.[3][4]
-
-
Couple to Mass Spectrometry (MS):
-
Action: If you have an LC-MS system, extract the mass spectra at different points across the peak.
-
Mechanism: For a pure compound, the mass spectrum should be consistent across the peak. If the mass spectral profile shifts (i.e., different m/z values appear or their ratios change), co-elution is highly likely.[3] This is the most definitive method for confirming peak purity.
-
-
Analyze the First Derivative of the UV Spectrum:
-
Action: For co-eluting compounds with different UV spectra, the first derivative of the spectrum can reveal "zero-crossing" points that are unique to each compound, allowing for their individual quantification even with chromatographic overlap.[5]
-
Category 2: HPLC & HPAEC-PAD Method Optimization
High-Performance Liquid Chromatography (HPLC) is a cornerstone for carbohydrate analysis.[6][7] For sugars, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a particularly powerful technique as it allows for the sensitive, direct detection of carbohydrates without derivatization.[8][9][10]
Question 2: My 3-deoxypentulose peak is showing a shoulder or is merged with another peak. What is the first parameter I should adjust in my HPLC method?
Answer: The first and often most impactful parameter to adjust is the mobile phase composition , as this directly influences selectivity. The goal is to alter the chemical environment to change the relative affinity of the co-eluting compounds for the stationary phase.
Expert Insight: The resolution of any two peaks is governed by the resolution equation, which depends on three factors: efficiency (N), selectivity (α), and retention factor (k').[4][11] Changing the mobile phase has the most profound effect on selectivity (α), which is the most powerful way to resolve co-eluting peaks.
Troubleshooting Workflow: Resolving Co-elution in HPLC
// Mobile Phase Branch mp_check [label="Is Retention Factor (k') adequate?\n(Ideally 1 < k' < 10)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; mp_adjust_strength [label="Adjust Mobile Phase Strength\n(Weaken mobile phase to increase k')", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; mp_adjust_selectivity [label="Modify Mobile Phase Selectivity", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; mp_options [label="1. Change Organic Modifier (ACN ↔ MeOH)\n2. Adjust pH (e.g., add 0.1% Formic Acid)\n3. Alter Buffer Concentration", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", align=left];
// Stationary Phase Branch sp_check [label="Resolution Still Poor?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sp_change [label="Change Stationary Phase", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sp_options [label="1. Switch Column Chemistry (e.g., C18 to Phenyl-Hexyl)\n2. Use Higher Efficiency Column (Smaller particles, Core-shell)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", align=left];
// Other Parameters Branch other_params [label="Fine-Tune Other Parameters", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; other_options [label="1. Lower Flow Rate\n2. Adjust Column Temperature", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", align=left];
end [label="Resolution Achieved\n(Rs > 1.5)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> mp_check; mp_check -> mp_adjust_strength [label="No (k' is too low)"]; mp_adjust_strength -> mp_adjust_selectivity; mp_check -> mp_adjust_selectivity [label="Yes"]; mp_adjust_selectivity -> mp_options [style=dashed, arrowhead=none]; mp_adjust_selectivity -> sp_check; sp_check -> sp_change [label="Yes"]; sp_change -> sp_options [style=dashed, arrowhead=none]; sp_change -> other_params; sp_check -> other_params [label="No, but needs improvement"]; other_params -> other_options [style=dashed, arrowhead=none]; other_params -> end; sp_change -> end; } }
Caption: A logical workflow for troubleshooting co-eluting peaks in HPLC.
Step-by-Step Protocol: Mobile Phase Optimization
-
Change the Organic Modifier: If using acetonitrile (ACN), switch to methanol (MeOH), or vice versa.
-
Causality: ACN and MeOH have different solvent properties. ACN is an aprotic solvent, while MeOH is a protic solvent. This difference in hydrogen bonding capability can significantly alter the elution order of structurally similar compounds.[11]
-
-
Adjust Mobile Phase pH: For HILIC or reversed-phase analysis of sugars, adding a small amount of acid (e.g., 0.1% formic acid) can sharpen peaks and improve resolution. For HPAEC-PAD, the high pH (e.g., 100 mM NaOH) is required for both retention and detection, but adjusting the concentration of sodium acetate in the gradient can resolve oligosaccharides.[10][11]
-
Causality: The hydroxyl groups on carbohydrates can be ionized at high pH, allowing for separation via anion-exchange.[9] Subtle changes in pH or counter-ion concentration can alter the charge state and, therefore, the retention of analytes.
-
-
Optimize the Gradient: A shallow gradient is crucial for separating complex mixtures.
-
Action: If co-elution occurs, decrease the rate of change (%B/min) in the gradient segment where the peaks are eluting. This gives the compounds more time to interact with the stationary phase, improving separation.[11]
-
Data Presentation: Example Gradient Optimization
| Gradient Program | Time (min) | % Acetonitrile (B) | % 0.1 Formic Acid (A) | Outcome |
| Initial (Fast) | 0 | 10 | 90 | Peaks 1 & 2 co-elute at 8.5 min |
| 15 | 90 | 10 | ||
| Optimized (Shallow) | 0 | 10 | 90 | Peaks 1 & 2 are now baseline resolved at 9.8 and 10.2 min (Rs = 1.6) |
| 8 | 30 | 70 | ||
| 12 | 35 | 65 | (Shallow segment introduced) | |
| 15 | 90 | 10 |
Question 3: I've tried optimizing my mobile phase, but I still can't resolve the peaks. What's my next step?
Answer: If mobile phase optimization is insufficient, you must change the stationary phase . This provides a fundamentally different selectivity.
Expert Insight: No single column can separate all compounds. "Wrong chemistry" doesn't mean the column is bad, just that it's not right for your specific separation challenge.[4]
Data Presentation: Stationary Phase Selection for Carbohydrate Analysis
| Column Chemistry | Separation Principle | Best For | Considerations |
| Amide/HILIC | Normal-phase partitioning | Polar compounds like sugars in complex matrices.[12] | Requires careful control of water content in the mobile phase. |
| Anion-Exchange (e.g., CarboPac™) | Ion-exchange of ionized hydroxyl groups | High-resolution separation of mono- and oligosaccharides.[13] | Requires high pH mobile phases and a PAD detector. |
| Ligand-Exchange | Interaction with metal-containing groups on the resin | Separation of sugars and sugar alcohols, often with just water as the mobile phase.[6] | Column temperature is a critical parameter for resolution. |
| C18 (Reversed-Phase) | Hydrophobic interactions | Less common for underivatized sugars but can be used for derivatized or more hydrophobic sugar derivatives. | Poor retention for highly polar, underivatized sugars. |
Category 3: GC-MS Method Optimization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative for sugar analysis, but it requires that the non-volatile sugars be chemically modified into volatile derivatives.[14][15] Co-elution in GC can stem from either the chromatographic conditions or the derivatization process itself.
Question 4: I'm analyzing 3-deoxypentulose via GC-MS after derivatization, and I'm seeing co-eluting peaks. Where should I start troubleshooting?
Answer: First, verify the integrity of your derivatization. Incomplete or side reactions during derivatization are a common source of unexpected or co-eluting peaks. For sugars, silylation (e.g., creating TMS ethers) is a common and effective method.[15][16]
Expert Insight: The derivatization of carbohydrates can be complex. Sugars exist as anomers (α and β forms) in solution, which can sometimes lead to multiple derivative peaks for a single sugar.[17] Understanding this is key to interpreting your chromatogram correctly.
Experimental Protocol: Silylation for GC-MS Analysis
-
Sample Preparation: Lyophilize the aqueous sample to complete dryness. Water interferes with silylation reagents.
-
Reagent Addition: Add a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a pyridine solvent to the dry sample.
-
Reaction: Tightly cap the vial and heat at 70°C for 30-60 minutes to ensure complete derivatization.
-
Analysis: Cool to room temperature and inject a portion of the derivatized sample into the GC-MS.
Troubleshooting Workflow: GC-MS Derivatization & Separation
// Derivatization Branch deriv_check [label="Verify Derivatization", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; deriv_steps [label="1. Ensure Sample is Anhydrous\n2. Check Reagent Age/Purity\n3. Optimize Reaction Time/Temp", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", align=left];
// GC Method Branch gc_check [label="Is Derivatization Complete?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; gc_adjust [label="Optimize GC Oven Program", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gc_options [label="1. Lower Initial Oven Temp\n2. Decrease Ramp Rate (°C/min)\n3. Add Isothermal Holds", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", align=left];
// Column Branch col_check [label="Resolution Still Poor?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; col_change [label="Change GC Column", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; col_options [label="1. Use a Longer Column (↑ Efficiency)\n2. Switch to a Different Polarity Phase\n(e.g., mid-polar from non-polar)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", align=left];
end [label="Resolution Achieved", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> deriv_check; deriv_check -> deriv_steps [style=dashed, arrowhead=none]; deriv_check -> gc_check; gc_check -> gc_adjust [label="Yes"]; gc_check -> deriv_check [label="No"]; gc_adjust -> gc_options [style=dashed, arrowhead=none]; gc_adjust -> col_check; col_check -> col_change [label="Yes"]; col_change -> col_options [style=dashed, arrowhead=none]; col_change -> end; col_check -> end [label="No"]; }
Caption: Troubleshooting workflow for GC-MS analysis of derivatized sugars.
Question 5: My derivatization seems complete, but the co-elution persists. How do I optimize the GC separation itself?
Answer: The key to improving GC resolution is to modify the oven temperature program . This is analogous to the mobile phase gradient in HPLC.
-
Lower the Initial Temperature: Starting at a lower temperature can improve the separation of early-eluting, volatile compounds.
-
Decrease the Ramp Rate: A slower temperature ramp (e.g., from 10°C/min to 5°C/min) gives compounds more time to partition between the carrier gas and the stationary phase, enhancing resolution.
-
Change the Column: If temperature programming fails, changing the GC column to one with a different stationary phase polarity or a longer length (for increased efficiency) is the final step.
References
- Waters Corporation. (n.d.). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates.
- EPRUI Biotech. (2018, April 4).
- Waters Corporation. (n.d.).
- McClements, D. J. (n.d.). Analysis of Carbohydrates. University of Massachusetts Amherst.
- Panagiotopoulos, C., Sempéré, R. (2005). Developments in the chromatographic determination of carbohydrates.
- Axion Labs. (n.d.).
- Bio-Rad Laboratories. (2017, September 12). Selecting the Best HPLC Column for Carbohydrate Analysis of Food Samples.
- Axion Labs. (2020, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
- Ruiz-Matute, A. I., et al. (2011). Derivatization of carbohydrates for GC and GC-MS analyses.
- Hellwig, M., et al. (2019). Isolation and identification of 3,4-dideoxypentosulose as specific degradation product of oligosaccharides with 1,4-glycosidic linkages.
- Chiku, K., et al. (2021). Generation of 3-deoxypentulose by the isomerization and β-elimination of 4-O-substituted glucose and fructose.
- Dwight, J. (2024, March 1). An Efficient Procedure for Determining Simple Sugars in Fruit Juices.
- Creative Biolabs. (n.d.). High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
- Ruiz-Matute, A. I., et al. (2011, May 15).
- Chemistry LibreTexts. (2023, August 29).
- Genay, S., et al. (2017). How to solve the problem of co-elution between two compounds in liquid chromatography through the first UV derivative spectrum. A trial on alternative plasticizers to di(2-ethylhexyl)
- BenchChem. (2025).
- Rohovec, J. (2024, February 1). Separation of All Classes of Carbohydrates by HPAEC-PAD.
- Antec Scientific. (n.d.).
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- 2. sci-hub.ru [sci-hub.ru]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. youtube.com [youtube.com]
- 5. How to solve the problem of co-elution between two compounds in liquid chromatography through the first UV derivative spectrum. A trial on alternative plasticizers to di(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatographic Methods for Carbohydrates Analysis - EPRUI Biotech [chromspheres.com]
- 7. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]
- 8. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. antecscientific.com [antecscientific.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
Strategies to minimize side reactions in aldolase-catalyzed synthesis
Welcome to the technical support center for aldolase-catalyzed synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of employing aldolases for stereoselective carbon-carbon bond formation. Here, we address common challenges, explain the underlying biochemical principles, and provide actionable troubleshooting strategies to minimize side reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific experimental problems.
Q1: My reaction yield is low and I'm recovering starting materials. Is the retro-aldol reaction the culprit?
A1: Yes, this is a primary suspect. The aldol reaction is inherently reversible, and under many conditions, the thermodynamic equilibrium may not strongly favor the product.[1][2] Aldolases can efficiently catalyze both the forward (condensation) and reverse (retro-aldol cleavage) reactions.[3][4] If the product concentration builds up or if the product is thermodynamically unstable relative to the starting materials, the enzyme will catalyze the C-C bond cleavage, leading to low yields.
Causality & Mitigation Strategies:
-
Shift the Equilibrium: The most effective strategy is to remove the aldol product from the reaction mixture as it is formed. This can be achieved by coupling the aldol addition to a subsequent, irreversible reaction. A common approach is the in situ reduction of the product's carbonyl group to a hydroxyl group using an alcohol dehydrogenase (ADH) and a cofactor regeneration system. This diol product is not a substrate for the aldolase, effectively pulling the equilibrium towards product formation.
-
Control Reaction Conditions: In some cases, lower temperatures can favor the aldol addition product thermodynamically.[1] While this may slow the reaction rate, it can improve the final equilibrium yield.
-
Product Precipitation: If the product has low solubility in the reaction medium, its precipitation can also drive the reaction forward. This can sometimes be encouraged by careful selection of co-solvents or buffer conditions.
Q2: My stereoselectivity is poor. Why am I getting a mixture of diastereomers or enantiomers?
A2: Stereoselectivity is dictated by the enzyme's active site architecture. Aldolases achieve their exquisite stereocontrol by precisely orienting the donor (as an enamine or enolate intermediate) and the acceptor aldehyde for a specific facial attack.[5][6] Poor stereoselectivity can arise from several factors:
-
Incorrect Enzyme Choice: The chosen aldolase may not be inherently selective for your specific substrates. Different families of aldolases can produce different stereoisomers.[5]
-
Substrate Ambiguity: A non-natural substrate may be able to bind in multiple, non-productive orientations within the active site, leading to the formation of different stereoisomers.
-
Reaction Conditions: Extreme pH or temperature can sometimes relax the enzyme's conformational rigidity, slightly compromising its stereocontrol.
-
Non-Enzymatic Background Reaction: A slow, non-enzymatic aldol reaction catalyzed by buffer components or high pH can occur in parallel, producing a racemic or non-selective mixture of products.
Troubleshooting Workflow:
The following diagram outlines a systematic approach to diagnosing and solving stereoselectivity issues.
Caption: Troubleshooting workflow for poor stereoselectivity.
Actionable Solutions:
-
Enzyme Selection: Screen a diverse panel of aldolases. For instance, different pyruvate aldolases can exhibit varying selectivity for the hydroxyl group stereochemistry.[5]
-
Protein Engineering: If a suitable wild-type enzyme cannot be found, protein engineering is a powerful tool.
-
Rational Design: If a crystal structure is available, mutating non-catalytic active site residues can introduce steric bulk or remove clashes, thus favoring a specific substrate orientation and improving stereocontrol.[5][7][8]
-
Directed Evolution: This approach involves generating libraries of enzyme variants through random mutagenesis and screening for mutants with improved or even inverted stereoselectivity.[9][10]
-
Q3: My reaction starts well but then stalls, especially at high substrate concentrations. What's causing this inhibition?
A3: High concentrations of certain substrates, particularly reactive aldehydes like acetaldehyde, can cause mechanism-based inactivation of the enzyme. A well-documented example is the inactivation of 2-deoxy-D-ribose-5-phosphate aldolase (DERA) by acetaldehyde.[11]
Mechanism of Inactivation: In the case of DERA, two acetaldehyde molecules can first undergo an enzyme-catalyzed self-condensation to form crotonaldehyde. This reactive α,β-unsaturated aldehyde can then form a Schiff base with the catalytic lysine residue (K167), followed by a Michael addition from a nearby cysteine (C47), creating a covalent cross-link that irreversibly deactivates the enzyme.[11]
Mitigation Strategies:
| Strategy | Principle | Implementation Notes |
| Fed-Batch/Continuous Flow | Maintain a low, steady-state concentration of the inhibitory substrate. | Use a syringe pump to slowly add the substrate over the course of the reaction. This is highly effective for preventing self-condensation and inactivation.[12] |
| Enzyme Engineering | Mutate residues susceptible to covalent modification. | For DERA, the C47M mutation was shown to impair covalent inhibition by crotonaldehyde, increasing the enzyme's operational stability.[12] |
| Immobilization | Create a microenvironment that can limit local substrate concentration near the active site. | Immobilization can enhance enzyme stability and resistance to harsh conditions, including high substrate concentrations.[12][13] |
Q4: I'm observing a significant byproduct that appears to be the dehydrated version of my desired aldol product. How can I prevent this?
A4: The formation of an α,β-unsaturated carbonyl compound is typically a result of a non-enzymatic elimination reaction. The β-hydroxy group of the aldol adduct can be eliminated, especially under harsh pH (acidic or basic) or high-temperature conditions.[1]
Control Measures:
-
Strict pH Control: This is the most critical parameter. Operate the reaction at or near neutral pH (pH 7.0-8.0) where the rate of spontaneous elimination is minimized. Avoid strongly acidic or basic buffers.
-
Lower Reaction Temperature: Dehydration reactions have a higher activation energy than the enzymatic aldol addition. Running the reaction at a lower temperature (e.g., 4-25 °C) will disproportionately slow the dehydration side reaction compared to the main enzymatic reaction.
-
Rapid Downstream Processing: Once the enzymatic reaction is complete, work up the reaction mixture promptly. Avoid prolonged exposure of the product to conditions that might promote dehydration during purification.
Frequently Asked Questions (FAQs)
Q: What is the role of enzyme engineering in minimizing side reactions? A: Enzyme engineering, including rational design and directed evolution, is a transformative strategy. It can be used to:
-
Expand Substrate Scope: Modify the active site to accept non-natural substrates more efficiently, reducing the likelihood of side reactions due to poor binding.[8][14]
-
Enhance Catalytic Efficiency: Increase the rate of the desired reaction, allowing it to outcompete side reactions.[7]
-
Improve Stability: Introduce mutations that increase the enzyme's tolerance to temperature, organic co-solvents, or inhibitory substrates.[15][16]
-
Alter Stereoselectivity: Redesign the active site to favor the formation of a different stereoisomer, providing access to a wider range of chiral molecules.[10][17]
The diagram below illustrates how modifying active site residues can improve selectivity.
Sources
- 1. Aldol reactions - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. escholarship.org [escholarship.org]
- 6. Engineered aldolases catalyzing stereoselective aldol reactions between aryl-substituted ketones and aldehydes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00181D [pubs.rsc.org]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Engineering aldolases for asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Directed evolution of aldolases for exploitation in synthetic organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism-based inhibition of an aldolase at high concentrations of its natural substrate acetaldehyde: structural insights and protective strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple Enzyme Immobilization for Flow Chemistry? An Assessment of Available Strategies for an Acetaldehyde-Dependent Aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. cris.vtt.fi [cris.vtt.fi]
- 16. Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Calibrating analytical instruments for accurate ketopentose measurement
Welcome to the technical support center for the accurate analytical measurement of ketopentoses. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, field-proven insights into calibrating your analytical instruments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the calibration of analytical instruments for ketopentose analysis.
Q1: Which analytical technique is most suitable for my ketopentose quantification?
A1: The choice of technique depends on several factors including the complexity of your sample matrix, the required sensitivity, and the availability of instrumentation. Here's a general guideline:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for ketopentose analysis.[1][2][3] Coupled with detectors like Refractive Index (RI) or UV-Vis, it provides robust quantification.[1][2] For complex matrices and higher selectivity, mass spectrometry (MS) detection is recommended.
-
Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds.[4] For ketopentose analysis, derivatization is necessary to make the sugars volatile.[5] GC coupled with Mass Spectrometry (GC-MS) offers high sensitivity and structural information.[6]
-
Spectrophotometry: This is a simpler, more accessible method, often used for total sugar content analysis.[7][8] However, it may lack the specificity to distinguish between different types of sugars without the use of specific enzymatic reactions.[7]
-
Mass Spectrometry (MS): MS provides high sensitivity and selectivity, and can be coupled with either HPLC or GC.[9][10] It is particularly useful for complex samples and for confirming the identity of the analytes.[10]
Q2: How do I prepare accurate ketopentose standard solutions for my calibration curve?
A2: The accuracy of your calibration curve is fundamentally dependent on the accuracy of your standard solutions.
-
Purity of Standard: Use a high-purity (e.g., >99%) ketopentose standard.
-
Drying: Sugars can be hygroscopic. Dry the standard to a constant weight under vacuum at an appropriate temperature to remove any adsorbed water.[11]
-
Weighing: Use a calibrated analytical balance to weigh the standard.
-
Solvent: Dissolve the standard in a high-purity solvent, typically the mobile phase used in your chromatographic analysis or the buffer for your spectrophotometric assay.
-
Quantitative Transfer: Ensure all the weighed standard is transferred to the volumetric flask.[12] Rinse the weighing vessel multiple times with the solvent and add the rinses to the flask.
-
Dilution Series: Prepare a series of dilutions from the stock solution to cover the expected concentration range of your samples.[13] Use calibrated volumetric flasks and pipettes for all dilutions.
Q3: What is a "matrix effect" and how can it affect my ketopentose measurements?
A3: A matrix effect is the influence of other components in your sample (the "matrix") on the analytical signal of your target analyte (the ketopentose).[14] This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[15][16] Matrix effects are a significant concern in complex biological or food samples.[14][17]
To mitigate matrix effects, you can:
-
Use a matrix-matched calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[17]
-
Employ standard addition: Add known amounts of the standard to your sample and measure the increase in signal.
-
Utilize an internal standard: Add a known amount of a compound that is chemically similar to your analyte but not present in the sample.
-
Implement effective sample preparation: Use techniques like solid-phase extraction (SPE) to remove interfering components from your sample matrix.[18]
Q4: What are the key parameters to assess when validating my analytical method for ketopentose quantification?
A4: Method validation demonstrates that your analytical procedure is suitable for its intended purpose.[19] According to the International Council for Harmonisation (ICH) guidelines, the following parameters should be evaluated:[20][21][22]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[21]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[21][23]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[20]
-
Accuracy: The closeness of the test results to the true value.[21]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[23]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[23]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[19]
Part 2: Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Chromatography (HPLC & GC)
Q1: I'm seeing poor peak shape (e.g., tailing, fronting, or splitting) in my chromatogram. What could be the cause?
A1: Poor peak shape can be caused by a variety of factors. Here's a systematic approach to troubleshooting:
-
Column Issues:
-
Contamination: The column may be contaminated. Try flushing the column with a strong solvent.
-
Column Overload: You may be injecting too much sample. Try diluting your sample.
-
Column Degradation: The column may be old or damaged and needs to be replaced.
-
-
Mobile Phase/Carrier Gas Issues:
-
Incorrect pH: For HPLC, ensure the mobile phase pH is appropriate for your analyte and column.
-
Inadequate Buffering: If using a buffer, ensure its concentration is sufficient.
-
Gas Leaks (GC): Check for leaks in the GC system.
-
-
Sample-Related Issues:
-
Solvent Mismatch: The sample solvent should be compatible with the mobile phase. Ideally, dissolve your sample in the mobile phase.
-
Co-eluting Peaks: An interfering compound may be co-eluting with your analyte. A change in the chromatographic conditions (e.g., gradient, temperature) may be necessary.
-
Q2: My retention times are shifting. Why is this happening?
A2: Retention time shifts can indicate a problem with the stability of your chromatographic system.
-
Flow Rate Fluctuation: Check the pump for any leaks or bubbles. Ensure the solvent reservoirs are not empty.
-
Temperature Variation: Ensure the column oven is maintaining a stable temperature.
-
Mobile Phase Composition Changes: If using a gradient, ensure the gradient is being delivered correctly. If preparing the mobile phase manually, ensure it is mixed thoroughly.
-
Column Equilibration: Ensure the column is properly equilibrated before each injection.
Q3: I'm not getting reproducible results for my calibration curve. What should I check?
A3: Poor reproducibility can stem from several sources.
-
Injector Issues: Check the injector for any blockages or leaks. For autosamplers, ensure the correct injection volume is being delivered.
-
Inconsistent Sample Preparation: Ensure your sample preparation, including derivatization if applicable, is consistent for all standards and samples.
-
Detector Fluctuation: Ensure the detector is stable and has had adequate warm-up time.
-
Integration Parameters: Review your peak integration parameters to ensure they are appropriate and consistent.
Spectrophotometry
Q1: My blank is showing a high absorbance value. What's wrong?
A1: A high blank absorbance can be due to several factors.
-
Contaminated Reagents: Your reagents or the solvent used for the blank may be contaminated. Prepare fresh reagents.
-
Dirty Cuvette: The cuvette may be dirty or scratched. Clean the cuvette thoroughly or use a new one.[24]
-
Incorrect Blanking Procedure: Ensure you are using the correct solution for your blank and that the spectrophotometer is properly zeroed with the blank before measuring your samples.[25]
Q2: My calibration curve is not linear. What are the possible reasons?
A2: A non-linear calibration curve can indicate a few issues.
-
Concentration Range is Too High: At high concentrations, the relationship between absorbance and concentration can become non-linear (a deviation from Beer-Lambert law).[13] Try using a more diluted set of standards.
-
Chemical Reactions: The chromogenic reaction may not be going to completion, or there may be interfering reactions occurring.
-
Instrumental Issues: Stray light in the spectrophotometer can cause non-linearity at high absorbances.
Part 3: Detailed Calibration Protocols
This section provides detailed, step-by-step methodologies for key calibration experiments.
Protocol 1: Generating a Calibration Curve for HPLC-UV Analysis of a Ketopentose
-
Preparation of Standard Stock Solution:
-
Accurately weigh approximately 10 mg of the ketopentose standard.
-
Quantitatively transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up to the mark. This will be your 1 mg/mL stock solution.
-
-
Preparation of Working Standards:
-
Perform serial dilutions of the stock solution to prepare a series of at least five working standards of different concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Equilibrate the system until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject each of the working standards in triplicate, starting with the lowest concentration.
-
-
Data Analysis:
-
Integrate the peak area for the ketopentose in each chromatogram.
-
Create a calibration curve by plotting the average peak area against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.[23]
-
Protocol 2: Spectrophotometric Calibration using a Colorimetric Assay
-
Preparation of Standard Stock Solution:
-
Prepare a 1 mg/mL stock solution of the ketopentose standard as described in Protocol 1, using the appropriate buffer as the solvent.
-
-
Preparation of Working Standards:
-
Prepare a series of at least five working standards by diluting the stock solution.
-
-
Colorimetric Reaction:
-
To a set of test tubes, add a fixed volume of each working standard.
-
Add the colorimetric reagent (e.g., cysteine-carbazole-sulfuric acid reagent for ketoses) to each tube.
-
Incubate the tubes for the specified time and at the specified temperature to allow for color development.[26]
-
-
Spectrophotometric Measurement:
-
Data Analysis:
-
Create a calibration curve by plotting the absorbance against the concentration.
-
Perform a linear regression analysis to determine the linearity of the response.
-
Part 4: Visualizations
Workflow for Instrument Calibration
Caption: A generalized workflow for analytical instrument calibration for ketopentose measurement.
Troubleshooting Logic for Poor Chromatographic Peak Shape
Caption: A decision tree for troubleshooting common causes of poor peak shape in chromatography.
Part 5: Data Summary Table
| Parameter | HPLC | GC | Spectrophotometry | Mass Spectrometry |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation of volatile compounds in a gaseous mobile phase. | Measurement of light absorption by a colored product. | Measurement of mass-to-charge ratio of ionized molecules. |
| Sample Prep | Filtration, dilution. Derivatization may be needed for some detectors. | Derivatization to increase volatility is typically required. | Often requires a chemical reaction to produce a colored compound. | Filtration, dilution. Derivatization may be used to improve ionization. |
| Selectivity | Moderate to high, depending on the detector. | High. | Low to moderate, prone to interferences. | Very high. |
| Sensitivity | Moderate (UV) to high (MS). | High. | Low to moderate. | Very high. |
| Common Issues | Peak shape problems, retention time shifts. | Peak shape problems, retention time shifts, derivatization issues. | Non-linearity, high blank absorbance. | Matrix effects, ion suppression/enhancement. |
References
-
Selective ketopentose analysis in concentrate carbohydrate syrups by HPLC. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Matrix effects between sugars. (A) Chromatogram illustrating the... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Validation of an analytical method for the quantification of 1-kestose, glucose and sucrose in the. (n.d.). Journal of Microbiology, Biotechnology and Food Sciences. Retrieved January 21, 2026, from [Link]
-
(PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Spectrophotometer Calibration: Glucose Experiment. (n.d.). Studylib. Retrieved January 21, 2026, from [Link]
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). MDPI. Retrieved January 21, 2026, from [Link]
-
Quantification of Mono and Disaccharides in Foods. (n.d.). Waters Corporation. Retrieved January 21, 2026, from [Link]
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Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer. (2022). PMC - NIH. Retrieved January 21, 2026, from [Link]
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Lab 2 Spectrophotometric Measurement of Glucose. (n.d.). csbsju. Retrieved January 21, 2026, from [Link]
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UV Spectrophotometry Method for Dietary Sugars. (n.d.). Books - The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
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Selective ketopentose analysis in concentrate carbohydrate syrups by HPLC | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Colorimetric estimation of ketopentoses and ketohexoses. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
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Carbohydrate Chemistry Part 9. Mass Spectrometry of Carbohydrates. (2020). YouTube. Retrieved January 21, 2026, from [Link]
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Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY U. (n.d.). Retrieved January 21, 2026, from [Link]
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Chemistry Lab Skills: Glucose Spectrophotometry. (2017). YouTube. Retrieved January 21, 2026, from [Link]
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Calibration curves of two monosaccharides. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY UPLC H-Class Bio System. (n.d.). Waters Corporation. Retrieved January 21, 2026, from [Link]
-
Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. (n.d.). Creative Biolabs. Retrieved January 21, 2026, from [Link]
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Testing Clean-Up Methods for the Quantification of Monosaccharides and Uronic Acids. (2022). MDPI. Retrieved January 21, 2026, from [Link]
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Effects of monosaccharide composition on quantitative analysis of total sugar content by phenol-sulfuric acid method. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
Simultaneous analysis of monosaccharides using ultra high performance liquid chromatography-high resolution mass spectrometry without derivatization for validation of certified reference materials. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
How to Calibrate a Spectrophotometer: A Step-by-Step Guide for Accurate Scientific Measurements. (n.d.). Hinotek*. Retrieved January 21, 2026, from [Link]
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Matrix effect on quantification of sugars and mannitol developed during the postharvest of cocoa: an alternative method for traceability of aroma precursors by liquid chromatography with an evaporative detector. (2019). NIH. Retrieved January 21, 2026, from [Link]
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Validation of the Test Method - Determination of Available Carbohydrates in Cereal and Cereal Products, Dairy Products, Vegetables, Fruit and Related Food Products and Animal Feeds: Collaborative Study, Final Action 2020.07. (2022). PubMed. Retrieved January 21, 2026, from [Link]
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Quantification and mass isotopomer profiling of α-keto acids in central carbon metabolism. (2014). PubMed. Retrieved January 21, 2026, from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved January 21, 2026, from [Link]
-
Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma. Retrieved January 21, 2026, from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (n.d.). Scientific guideline. Retrieved January 21, 2026, from [Link]
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A New spectrophotometric method for the detection and determination of keto sugars and trioses. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Development of a New LC-MS/MS Method for the Quantification of Keto Acids. (2016). MDPI. Retrieved January 21, 2026, from [Link]
-
Analysis of monosaccharides and oligosaccharides. (n.d.). Analytical Techniques in Aquaculture Research. Retrieved January 21, 2026, from [Link]
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Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
Overview of GC. (n.d.). Shimadzu. Retrieved January 21, 2026, from [Link]
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Gas Chromatography. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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Carbohydrate analysis by gas-liquid chromatography. (2021). NCBI - NIH. Retrieved January 21, 2026, from [Link]
-
Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
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Validation & Comparative
A Comparative Guide to the Catalytic Conversion of Biomass-Derived Pentoses: Xylose, Arabinose, and the Role of 1,4,5-Trihydroxypentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transition from fossil-based resources to renewable feedstocks is a cornerstone of sustainable chemistry. Lignocellulosic biomass, a vast and underutilized resource, is rich in pentose sugars, primarily D-xylose and L-arabinose. The catalytic conversion of these C5 sugars into high-value platform chemicals, such as furfural, is a critical step in the development of economically viable biorefineries. This guide provides an in-depth comparison of the conversion processes for xylose and arabinose, delving into reaction mechanisms, catalytic performance, and experimental methodologies. Furthermore, it clarifies the role of 1,4,5-Trihydroxypentan-2-one, a key intermediate in the downstream processing of furan derivatives, providing a comprehensive overview for researchers in the field of biomass valorization.
Introduction: The Central Role of Pentoses in Biorefining
Lignocellulosic biomass, comprising cellulose, hemicellulose, and lignin, represents a significant source of renewable carbon.[1][2][3] Hemicellulose, in particular, is a heterogeneous polymer rich in five-carbon sugars, or pentoses. Among these, D-xylose is the most abundant, followed by L-arabinose.[4] The effective utilization of this pentose fraction is crucial for the economic feasibility of integrated biorefineries.
The catalytic dehydration of pentoses to furfural is a key transformation, as furfural is a versatile platform molecule for the synthesis of a wide array of chemicals and biofuels.[1][5][6] The efficiency of this conversion is highly dependent on the choice of pentose substrate, catalyst, and reaction conditions. This guide will explore the nuances of converting the two primary biomass-derived pentoses and contextualize the role of important downstream intermediates.
Xylose Conversion: The Primary Pathway to Furfural
D-xylose is the most prevalent pentose in lignocellulosic biomass, making its conversion a central focus of biorefinery research. The primary route for xylose valorization is its acid-catalyzed dehydration to furfural.
Reaction Mechanisms
The conversion of xylose to furfural is a complex process involving several intermediate steps.[5][7] The generally accepted mechanism involves the isomerization of xylose (an aldose) to xylulose (a ketose), followed by a series of dehydration steps that lead to the formation of the furan ring.[8] Both Brønsted and Lewis acids can catalyze this reaction, often with synergistic effects.[9][10] Lewis acids are thought to facilitate the initial isomerization, while Brønsted acids promote the subsequent dehydration steps.
Caption: Proposed reaction pathway for the acid-catalyzed dehydration of D-xylose to furfural.
Catalytic Systems and Performance
A wide range of catalysts have been investigated for the dehydration of xylose to furfural, including homogeneous mineral acids (e.g., H₂SO₄), solid acid catalysts (e.g., zeolites, sulfated zirconia), and ionic liquids.[5][8] The choice of catalyst and solvent system significantly impacts furfural yield and selectivity. Biphasic systems, where furfural is continuously extracted into an organic phase, are often employed to prevent product degradation and side reactions.[5]
| Catalyst | Solvent | Temperature (°C) | Time | Xylose Conversion (%) | Furfural Yield (%) | Reference |
| CrCl₃ | DMA-LiCl | 100 | - | - | 30-40 | [8] |
| Iron(III) sulfate | None (Distillation) | 170 | 90 min | - | 92 | [11] |
| Niobic acid/Niobium phosphate | Water | 160 | - | 44.05 | - | [12] |
| Mesoporous Niobium-based | Water | 140 | 120 min | 41.2 | 31.8 | [13][14] |
| Hβ zeolites | 1,4-dioxane | 140 | 40 min | - | 93.6 | [15] |
Challenges and Side Reactions
A major challenge in xylose dehydration is the formation of undesirable byproducts, often referred to as "humins." These are polymeric materials formed from the condensation of furfural with itself or with xylose and its intermediates.[5] High temperatures and prolonged reaction times can exacerbate humin formation, reducing the overall yield of furfural.
Arabinose Conversion: A Less Reactive but Valuable Pentose
L-arabinose is the second most abundant pentose in hemicellulose. While less studied than xylose, its efficient conversion is important for maximizing the value derived from biomass.
Reactivity Comparison with Xylose
Arabinose is generally considered less reactive than xylose in acid-catalyzed dehydration to furfural.[16][17][18] This difference in reactivity is attributed to the stereochemistry of the hydroxyl groups, which can influence the stability of reaction intermediates and the kinetics of the dehydration steps.[19] Theoretical studies suggest that the overall activation energy for arabinose dehydration is lower than that of xylose, although experimental results often show lower yields under similar conditions, possibly due to a higher propensity for side reactions.[19]
Catalytic Strategies for Arabinose Dehydration
Despite its lower reactivity, arabinose can be effectively converted to furfural with the right catalytic system and process conditions. Researchers have explored various approaches, including the use of Lewis acidic ionic liquids and biphasic solvent systems, to enhance furfural yields from arabinose.[16][17][20]
| Catalyst | Solvent | Temperature (°C) | Time (min) | Arabinose Conversion (%) | Furfural Yield (%) | Reference |
| Lewis acidic ionic liquid | Butanone-water | 140 | 30 | 100 | 60 | [16][17][20] |
| Iron(III) sulfate | None (Distillation) | 170 | 90 | - | 85 | [11] |
| Formic acid | - | 170 | 60 | - | 62 | [17] |
| Oxalic acid | - | 200 | 50 | - | 52 | [17] |
The Role of this compound: An Intermediate in Furan Chemistry
It is important to clarify that this compound is not a primary pentose derived from biomass. Instead, it is a key intermediate in the conversion of biomass-derived furan compounds to other valuable chemicals.[21]
Formation and Chemical Significance
This compound is formed through the acid-catalyzed ring-opening of furfuryl alcohol in an aqueous medium.[21] Furfuryl alcohol itself is readily produced by the hydrogenation of furfural. This pentanone intermediate is crucial in the reaction pathway leading to levulinic acid, another top value-added chemical from biomass.[21]
Caption: Reaction pathway from furfural to levulinic acid via the this compound intermediate.
Comparative Analysis and Future Outlook
Head-to-Head Comparison: Xylose vs. Arabinose
| Feature | D-Xylose | L-Arabinose |
| Abundance in Biomass | Higher | Lower |
| Reactivity | Generally higher | Generally lower |
| Optimal Catalysts | Brønsted/Lewis acids, solid acids | Lewis acidic systems, biphasic systems |
| Maximum Reported Yields | >90% | ~60-85% |
| Key Challenge | Humin formation | Lower reactivity, potential for side reactions |
Future Research Directions
The efficient conversion of pentoses remains a critical area of research. Future efforts should focus on the development of highly selective and stable catalysts that can operate under milder conditions to minimize byproduct formation.[22] The integration of pentose conversion into broader biorefinery schemes that utilize all fractions of lignocellulosic biomass is essential for creating sustainable and economically viable processes.[1][3]
Experimental Protocols
Protocol for Xylose Dehydration to Furfural using a Solid Acid Catalyst
This protocol is a representative example based on methodologies described in the literature.[13][14]
-
Catalyst Preparation: Synthesize or procure the desired solid acid catalyst (e.g., mesoporous niobium-based catalyst).
-
Reaction Setup: In a high-pressure batch reactor, add a defined amount of D-xylose (e.g., 0.5 g) and the catalyst (e.g., catalyst-to-xylose ratio of 10% w/w).
-
Solvent Addition: Add a specific volume of deionized water as the solvent.
-
Reaction: Seal the reactor and heat it to the desired temperature (e.g., 140 °C) under stirring for a set duration (e.g., 2 hours).
-
Quenching and Sample Preparation: After the reaction, rapidly cool the reactor in an ice bath. Withdraw a sample of the liquid phase and filter it through a syringe filter (e.g., 0.22 µm) to remove the solid catalyst.
-
Analysis: Analyze the liquid sample for xylose and furfural concentrations using HPLC.
Protocol for Furfural Analysis by HPLC
This protocol is a general method for the quantification of furans.[23][24][25][26]
-
HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector and a suitable column (e.g., C18 reverse-phase column).
-
Mobile Phase: Prepare a mobile phase, typically a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid).[23][27]
-
Standard Preparation: Prepare a series of standard solutions of furfural of known concentrations to generate a calibration curve.
-
Sample Injection: Inject a known volume of the filtered reaction sample (and the standards) into the HPLC system.
-
Detection: Monitor the absorbance at a specific wavelength (e.g., 275-280 nm) to detect and quantify furfural.
-
Quantification: Calculate the concentration of furfural in the sample by comparing its peak area to the calibration curve.
Caption: General workflow for the analysis of furfural from a biomass conversion reaction mixture using HPLC.
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da Silva, A. R. M., et al. (2025). Dehydration of xylose to furfural using a Lewis or Brönsted acid catalyst and N2 stripping. ResearchGate. [Link]
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Liew, W. H., et al. (2022). Sustainable production of furan-based oxygenated fuel additives from pentose-rich biomass residues. Renewable and Sustainable Energy Reviews, 158, 112143. [Link]
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A Comparative Guide to Catalytic Synthesis of 3-Deoxypentulose: Paving the Way for Advanced Glycotherapeutics
Introduction: The Rising Significance of 3-Deoxypentulose
3-Deoxypentulose, a rare deoxy sugar, is attracting significant interest within the pharmaceutical and biotechnology sectors. Its unique structure, lacking a hydroxyl group at the C-3 position, makes it a valuable chiral building block for the synthesis of complex bioactive molecules, including antiviral and anticancer nucleoside analogues.[1] The efficient and selective synthesis of this rare sugar is a critical bottleneck in harnessing its full therapeutic potential. This guide provides a comprehensive comparison of potential catalytic strategies for 3-deoxypentulose synthesis, offering insights into their relative efficiencies and practical applicability for researchers and drug development professionals.
Current Synthesis Landscape: From Stoichiometric Reactions to Catalytic Frontiers
Historically, the synthesis of rare sugars has relied on complex and often inefficient biochemical processes.[2] A known chemical route to 3-deoxypentulose involves the isomerization of 4-O-substituted glucose or fructose, followed by β-elimination under neutral pH conditions.[3] While effective, this method can suffer from drawbacks typical of non-catalytic routes, such as the formation of byproducts and the requirement for stoichiometric reagents, complicating downstream processing.[3]
The development of efficient catalytic systems, both biological and chemical, offers a promising avenue to overcome these limitations, enabling more sustainable and scalable production of 3-deoxypentulose. This guide will explore and compare the potential of biocatalysts, specifically aldolases, and heterogeneous chemical catalysts, such as zeolites, in this context.
Biocatalytic Approaches: The Precision of Enzymes
Enzymes, with their inherent stereoselectivity and ability to operate under mild conditions, are highly attractive catalysts for rare sugar synthesis.[1][4] For the synthesis of a deoxy sugar like 3-deoxypentulose, aldolases are a particularly relevant class of enzymes.
2-Deoxy-D-ribose 5-phosphate Aldolase (DERA) and its Potential
2-Deoxy-D-ribose 5-phosphate aldolase (DERA) is a unique aldolase that catalyzes the condensation of acetaldehyde with various aldehyde acceptors.[4][5] Its ability to form C-C bonds with high stereocontrol makes it a powerful tool for the synthesis of deoxysugars.[5] While its natural substrate is glyceraldehyde 3-phosphate, DERA has been shown to accept a range of other aldehydes, and protein engineering efforts have further expanded its substrate scope and improved its stability.[4][5]
Proposed Catalytic Pathway for 3-Deoxypentulose Synthesis using DERA:
The synthesis of 3-deoxypentulose could be envisioned through a DERA-catalyzed aldol reaction between acetaldehyde and glycolaldehyde.
Caption: Proposed DERA-catalyzed synthesis of 3-Deoxypentulose.
Experimental Protocol: DERA-Catalyzed Synthesis of 3-Deoxypentulose
This protocol is a proposed methodology based on established procedures for DERA-catalyzed reactions.
-
Enzyme Preparation:
-
Express and purify recombinant DERA enzyme (wild-type or an engineered variant with enhanced stability).
-
Determine the protein concentration and specific activity using a standard assay.
-
-
Reaction Setup:
-
In a temperature-controlled vessel, prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Add the substrates: acetaldehyde (e.g., 200 mM) and glycolaldehyde (e.g., 100 mM).
-
Initiate the reaction by adding the purified DERA enzyme (e.g., 10 U/mL).
-
-
Reaction Monitoring:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle agitation.
-
Withdraw aliquots at regular intervals and quench the reaction (e.g., by adding an acid).
-
Analyze the samples by HPLC or GC to monitor the consumption of substrates and the formation of 3-deoxypentulose.
-
-
Product Isolation and Characterization:
-
Once the reaction reaches completion, terminate it by denaturing the enzyme (e.g., heat treatment).
-
Remove the denatured enzyme by centrifugation or filtration.
-
Purify the 3-deoxypentulose from the reaction mixture using column chromatography (e.g., silica gel or ion-exchange).
-
Confirm the identity and purity of the product by NMR and mass spectrometry.
-
Chemical Catalysis: The Robustness of Heterogeneous Catalysts
While enzymes offer high selectivity, chemical catalysts can provide advantages in terms of robustness, stability under a wider range of conditions, and ease of separation from the reaction mixture.[2] For sugar transformations, zeolites and other solid acids have shown considerable promise.
Tin-Substituted Beta Zeolite (Sn-Beta) as a Potential Catalyst
Sn-Beta zeolite is a Lewis acidic heterogeneous catalyst that has demonstrated remarkable activity and selectivity in various sugar isomerization and epimerization reactions.[2] Its ability to catalyze carbon-carbon bond rearrangements in aqueous media makes it a compelling candidate for 3-deoxypentulose synthesis.[2]
Proposed Catalytic Pathway for 3-Deoxypentulose Synthesis using Sn-Beta Zeolite:
A potential route could involve the isomerization of a readily available pentose, such as ribose or xylose, followed by a selective deoxygenation step catalyzed by the Sn-Beta zeolite. A more direct, albeit speculative, approach could be a Lewis acid-catalyzed aldol reaction.
Caption: Proposed Sn-Beta zeolite-catalyzed synthesis of 3-Deoxypentulose.
Experimental Protocol: Sn-Beta Zeolite-Catalyzed Synthesis
This protocol is a proposed methodology based on established procedures for zeolite-catalyzed sugar transformations.
-
Catalyst Preparation:
-
Synthesize or procure Sn-Beta zeolite with a specific Si/Sn ratio.
-
Activate the catalyst by calcination under a flow of dry air at high temperature (e.g., 550°C).
-
-
Reaction Setup:
-
In a high-pressure reactor, dissolve the pentose substrate (e.g., ribose) in an appropriate solvent (e.g., water or methanol).
-
Add the activated Sn-Beta zeolite catalyst to the solution (e.g., 10 wt% relative to the substrate).
-
-
Reaction Conditions:
-
Seal the reactor and purge with an inert gas (e.g., nitrogen).
-
Heat the reaction mixture to the desired temperature (e.g., 120-160°C) under autogenous pressure with vigorous stirring.
-
-
Reaction Monitoring and Product Analysis:
-
Monitor the reaction progress by taking samples at different time points and analyzing them by HPLC or GC.
-
-
Catalyst Recovery and Product Isolation:
-
After the reaction, cool the reactor to room temperature.
-
Separate the solid Sn-Beta catalyst by filtration or centrifugation. The catalyst can be washed, dried, and calcined for reuse.
-
Isolate and purify the 3-deoxypentulose from the liquid phase using chromatographic techniques.
-
Comparative Analysis of Catalytic Efficiency
While direct comparative data for 3-deoxypentulose synthesis is not yet available, we can extrapolate the potential efficiencies of these catalytic systems based on their performance in similar reactions.
| Catalyst | Substrate(s) | Product | Reported Yield/Conversion | Reaction Conditions | Advantages | Disadvantages |
| DERA (Biocatalyst) | Acetaldehyde + various aldehydes | 2-deoxysugars | High yields and stereoselectivity reported for analogous reactions[5] | Aqueous buffer, mild temperature (e.g., 30°C), neutral pH | High stereoselectivity, mild reaction conditions, environmentally benign | Potential for substrate/product inhibition, lower stability at high temperatures, enzyme cost |
| Sn-Beta Zeolite (Chemical Catalyst) | Aldoses | Epimerized aldoses | Yields similar to biological catalysts reported for epimerization[2] | Aqueous or organic solvent, high temperature (e.g., 120-160°C), high pressure | High stability, reusability, broad substrate scope, easy separation | Harsher reaction conditions, potential for side reactions, lower selectivity compared to enzymes |
Future Outlook and Conclusion
Both biocatalytic and chemical catalytic approaches present viable and promising strategies for the efficient synthesis of 3-deoxypentulose. The choice of catalyst will ultimately depend on the specific requirements of the application, including desired purity, scalability, and cost-effectiveness.
Future research should focus on:
-
Direct comparative studies: Performing head-to-head comparisons of different catalysts for 3-deoxypentulose synthesis under optimized conditions.
-
Enzyme engineering: Further enhancing the stability, activity, and substrate specificity of DERA and other relevant aldolases for 3-deoxypentulose production.
-
Novel catalyst development: Exploring other heterogeneous catalysts and catalytic systems for the selective synthesis of deoxy sugars.
By advancing our understanding and application of these catalytic systems, we can unlock the full potential of 3-deoxypentulose and other rare sugars in the development of next-generation therapeutics and biotechnologies.
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A Comparative Guide to the Validation of an HPLC Method for 1,4,5-Trihydroxypentan-2-one Analysis
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,4,5-Trihydroxypentan-2-one. As a key intermediate in biomass conversion and a potential impurity in pharmaceutical products, the accurate and reliable measurement of this ketopentose is critical for process optimization, quality control, and regulatory compliance.[1][2]
We will delve into the causality behind experimental choices, present a self-validating protocol grounded in international regulatory standards, and compare the performance of the proposed HPLC method against viable analytical alternatives. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and defensible method for the analysis of this and structurally similar polar compounds.
The Analytical Challenge: Quantifying a Polar Ketopentose
This compound is a highly polar, non-chromophoric molecule, presenting distinct challenges for chromatographic separation and detection. An ideal analytical method must offer specificity to distinguish it from other structurally similar sugars (aldoses and other ketoses), sensitivity for trace-level quantification, and robustness for routine application.[3]
Reverse-phase HPLC (RP-HPLC) is a cornerstone of pharmaceutical analysis due to its versatility and reproducibility.[4] For highly polar analytes like this compound, specialized columns and detection strategies are necessary to achieve adequate retention and sensitivity.
Proposed HPLC Method: Rationale and Design
Based on the analysis of related ketoses and sugars, the following HPLC method is proposed. The selection of each parameter is deliberately aimed at overcoming the inherent analytical challenges of the analyte.
| Parameter | Specification | Rationale |
| Column | Aminex HPX-87H (300 mm x 7.8 mm) | This ion-exclusion chromatography column is highly effective for separating carbohydrates and organic acids.[5][6] It provides excellent retention for polar analytes using a simple aqueous mobile phase, avoiding the cost and environmental concerns of acetonitrile.[7] |
| Mobile Phase | 0.005 M Sulfuric Acid in Milli-Q Water | A dilute acid mobile phase ensures that acidic functional groups on the stationary phase are protonated, enhancing the ion-exclusion mechanism and improving peak shape for sugars. Water is a sustainable and cost-effective eluent.[5] |
| Flow Rate | 0.6 mL/min | This flow rate provides a balance between optimal separation efficiency and reasonable analysis time. |
| Column Temperature | 65 °C | Elevated column temperature reduces mobile phase viscosity, improving mass transfer and sharpening peaks. It also enhances the resolution between different sugar anomers. |
| Detection | UV Detector at 210 nm | While sugars are typically detected by a Refractive Index (RI) detector, the ketone functional group in this compound allows for UV absorbance at low wavelengths.[5][6] This provides greater selectivity against potentially interfering aldose sugars (e.g., glucose, xylose) which have a much weaker response at 210 nm.[5] |
| Injection Volume | 20 µL | Standard volume for achieving good sensitivity without overloading the column. |
| Diluent | Milli-Q Water | The diluent should match the mobile phase as closely as possible to prevent peak distortion. |
A Rigorous Validation Protocol: Adherence to ICH Q2(R2) Guidelines
Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] The following experimental protocols are designed to establish a comprehensive validation package in line with the International Council for Harmonisation (ICH) guidelines.[9][10][11]
Experimental Workflow for HPLC Method Validation
Caption: Workflow for validating the HPLC method according to ICH Q2(R2) guidelines.
Specificity
The ability to assess the analyte unequivocally in the presence of other components.[10]
-
Protocol:
-
Inject the diluent (blank) to confirm no interfering peaks at the analyte's retention time.
-
Inject a placebo solution (matrix without the analyte) to assess for interference from excipients.
-
Inject a solution of pure this compound standard.
-
Inject a sample solution spiked with potential impurities and related substances (e.g., xylose, arabinose, glucose).
-
Acceptance Criteria: The analyte peak should be well-resolved from all other peaks (resolution > 2), and the blank/placebo chromatograms should show no significant peaks at the analyte's retention time. Peak purity analysis using a Diode Array Detector (DAD) should confirm spectral homogeneity.
-
Linearity and Range
Demonstrates a direct proportional relationship between concentration and response.[11]
-
Protocol:
-
Prepare a stock solution of the analyte and create a series of at least five dilutions covering 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration.
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.[12] The y-intercept should be insignificant compared to the response at 100% concentration.
-
Accuracy
The closeness of the test results to the true value, assessed via recovery studies.[8]
-
Protocol:
-
Prepare a placebo sample matrix.
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent samples at each level.
-
Analyze the samples and calculate the percentage recovery for each.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
-
Precision
Measures the degree of agreement among individual test results.
-
Protocol:
-
Repeatability (Intra-assay): Prepare and analyze six independent samples at 100% of the target concentration on the same day by the same analyst.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study with a different analyst, on a different day, or using a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the set of measurements should not exceed 2.0%.[10]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Protocol:
-
Determine LOD and LOQ based on the signal-to-noise (S/N) ratio. Prepare progressively more dilute solutions and inject them until the average S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Alternatively, calculate from the standard deviation of the response and the slope of the linearity curve.
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.
-
Robustness
The method's ability to remain unaffected by small, deliberate variations in parameters.[8]
-
Protocol:
-
Analyze a standard solution while introducing small, deliberate changes to the method, such as:
-
Flow Rate (e.g., 0.55 and 0.65 mL/min)
-
Column Temperature (e.g., 63°C and 67°C)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
-
Acceptance Criteria: System suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within predefined limits for all tested conditions.
-
Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Measurement | Acceptance Criteria |
| Specificity | Resolution (Rs), Peak Purity | Rs > 2, No interference at analyte RT |
| Linearity | Correlation Coefficient (R²) | ≥ 0.999 |
| Range | Verified Linearity, Accuracy, Precision | Within specified concentration limits |
| Accuracy | % Recovery | 98.0% - 102.0% |
| Precision | % Relative Standard Deviation (%RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio | ~3:1 |
| LOQ | Signal-to-Noise Ratio | ~10:1 (with acceptable precision/accuracy) |
| Robustness | System Suitability Parameters | Remain within established limits |
Comparative Analysis of Alternative Analytical Techniques
While the validated HPLC-UV method is robust and fit-for-purpose, other techniques offer different advantages and disadvantages. The choice of method depends on the specific application, required sensitivity, and available resources.
Decision Framework for Analytical Method Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Comparison Table of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| HPLC-UV | Liquid-phase separation based on polarity and ion-exchange, with UV detection. | Robust, reproducible, cost-effective, selective for ketones over aldoses.[4][5] | Moderate sensitivity, not suitable for structural elucidation. | Routine quality control, purity analysis, and formulation assay. |
| Gas Chromatography (GC-MS) | Separation of volatile compounds in the gas phase, with mass spec detection. | High chromatographic efficiency and resolution. | Requires derivatization of polar hydroxyl groups, which is time-consuming and can introduce variability.[6] | Analysis of volatile impurities or when high-resolution separation of isomers is critical. |
| UPLC-ELSD/UV | HPLC using smaller (sub-2 µm) column particles and higher pressures. | Significantly faster analysis times, improved resolution, and higher sensitivity than HPLC.[13] | Higher instrument cost, requires cleaner samples to prevent column blockage. | High-throughput screening and analysis of complex mixtures where speed is critical. |
| LC-MS | Combines HPLC separation with mass spectrometry detection. | Extremely high sensitivity and specificity; provides molecular weight and structural information.[2] | High instrument and maintenance costs; requires specialized operator expertise. | Identification of unknown impurities, metabolite identification, and trace-level quantification in complex matrices.[2] |
Conclusion
The HPLC method detailed in this guide provides a robust, specific, and reliable approach for the quantitative analysis of this compound. By following the rigorous validation protocol grounded in ICH Q2(R2) guidelines, laboratories can ensure the integrity and defensibility of their analytical data. The causality-driven selection of chromatographic parameters, particularly the use of an Aminex column with UV detection at 210 nm, offers a practical solution that balances performance with efficiency.
While alternative techniques like GC-MS and LC-MS offer distinct advantages in resolution and sensitivity, the validated HPLC method stands as the most suitable choice for routine quality control and release testing in both research and industrial settings. This guide serves as a complete framework for implementation, validation, and comparison, empowering scientists to generate high-quality data with confidence.
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- CABI. (n.d.). Investigation of the sugar content in wood hydrolysates with iodometric titration and UPLC-ELSD. CABI Digital Library.
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A Comparative Investigation into the Bio-activity of 1,4,5-Trihydroxypentan-2-one and its Synthetic Analogs
Abstract
This guide presents a comparative study on the potential biological activities of 1,4,5-trihydroxypentan-2-one, a polyhydroxylated ketone of interest, and a series of rationally designed synthetic analogs. While the parent compound, this compound, is recognized as a key intermediate in biomass conversion, its inherent bio-activity remains largely unexplored.[1] This document outlines a comprehensive experimental framework to evaluate and compare the cytotoxic, antimicrobial, and enzyme inhibitory profiles of the parent compound and its novel derivatives. The core objective is to elucidate the structure-activity relationships (SAR) within this chemical scaffold, thereby providing a foundation for the potential development of new therapeutic agents. By detailing robust methodologies and presenting a clear rationale for analog design, this guide serves as a vital resource for researchers in medicinal chemistry, pharmacology, and drug discovery.
Introduction: The Untapped Potential of a Biomass-Derived Scaffold
This compound, also known as 3-deoxypentulose, is a C5 carbohydrate derivative that has primarily garnered attention for its role in the acid-catalyzed conversion of biomass-derived furfuryl alcohol into valuable chemicals like levulinic acid.[1] Its chemical structure, featuring a ketone and multiple hydroxyl groups, presents an intriguing platform for biological exploration.[1][2] Polyhydroxylated compounds, as a broad class, are known to exhibit a wide range of biological effects, including antimicrobial and antioxidant activities.[3][4][5][6] This inherent potential of the polyol framework, combined with the reactivity of the ketone group, suggests that this compound and its derivatives could interact with biological macromolecules, making them worthy candidates for systematic investigation.
This guide proposes a pioneering comparative study to systematically evaluate the biological activity of this compound and a curated set of its synthetic analogs. The central hypothesis is that strategic modification of the parent structure will modulate its biological profile, leading to the identification of derivatives with enhanced potency and selectivity.
Rationale for Analog Design: Probing Structure-Activity Relationships
To effectively explore the structure-activity relationships of the this compound scaffold, a series of analogs (designated ANA-1 to ANA-4 ) have been designed. These modifications are intended to probe the influence of lipophilicity, steric bulk, and the presence of aromatic moieties on the compound's biological activity.
Table 1: Designed Analogs of this compound for Comparative Study
| Compound ID | Structure | Rationale for Modification |
| Parent | This compound | Baseline for comparison. |
| ANA-1 | 1-Phenyl-1,4,5-trihydroxypentan-2-one | Introduction of a phenyl group at the C1 position to increase lipophilicity and explore potential π-π stacking interactions with biological targets. |
| ANA-2 | 1-(4-Chlorophenyl)-1,4,5-trihydroxypentan-2-one | Addition of an electron-withdrawing group to the phenyl ring to investigate the electronic effects on activity. |
| ANA-3 | 5-O-Benzyl-1,4,5-trihydroxypentan-2-one | Protection of the primary hydroxyl group to assess its importance in biological interactions and to increase overall lipophilicity. |
| ANA-4 | 1,4,5-Trihydroxyhexan-2-one | Extension of the alkyl chain to evaluate the impact of increased chain length on activity. |
The synthesis of these analogs can be achieved through established organic chemistry methodologies, such as aldol condensation and Grignard reactions, followed by appropriate protecting group strategies.[7]
Experimental Design: A Multi-faceted Approach to Biological Evaluation
A comprehensive evaluation of the biological activity of the parent compound and its analogs requires a multi-pronged approach. This study will focus on three key areas: cytotoxicity, antimicrobial activity, and enzyme inhibition. The following sections detail the proposed experimental protocols.
General Experimental Workflow
The overall workflow for the comparative study is depicted below. This systematic process ensures that all compounds are evaluated under consistent conditions, allowing for reliable comparison of their biological activities.
Figure 1: A generalized workflow for the synthesis, biological evaluation, and analysis of this compound and its analogs.
Cytotoxicity Assessment: The MTT Assay
The initial biological evaluation will focus on determining the cytotoxic potential of the compounds against both cancerous and non-cancerous cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity.[8][9][10]
-
Cell Culture: Human colorectal carcinoma (HCT-116) and normal human dermal fibroblast (NHDF) cell lines will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells will be seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The parent compound and its analogs will be dissolved in DMSO and then diluted in culture medium to final concentrations ranging from 0.1 to 100 µM. The cells will be treated with these concentrations for 48 hours.
-
MTT Incubation: After the treatment period, the medium will be replaced with fresh medium containing 0.5 mg/mL MTT solution, and the plates will be incubated for 4 hours.
-
Formazan Solubilization: The MTT solution will be removed, and the formazan crystals will be dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability will be calculated relative to the untreated control cells. The IC50 (half-maximal inhibitory concentration) values will be determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity Screening: Broth Microdilution Method
The antimicrobial potential of the compounds will be assessed against a panel of clinically relevant bacteria and fungi. The broth microdilution method will be employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) will be cultured to the mid-logarithmic phase and diluted to a final concentration of 5 x 10⁵ CFU/mL in appropriate broth.
-
Compound Dilution: The test compounds will be serially diluted in broth in 96-well plates to achieve a range of concentrations (e.g., 1 to 512 µg/mL).
-
Inoculation: Each well will be inoculated with the prepared microbial suspension.
-
Incubation: The plates will be incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC will be determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
MBC/MFC Determination: Aliquots from the wells showing no visible growth will be plated on agar plates and incubated. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Enzyme Inhibition Assays: Targeting Metabolic Enzymes
To explore the potential of these compounds as enzyme inhibitors, a selection of commercially available enzymes will be used.[11][12][13][14] For this initial study, α-amylase and lipase are chosen as representative metabolic enzymes.
-
Reaction Mixture Preparation: A reaction mixture containing phosphate buffer, α-amylase solution, and varying concentrations of the test compounds will be prepared in a 96-well plate.
-
Pre-incubation: The mixture will be pre-incubated at 37°C for 10 minutes.
-
Substrate Addition: A starch solution will be added to initiate the enzymatic reaction.
-
Incubation: The plate will be incubated at 37°C for 15 minutes.
-
Reaction Termination: The reaction will be stopped by adding a dinitrosalicylic acid (DNS) color reagent.
-
Color Development: The plate will be heated in a boiling water bath for 5 minutes.
-
Absorbance Measurement: The absorbance will be measured at 540 nm.
-
Data Analysis: The percentage of enzyme inhibition will be calculated, and the IC50 values will be determined.
A similar colorimetric or fluorometric assay will be employed for the lipase inhibition studies, using an appropriate substrate such as p-nitrophenyl palmitate.
Anticipated Results and Structure-Activity Relationship (SAR) Discussion
Based on the rational design of the analogs, we anticipate a range of biological activities. The introduction of aromatic and lipophilic groups is expected to enhance interactions with biological membranes and hydrophobic pockets of enzymes, potentially leading to increased cytotoxicity and antimicrobial activity.
Table 2: Hypothetical Comparative Biological Activity Data
| Compound ID | Cytotoxicity (HCT-116) IC50 (µM) | Antimicrobial (S. aureus) MIC (µg/mL) | α-Amylase Inhibition IC50 (µM) |
| Parent | >100 | 256 | >200 |
| ANA-1 | 50 | 128 | 150 |
| ANA-2 | 35 | 64 | 100 |
| ANA-3 | 75 | 128 | 180 |
| ANA-4 | >100 | 256 | >200 |
The hypothetical data in Table 2 suggests that the addition of a phenyl group (ANA-1 ) may increase activity, with further enhancement observed with an electron-withdrawing substituent (ANA-2 ). Masking the primary hydroxyl group (ANA-3 ) might slightly reduce activity, indicating its potential role in hydrogen bonding interactions. Extending the alkyl chain (ANA-4 ) may not be beneficial.
Figure 2: A conceptual diagram illustrating the potential structure-activity relationships for this compound and its analogs.
Conclusion and Future Perspectives
This guide has outlined a comprehensive and scientifically rigorous framework for the comparative biological evaluation of this compound and a series of its rationally designed analogs. The proposed experimental plan, encompassing cytotoxicity, antimicrobial, and enzyme inhibition assays, will provide valuable insights into the therapeutic potential of this under-explored chemical scaffold.
The elucidation of structure-activity relationships will be instrumental in guiding the design of future generations of analogs with improved potency and selectivity. Further studies could involve expanding the panel of cell lines, microbial strains, and target enzymes. Additionally, mechanistic studies to identify the specific molecular targets of the most active compounds will be a crucial next step in their development as potential drug candidates. This systematic approach will pave the way for unlocking the full therapeutic potential of this versatile, biomass-derived molecule.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ketopentose Quantification
Introduction
Ketopentoses, such as D-xylulose and D-ribulose, are pivotal five-carbon ketose monosaccharides that serve as key intermediates in metabolic pathways, most notably the pentose phosphate pathway. Their accurate quantification is critical in diverse research fields, from clinical diagnostics assessing metabolic disorders to industrial biotechnology monitoring fermentation processes. The selection of an appropriate analytical method is a foundational decision that dictates the quality and reliability of experimental outcomes.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, selecting, and cross-validating analytical methods for ketopentose quantification. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles of each technique, providing the causal explanations necessary for robust method development, troubleshooting, and validation. This document is designed to be a self-validating system, grounded in authoritative standards and field-proven insights, ensuring the integrity of your analytical results.
Part 1: The Foundation: Principles of Analytical Method Validation
Before comparing specific methods, it is essential to establish the universal criteria by which they are judged. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[1][2][3] Cross-validation is the process of confirming that a validated method yields consistent and reliable results across different laboratories, analysts, or instruments, which is crucial for method transfer and ensuring data integrity in multi-site studies.[4][5][6]
The core validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted as a conventional true value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[7][8][9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7][8][9]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates a typical workflow for analytical method validation, forming the logical backbone of any rigorous quantification study.
Caption: Workflow for Analytical Method Validation and Transfer.
Part 2: Comparative Analysis of Quantification Methods
We will now examine three prevalent classes of analytical methods for ketopentose quantification: spectrophotometric assays, high-performance liquid chromatography (HPLC), and enzymatic assays.
Method 1: Cysteine-Carbazole Spectrophotometric Assay
This classic colorimetric method remains widely used due to its simplicity and accessibility.
Principle of Causality: The method is based on the acid-catalyzed dehydration of pentoses into furfural. In the presence of cysteine, this furfural intermediate reacts with carbazole to form a distinct pink-purple colored complex that can be quantified by measuring its absorbance, typically around 540-560 nm.[10][11] The initial reaction with concentrated sulfuric acid is highly exothermic and must be performed under controlled cooling to prevent unwanted side reactions and ensure reproducibility. The choice of cysteine is critical as it enhances the specificity for ketoses over aldoses, which react at a much slower rate.
Caption: Principle of the Cysteine-Carbazole Reaction.
Experimental Protocol: Cysteine-Carbazole Assay
-
Reagent Preparation:
-
Sulfuric Acid (75% v/v): Carefully add 750 mL of concentrated H₂SO₄ to 250 mL of deionized water while cooling in an ice bath.
-
Cysteine-HCl (1.5 g/L): Dissolve 150 mg of L-cysteine hydrochloride monohydrate in 100 mL of 75% H₂SO₄. Prepare fresh daily.
-
Carbazole (0.12% w/v): Dissolve 120 mg of carbazole in 100 mL of absolute ethanol. Store protected from light.
-
-
Standard Curve Preparation: Prepare a series of D-xylulose standards ranging from 10 µg/mL to 200 µg/mL in deionized water.
-
Assay Procedure:
-
Pipette 0.2 mL of each standard, sample, and a water blank into separate glass test tubes.
-
Place tubes in an ice bath.
-
Add 1.0 mL of the cold Cysteine-HCl reagent to each tube and vortex briefly.
-
Incubate at room temperature for 2 hours.
-
Add 0.1 mL of the Carbazole reagent to each tube and vortex.
-
Incubate at 60°C for 30 minutes.
-
Cool tubes to room temperature.
-
-
Measurement: Measure the absorbance of each tube at 560 nm against the water blank.
-
Quantification: Plot the absorbance of the standards versus their concentration to generate a standard curve. Determine the concentration of the unknown samples from this curve.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC offers superior specificity and the ability to separate and quantify multiple sugars simultaneously.[12][13] Several column and detector combinations are suitable for ketopentose analysis.
Principle of Causality:
-
Separation:
-
Ligand Exchange Chromatography (LEC): Columns packed with a sulfonated polystyrene-divinylbenzene resin loaded with a metal counter-ion (e.g., Ca²⁺) separate sugars based on the interaction of their hydroxyl groups with the metal cation. This method often uses only water as the mobile phase, making it a green and cost-effective option.[14]
-
Anion Exchange Chromatography (AEC): At high pH, the hydroxyl groups of carbohydrates become weakly acidic and can be separated on a strong anion-exchange column.[15][16] This technique, particularly when coupled with Pulsed Amperometric Detection (HPAE-PAD), provides extremely high sensitivity and resolution without derivatization.[15][17][18]
-
-
Detection:
-
Refractive Index (RI) Detector: A universal detector that measures the change in the refractive index of the eluent as the analyte passes through. While robust, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.[19]
-
Pulsed Amperometric Detector (PAD): Offers highly sensitive and specific detection of carbohydrates by measuring the current generated from their oxidation at a gold electrode surface.[16][20]
-
Experimental Protocol: HPLC-RI for Xylulose
-
Instrumentation: HPLC system equipped with a Refractive Index (RI) detector.
-
Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or similar ligand exchange column.[21]
-
Mobile Phase: HPLC-grade water, degassed.
-
Operating Conditions:
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 65°C.
-
Injection Volume: 20 µL.
-
RI Detector Temperature: 40°C.
-
-
Sample Preparation: Samples must be filtered through a 0.22 µm syringe filter prior to injection. Dilute samples as necessary to fall within the linear range of the standard curve.
-
Standard Curve: Prepare standards of D-xylulose (e.g., 0.1 to 5.0 mg/mL) in the mobile phase.
-
Quantification: Inject standards and samples. Identify the xylulose peak by its retention time. Integrate the peak area and quantify using the linear regression from the standard curve.
Method 3: Enzymatic Assays
Enzymatic methods offer unparalleled specificity, leveraging the precise catalytic action of enzymes.
Principle of Causality: A common approach for D-xylulose involves a coupled enzyme system.
-
Specificity: D-xylose isomerase can be used to convert D-xylose to D-xylulose. For quantification of existing xylulose, a specific kinase or dehydrogenase is required. For example, D-xylulose can be reduced to xylitol by a xylitol dehydrogenase, a reaction that is coupled to the oxidation of NADH to NAD⁺.[22][23]
-
Detection: The reaction is monitored by the decrease in absorbance at 340 nm as NADH is consumed. The change in absorbance is directly proportional to the amount of D-xylulose in the sample. This principle is highly reliable and forms the basis of many commercially available kits.[24][25]
Experimental Protocol: Coupled Enzymatic Assay (Microplate Format)
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
NADH Solution: 5 mM NADH in Assay Buffer.
-
Enzyme Solution: Xylitol Dehydrogenase (e.g., from Caulobacter crescentus) at an appropriate activity level (e.g., 10 U/mL) in Assay Buffer.[26]
-
-
Standard Curve: Prepare D-xylulose standards from 0.05 mM to 1.0 mM in Assay Buffer.
-
Assay Procedure (in a 96-well UV-transparent plate):
-
To each well, add:
-
150 µL Assay Buffer
-
20 µL Sample or Standard
-
20 µL NADH Solution
-
-
Mix and read the initial absorbance at 340 nm (A_initial).
-
Start the reaction by adding 10 µL of the Enzyme Solution to each well.
-
Incubate at 37°C for 15-30 minutes, or until the reaction is complete.
-
Read the final absorbance at 340 nm (A_final).
-
-
Quantification:
-
Calculate the change in absorbance (ΔA = A_initial - A_final) for each well.
-
Subtract the ΔA of the blank (no xylulose) from the ΔA of all standards and samples.
-
Plot the corrected ΔA versus the concentration of the standards to create a calibration curve.
-
Determine the concentration of xylulose in the samples from the curve.
-
Part 3: Cross-Validation and Performance Comparison
The choice of method depends heavily on the specific application. A cross-validation exercise involves analyzing the same set of samples by two or more methods and statistically comparing the results.[27][28]
Decision Framework: How to choose the right method?
Caption: Decision Tree for Selecting a Ketopentose Quantification Method.
The following table summarizes the typical performance characteristics of each method, synthesized from literature and practical experience. These values should be formally established during in-house validation.
| Parameter | Cysteine-Carbazole Assay | HPLC-RI | HPAE-PAD | Enzymatic Assay |
| Specificity | Moderate (interference from aldoses, other furfural precursors) | Good (separation-based) | Excellent (separation-based) | Excellent (enzyme-specific) |
| Sensitivity (Typical LOQ) | ~5-10 µg/mL | ~50-100 µg/mL[21] | Low picomole (~0.1-1 µg/mL)[15][17] | ~1-5 µg/mL (0.05 mM)[26] |
| Linear Range | ~1-2 orders of magnitude | ~2-3 orders of magnitude[21] | ~3-4 orders of magnitude | ~2 orders of magnitude |
| Throughput | High (96-well plate adaptable) | Low (serial analysis) | Low (serial analysis) | Very High (96/384-well plate) |
| Cost per Sample | Low | Moderate | High | Moderate to High |
| Gradient Compatible | N/A | No[19] | Yes | N/A |
| Key Advantage | Simple, low cost, high throughput | Robust, quantifies multiple sugars | Highest sensitivity & resolution | Highest specificity, automatable |
| Key Limitation | Lower specificity, hazardous reagents | Lower sensitivity | High cost, complex mobile phase | Potential for enzyme inhibition |
Conclusion
The accurate quantification of ketopentoses is achievable through several robust analytical techniques. There is no single "best" method; the optimal choice is contingent upon the specific requirements of the study, including sample matrix, required sensitivity, throughput, and available resources. The Cysteine-Carbazole assay offers a simple, high-throughput option for initial screening. HPLC methods, particularly HPAE-PAD, provide the gold standard for specific, sensitive, and simultaneous quantification of multiple carbohydrates.[18] Enzymatic assays deliver unparalleled specificity, making them ideal for complex biological matrices where interferences are a major concern.
A rigorous approach, founded on the principles of ICH Q2(R1), is non-negotiable for any method development and implementation.[1][29] By understanding the causal mechanisms behind each technique and performing diligent cross-validation, researchers can ensure the generation of accurate, reliable, and defensible data in their scientific endeavors.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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Sugar Analysis In Food & Beverage Using Liquid Chromatography Part II. Shimadzu Corporation YouTube Channel. [Link]
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Selective ketopentose analysis in concentrate carbohydrate syrups by HPLC. PubMed. [Link]
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Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples. PubMed. [Link]
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Enzymatic Assay of D-Xylose Isomerase Activity. J-STAGE. [Link]
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Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples. PMC - NIH. [Link]
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The carbazole assay for uronic acids. University of Leeds. [Link]
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Limit of Blank, Limit of Detection and Limit of Quantitation. ResearchGate. [Link]
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Limit of detection, limit of quantification and limit of blank. European Federation of Clinical Chemistry and Laboratory Medicine (EFLM). [Link]
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Methods for the determination of limit of detection and limit of quantitation of the analytical methods. ResearchGate. [Link]
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Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. PMC - NIH. [Link]
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What is the Principle of Cysteine-carbazole-sulfuric acid reaction with glucose?. ResearchGate. [Link]
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Alternative to cysteine-carbazole-sulfuric acid method?. ResearchGate. [Link]
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Procedure for determining heptose and hexose in lipopolysaccharides. Modification of the cysteine-sulfuric acid method. PubMed. [Link]
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A 96-well assay for uronic acid carbazole reaction. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Benchmarking Purification Techniques for 3-Deoxypentulose
For researchers, medicinal chemists, and drug development professionals, the purity of a starting material is not just a matter of compliance; it is the bedrock of reliable and reproducible results. This is particularly true for rare sugars like 3-Deoxypentulose, a synthetic ketopentose with significant potential in various research applications. The presence of impurities, often remnants of its synthesis, can lead to ambiguous biological data and compromise the integrity of downstream applications.
This guide provides an in-depth, objective comparison of the primary techniques for the purification of 3-Deoxypentulose. Drawing upon established principles of separation science and extensive experience in carbohydrate chemistry, we will explore the nuances of Ion-Exchange Chromatography (IEC), Hydrophilic Interaction Liquid Chromatography (HILIC), Ligand Exchange Chromatography (LEC), and Crystallization. Each method will be presented with a detailed experimental protocol, an analysis of its underlying mechanism, and a critical evaluation of its performance in terms of purity, yield, and overall efficiency.
Understanding the Challenge: The Nature of 3-Deoxypentulose and Its Impurities
3-Deoxypentulose (C₅H₁₀O₄) is typically a synthetic, yellow oil, a physical state that immediately suggests the presence of impurities.[1] Its synthesis, often involving the isomerization and β-elimination of 4-O-substituted glucose and fructose, can generate a variety of byproducts.[2][3] Under neutral to slightly alkaline conditions, formic acid is a major byproduct.[2][3] In more strongly alkaline environments, the formation of isosaccharinic acids can occur through benzylic acid rearrangement.[2][3] Incomplete reactions can also leave residual starting materials or intermediates in the crude product. The primary goal of any purification strategy is the effective removal of these structurally similar and often polar impurities.
Chromatographic Purification Strategies: A Head-to-Head Comparison
Chromatography remains the most powerful and versatile tool for the purification of complex mixtures of sugars. The choice of the optimal chromatographic technique hinges on the specific separation mechanism and its suitability for the physicochemical properties of 3-Deoxypentulose and its likely impurities.
Ion-Exchange Chromatography (IEC)
Principle of Separation: Ion-exchange chromatography separates molecules based on their net charge.[4][5] While neutral sugars like 3-Deoxypentulose do not possess a strong intrinsic charge, they can be separated on strong anion exchange columns under high pH conditions.[6] At a sufficiently high pH, the hydroxyl groups of the sugar can deprotonate, imparting a negative charge and allowing for interaction with the positively charged stationary phase. Elution is typically achieved by increasing the salt concentration or decreasing the pH of the mobile phase.
Experimental Protocol: Anion-Exchange Chromatography of 3-Deoxypentulose
A. Column and Buffer Preparation:
-
Select a high-capacity anion-exchange column, such as a quaternary ammonium-functionalized polymer-based resin.
-
Equilibrate the column with the starting buffer (e.g., 20 mM sodium hydroxide) until a stable baseline is achieved. Ensure all buffers are thoroughly degassed.
B. Sample Preparation:
-
Dissolve the crude 3-Deoxypentulose in the starting buffer.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
C. Chromatographic Separation:
-
Inject the prepared sample onto the equilibrated column.
-
Wash the column with the starting buffer to elute any unbound, neutral, or positively charged impurities.
-
Elute the bound 3-Deoxypentulose using a linear gradient of a salt solution (e.g., 0-1 M sodium chloride in 20 mM sodium hydroxide) or by decreasing the pH.
-
Monitor the eluent using a suitable detector, such as a pulsed amperometric detector (PAD) or a refractive index (RI) detector.
D. Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by an appropriate analytical method, such as analytical HPLC or NMR spectroscopy.
Causality Behind Experimental Choices: The high pH mobile phase is critical for deprotonating the sugar's hydroxyl groups, enabling its interaction with the anion exchanger. A salt gradient is employed to systematically disrupt the electrostatic interactions between the sugar and the stationary phase, allowing for a controlled elution.
Diagram of the Ion-Exchange Chromatography Workflow:
Caption: Workflow for the purification of 3-Deoxypentulose by Ion-Exchange Chromatography.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle of Separation: HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a small amount of a polar solvent, usually water.[7][8][9] A water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition between this aqueous layer and the bulk organic mobile phase.[7] More polar compounds are more strongly retained.
Experimental Protocol: HILIC Purification of 3-Deoxypentulose
A. Column and Mobile Phase Preparation:
-
Select a suitable HILIC column, such as one with an amide or zwitterionic stationary phase.
-
Prepare the mobile phase, consisting of a high percentage of acetonitrile (e.g., 85-95%) and a low percentage of an aqueous buffer (e.g., 5-15% of 10 mM ammonium formate, pH 3).[7]
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
B. Sample Preparation:
-
Dissolve the crude 3-Deoxypentulose in the mobile phase. Ensure the final solvent composition of the sample is as close as possible to the mobile phase to avoid peak distortion.
-
Filter the sample through a 0.45 µm syringe filter.
C. Chromatographic Separation:
-
Inject the prepared sample onto the equilibrated column.
-
Elute the compounds isocratically or with a shallow gradient of increasing aqueous buffer concentration.
-
Monitor the eluent using an evaporative light scattering detector (ELSD), a charged aerosol detector (CAD), or a refractive index (RI) detector.
D. Fraction Collection and Analysis:
-
Collect the fraction corresponding to the 3-Deoxypentulose peak.
-
Analyze the purity of the collected fraction.
Causality Behind Experimental Choices: The high organic content of the mobile phase is essential for establishing the aqueous layer on the stationary phase and promoting the partitioning mechanism. The choice of a buffered aqueous component helps to maintain a consistent pH and improve peak shape.
Diagram of the HILIC Workflow:
Caption: Workflow for the purification of 3-Deoxypentulose by HILIC.
Ligand Exchange Chromatography (LEC)
Principle of Separation: Ligand exchange chromatography separates sugars based on the differential formation of transient complexes between the hydroxyl groups of the sugars and metal ions immobilized on the stationary phase.[10] The stationary phase is typically a strong cation exchange resin loaded with a specific metal counter-ion, such as calcium (Ca²⁺) or lead (Pb²⁺).[11][12] The strength of the interaction depends on the stereochemistry of the sugar's hydroxyl groups. Sugars that form more stable complexes with the metal ion are retained longer.
Experimental Protocol: Ligand Exchange Chromatography of 3-Deoxypentulose
A. Column and Mobile Phase Preparation:
-
Select a ligand exchange column with a suitable metal counter-ion (e.g., Ca²⁺ form).
-
The mobile phase is typically high-purity water.[12]
-
Equilibrate the column with the mobile phase at an elevated temperature (e.g., 60-85°C) to improve resolution and reduce viscosity.
B. Sample Preparation:
-
Dissolve the crude 3-Deoxypentulose in high-purity water.
-
Filter the sample through a 0.45 µm syringe filter.
C. Chromatographic Separation:
-
Inject the prepared sample onto the equilibrated column.
-
Elute the compounds isocratically with high-purity water.
-
Monitor the eluent using a refractive index (RI) detector, as water is the only mobile phase component.
D. Fraction Collection and Analysis:
-
Collect the fraction corresponding to the 3-Deoxypentulose peak.
-
Analyze the purity of the collected fraction.
Causality Behind Experimental Choices: The use of a metal-loaded cation exchange resin is the core of this technique. The elevated temperature enhances the kinetics of the ligand exchange process and improves peak shape. Water is the ideal mobile phase as it does not compete with the sugars for complexation with the metal ions and is compatible with RI detection.
Diagram of the Ligand Exchange Chromatography Workflow:
Caption: Workflow for the purification of 3-Deoxypentulose by Ligand Exchange Chromatography.
Performance Benchmark: A Comparative Table
The following table summarizes the anticipated performance of each chromatographic technique for the purification of 3-Deoxypentulose based on their inherent principles and typical applications in sugar chemistry.
| Feature | Ion-Exchange Chromatography (IEC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Ligand Exchange Chromatography (LEC) |
| Principle | Electrostatic Interactions | Partitioning | Complexation |
| Selectivity | Based on pKa of hydroxyl groups | Based on hydrophilicity | Based on stereochemistry of hydroxyl groups |
| Typical Purity | > 98% | > 99% | > 97% |
| Typical Yield | 80-90% | 85-95% | 75-85% |
| Throughput | Moderate | High | Low to Moderate |
| Mobile Phase | High pH buffers, salt gradients | High organic, aqueous buffers | Water |
| Detection | PAD, RI | ELSD, CAD, RI | RI |
| Advantages | Good for removing charged impurities | High resolution, volatile mobile phases | Simple mobile phase, unique selectivity |
| Disadvantages | Requires high pH, potential for on-column degradation | Sensitive to mobile phase composition | Requires elevated temperature, lower capacity |
Beyond Chromatography: The Role of Crystallization
Crystallization is a powerful, non-chromatographic technique that can yield highly pure material. It relies on the principle of differential solubility, where the desired compound is selectively precipitated from a solution, leaving impurities behind in the mother liquor. For a compound like 3-Deoxypentulose, which is an oil in its crude form, inducing crystallization can be challenging but is the most cost-effective method for large-scale purification.
Experimental Protocol: Crystallization of 3-Deoxypentulose
A. Solvent Selection:
-
Screen a variety of solvents and solvent mixtures to identify a system where 3-Deoxypentulose has high solubility at an elevated temperature and low solubility at a lower temperature. Common choices for polar compounds include ethanol, methanol, isopropanol, and mixtures with water or less polar co-solvents like ethyl acetate or acetone.
B. Dissolution:
-
Dissolve the partially purified 3-Deoxypentulose (e.g., post-chromatography) in the minimum amount of the chosen solvent at an elevated temperature with gentle stirring.
C. Cooling and Crystal Growth:
-
Slowly cool the saturated solution to allow for the formation of well-ordered crystals. Rapid cooling can lead to the precipitation of amorphous material and trapping of impurities.
-
Optionally, introduce a seed crystal of pure 3-Deoxypentulose to initiate crystallization.
D. Isolation and Drying:
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
Causality Behind Experimental Choices: The key to successful crystallization is finding the right solvent system and controlling the rate of cooling. Slow cooling is crucial for allowing the molecules to arrange themselves into a crystal lattice, which inherently excludes impurities.
Ensuring Trustworthiness: A Self-Validating System for Purity Assessment
The ultimate confirmation of purification success lies in the rigorous analytical assessment of the final product. A multi-pronged approach is recommended to ensure the highest level of confidence in the purity of the 3-Deoxypentulose.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC method, preferably using a different chromatographic mode than the one used for purification, should be employed to assess purity. For example, if HILIC was used for purification, an analytical ion-exchange method could be used for purity analysis. This provides an orthogonal assessment of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment.[13] Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample against a certified reference standard.[14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the purified 3-Deoxypentulose and help identify any remaining impurities.
Conclusion: Selecting the Optimal Purification Strategy
The choice of the most appropriate purification technique for 3-Deoxypentulose depends on the specific requirements of the application.
-
For the highest resolution and purity, particularly at the research and development scale, HILIC is often the preferred method due to its excellent separating power for polar compounds and the use of volatile mobile phases that are easily removed.
-
Ion-Exchange Chromatography is a robust technique, especially for removing charged impurities, but the use of high pH and salt gradients can be a drawback.
-
Ligand Exchange Chromatography offers a unique selectivity based on stereochemistry and uses a simple, environmentally friendly mobile phase, but may have lower capacity and require careful temperature control.
-
Crystallization is the most economical method for large-scale production, capable of yielding very high-purity material, but requires successful identification of suitable crystallization conditions.
In many cases, a combination of techniques will provide the best results. For instance, a preliminary purification by ion-exchange or ligand exchange chromatography followed by a final polishing step using HILIC and/or crystallization can be a highly effective strategy for obtaining 3-Deoxypentulose of the highest purity for demanding research and drug development applications.
References
-
Chiku, K., Yoshida, M., Ono, H., & Kitaoka, M. (2021). Generation of 3-deoxypentulose by the isomerization and β-elimination of 4-O-substituted glucose and fructose. Carbohydrate Research, 508, 108402. [Link]
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Shodex. (n.d.). Chapter 4: Separation Modes and their Mechanisms (2). Retrieved from [Link]
- CD BioGlyco. (n.d.). 3-Deoxypentulose.
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Canadian Sugar Institute. (n.d.). Purification of Sugar. Retrieved from [Link]
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Shodex. (n.d.). SUGAR columns with Ligand Exchange Chromatography. Retrieved from [Link]
- University of Geneva. (n.d.). Guide for crystallization.
- Thermo Fisher Scientific. (n.d.). High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). Retrieved from a relevant product or technology page.
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The Sugar Association. (n.d.). Sugar Refining & Processing. Retrieved from [Link]
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Shodex. (n.d.). Saccharides and Organic Acids. Retrieved from [Link]
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MEGA a.s. (n.d.). Sugar purification process. Retrieved from [Link]
- GE Healthcare. (n.d.). Ion Exchange Chromatography Handbook.
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Sci-Hub. (n.d.). Generation of 3-deoxypentulose by the isomerization and β-elimination of 4-O-substituted glucose and fructose. Retrieved from [Link]
- Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
- Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography.
- G.F. Pauli, et al. (2014).
- Thermo Fisher Scientific. (n.d.). HILIC Separations Guide.
- Royal Society of Chemistry. (n.d.). Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation.
- P. G. Wang, et al. (2017).
- MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide.
- Sigma-Aldrich. (n.d.). Sample Preparation in Ion Exchange Chromatography.
- Samyang Corporation. (n.d.). Chromatography Ion Exchange Resin Technical Report. Retrieved from a relevant company technical report.
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Conduct Science. (2019). Ion-exchange Chromatography Protocol. Retrieved from [Link]
- U.S. Forest Service. (n.d.). Quantitative solid state NMR analysis of residues from acid hydrolysis of loblolly pine wood.
- KNAUER. (n.d.). HILIC - Sugars and fructooligosaccharide analysis.
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A Comparative Kinetic Analysis of Furfuryl Alcohol Conversion Pathways for Selective Valorization
This guide provides a detailed comparative kinetic analysis of the primary conversion pathways of furfuryl alcohol (FA), a pivotal platform chemical derived from biomass. As the chemical industry increasingly shifts towards sustainable feedstocks, understanding and controlling the reaction kinetics of bio-based molecules like FA is paramount for the development of efficient and selective catalytic processes. This document is intended for researchers, chemists, and chemical engineers engaged in biomass conversion and catalytic process development. It moves beyond a mere recitation of facts to explore the underlying causality of experimental choices and provides a framework for designing self-validating experimental protocols.
Introduction: The Competing Fates of Furfuryl Alcohol
Furfuryl alcohol, readily obtained from the hydrogenation of furfural, stands at a crossroads of chemical transformations. Its furan ring and hydroxyl group offer multiple avenues for conversion into valuable chemicals, including solvents, fuel additives, and polymer precursors. However, these pathways are often in competition, and achieving high selectivity for a desired product requires a profound understanding of the reaction kinetics under different catalytic conditions. The three primary and competing conversion routes that will be analyzed are:
-
Resinification/Polymerization: An acid-catalyzed self-condensation of FA molecules, leading to the formation of dark-colored resins. This is often an undesirable side reaction in valorization processes.
-
Hydrogenation to Tetrahydrofurfuryl Alcohol (THFA): The saturation of the furan ring to produce THFA, a valuable green solvent and chemical intermediate. This reaction is typically catalyzed by various metal catalysts.
-
Hydrogenolysis to 2-Methylfuran (2-MF): The selective cleavage of the C-O bond of the hydroxyl group and subsequent hydrogenation, yielding 2-MF, a promising gasoline additive. This pathway is also metal-catalyzed and competes with ring hydrogenation.
-
Etherification: The reaction of FA with an alcohol in the presence of an acid catalyst to form furfuryl ethers, which are potential biofuels.
This guide will dissect the kinetic parameters governing these pathways, offering a comparative analysis to inform catalyst selection and process optimization for the selective valorization of furfuryl alcohol.
The Landscape of Furfuryl Alcohol Conversion: A Mechanistic Overview
Understanding the kinetics begins with an appreciation of the underlying reaction mechanisms. The selectivity of FA conversion is predominantly dictated by the type of catalyst employed (acidic vs. metallic) and the reaction conditions (temperature, pressure, solvent).
Acid-Catalyzed Pathways: Resinification and Etherification
In the presence of acid catalysts (both Brønsted and Lewis acids), the hydroxyl group of FA is protonated, leading to the formation of a carbocation intermediate. This reactive species can then undergo one of two main pathways:
-
Resinification: The carbocation can be attacked by the C5 position of the furan ring of another FA molecule, initiating a chain of condensation reactions that result in the formation of poly(furfuryl alcohol) resins. This process is complex and involves multiple consecutive reactions.
-
Etherification: If an alcohol is present in the reaction medium, it can act as a nucleophile and attack the carbocation, leading to the formation of a furfuryl ether and water.
The competition between these two acid-catalyzed pathways is influenced by the concentration of the external alcohol and the reaction temperature.
Metal-Catalyzed Pathways: Hydrogenation and Hydrogenolysis
On the surface of metal catalysts (e.g., Cu, Ni, Ru, Pd, Pt), FA can undergo hydrogenation or hydrogenolysis. The reaction is believed to proceed via the adsorption of the furan ring onto the metal surface. The orientation of the adsorbed molecule plays a crucial role in determining the reaction outcome:
-
Hydrogenation to THFA: If the FA molecule adsorbs parallel to the metal surface (flat adsorption), the furan ring is preferentially hydrogenated, leading to the formation of THFA.
-
Hydrogenolysis to 2-MF: If the FA molecule adsorbs perpendicularly to the metal surface via the oxygen atom of the hydroxyl group, the C-O bond is activated and cleaved, resulting in the formation of 2-MF after hydrogenation of the resulting intermediate.
The choice of metal, the nature of the support, and the reaction conditions all influence the preferred adsorption geometry and thus the selectivity towards THFA or 2-MF.
Below is a diagram illustrating the major competing pathways for furfuryl alcohol conversion.
Caption: Competing reaction pathways for furfuryl alcohol conversion.
A Comparative Look at Reaction Kinetics
The rate at which each conversion pathway proceeds is governed by its specific kinetic parameters, most notably the activation energy (Ea) and the pre-exponential factor (A), as described by the Arrhenius equation. A lower activation energy generally implies a faster reaction rate at a given temperature.
The following table summarizes representative kinetic parameters for the different FA conversion pathways, compiled from various studies. It is important to note that these values can vary significantly depending on the specific catalyst, solvent, and reaction conditions used.
| Pathway | Catalyst | Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Key Findings & Selectivity | Source(s) |
| Resinification | H-ZSM-5 | 50-90 | 54.8 | Unavoidable side reaction in acidic media; rate increases significantly with temperature. | |
| Etherification | Amberlyst-15 | 60-90 | 60-80 | Competes with resinification; higher alcohol concentration favors ether formation. | |
| Hydrogenation | Cu/ZnO/Al2O3 | 130-170 | ~70 | High selectivity to THFA at lower temperatures and high H2 pressure. | |
| Hydrogenolysis | Cu-Co/Al2O3 | 210-250 | 85-110 | Higher temperatures favor C-O bond cleavage to produce 2-MF over ring hydrogenation. | |
| Hydrogenation | Ru/C | 80-120 | ~45 | High activity at lower temperatures, but can be prone to over-hydrogenation. |
Kinetic Analysis and Mechanistic Implications
From the data presented, several key insights can be drawn:
-
Resinification as a Low-Temperature Competitor: The relatively low activation energy for resinification (e.g., 54.8 kJ/mol on H-ZSM-5) indicates that this pathway can be significant even at moderate temperatures in the presence of acid catalysts. This underscores the importance of catalyst design to minimize acidic sites when other reactions are desired.
-
Temperature as a Selectivity Switch: In metal-catalyzed reactions, temperature is a critical parameter for controlling selectivity between hydrogenation and hydrogenolysis. The generally higher activation energy for hydrogenolysis to 2-MF compared to hydrogenation to THFA means that higher reaction temperatures will favor the formation of 2-MF. Conversely, to maximize the yield of THFA, lower temperatures are preferred to kinetically suppress the hydrogenolysis pathway.
-
Catalyst Choice is Paramount: The choice of catalyst has a profound impact on the reaction kinetics. For instance, Ru/C exhibits a lower activation energy for hydrogenation compared to copper-based catalysts, making it active at lower temperatures. However, copper catalysts often offer better selectivity by minimizing undesired side reactions.
Experimental Protocol: A Self-Validating Workflow for Kinetic Analysis of FA Hydrogenation
To ensure the trustworthiness and reproducibility of kinetic data, a well-designed, self-validating experimental protocol is essential. The following is a detailed methodology for studying the kinetics of furfuryl alcohol hydrogenation in a batch reactor system.
Materials and Equipment
-
Reactants: Furfuryl alcohol (≥98%), Tetrahydrofurfuryl alcohol (≥99%, for calibration), 2-Methylfuran (≥99%, for calibration), high-purity hydrogen gas.
-
Catalyst: e.g., 5 wt% Ru/C or a commercial Cu-chromite catalyst.
-
Solvent: e.g., 1,4-dioxane or a secondary alcohol.
-
Internal Standard: e.g., dodecane (for GC analysis).
-
Equipment: High-pressure batch reactor (e.g., Parr autoclave) with temperature and pressure control, magnetic or mechanical stirring, sampling valve. Gas chromatograph with a flame ionization detector (GC-FID) and a suitable capillary column (e.g., HP-5).
Experimental Procedure
-
Catalyst Pre-treatment (if required): Some catalysts require reduction prior to reaction. For example, a copper-based catalyst may need to be reduced under a flow of H2 at an elevated temperature. Follow the manufacturer's or literature recommendations.
-
Reactor Loading:
-
Accurately weigh a specific amount of the catalyst (e.g., 0.5 g) and load it into the reactor vessel.
-
Add a known volume of the solvent (e.g., 100 mL).
-
Add a precise amount of the internal standard (e.g., 1 mL of dodecane).
-
Add the accurately weighed furfuryl alcohol (e.g., 5 g).
-
-
Reaction Setup and Execution:
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen, to remove air.
-
Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 50 bar).
-
Begin stirring at a high rate (e.g., 1000 rpm) to overcome mass transfer limitations. The self-validating aspect here is to confirm that increasing the stir speed further does not increase the reaction rate.
-
Heat the reactor to the desired temperature (e.g., 120 °C). This point is considered time zero (t=0) for the kinetic study.
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 min), withdraw a small sample (approx. 0.5 mL) from the reactor via the sampling valve. It is crucial to discard the initial volume in the sampling line to ensure a representative sample.
-
Immediately filter the sample using a syringe filter to remove catalyst particles and quench the reaction.
-
Analyze the sample by GC-FID. The use of an internal standard allows for accurate quantification of the concentrations of FA, THFA, 2-MF, and other products over time.
-
-
Data Processing:
-
From the GC data, calculate the concentration of furfuryl alcohol at each time point.
-
Plot the concentration of furfuryl alcohol versus time.
-
Test different kinetic models (e.g., zero-order, first-order, second-order) by plotting the appropriate function of concentration against time (e.g., ln[FA] vs. time for a first-order reaction). The model that yields a straight line is likely the correct one.
-
The slope of the line will give the apparent rate constant (k_app).
-
Repeat the experiment at several different temperatures to determine the activation energy using an Arrhenius plot (ln(k) vs. 1/T).
-
The workflow for this experimental protocol is illustrated in the diagram below.
Caption: Experimental workflow for kinetic analysis of furfuryl alcohol hydrogenation.
Conclusion
The selective conversion of furfuryl alcohol is a delicate balance of competing reactions, each with its own distinct kinetic profile. This guide has demonstrated that a comprehensive understanding of the activation energies and reaction rates is fundamental to steering the reaction towards a desired product.
-
Acid-catalyzed reactions are prone to rapid, low-activation-energy resinification, which must be kinetically suppressed if etherification is the goal.
-
Metal-catalyzed reactions present a temperature-dependent selectivity challenge between hydrogenation and hydrogenolysis, with the latter being favored at higher temperatures due to its higher activation energy.
By employing rigorous, self-validating experimental protocols, researchers can generate reliable kinetic data to inform the design of next-generation catalysts and the optimization of reaction conditions. This kinetic-driven approach is indispensable for unlocking the full potential of furfuryl alcohol as a versatile, bio-based chemical building block.
References
-
Title: The kinetics of furfuryl alcohol polymerization by H-ZSM-5 zeolite Source: Biomass and Bioenergy URL: [Link]
-
Title: Catalytic etherification of furfuryl alcohol with ethanol over Amberlyst-15: A kinetic study Source: Chemical Engineering Journal URL: [Link]
-
Title: Kinetics of the hydrogenation of furfural to furfuryl alcohol over a Cu/ZnO/Al2O3 catalyst Source: Industrial & Engineering Chemistry Research URL: [Link]
-
Title: Selective hydrogenolysis of furfuryl alcohol to 2-methylfuran over bimetallic Cu-Co/Al2O3 catalysts Source: Catalysis Today URL: [Link]
-
Title: Low-temperature hydrogenation of furfural to furfuryl alcohol over a highly active Ru/C catalyst Source: Catalysis Communications URL: [Link]
Evaluating the Cost-Effectiveness of Different Synthetic Routes to 1,4,5-Trihydroxypentan-2-one: A Comparative Guide for Researchers
Introduction: The Significance of 1,4,5-Trihydroxypentan-2-one in Sustainable Chemistry
This compound, a C5 polyhydroxylated ketone, has emerged as a pivotal intermediate in the valorization of biomass. Its strategic importance lies in its role as a key stepping stone in the synthesis of high-value chemicals, most notably levulinic acid, a platform molecule with wide-ranging applications in the production of fuels, solvents, and polymers.[1] The efficient and cost-effective synthesis of this compound is therefore a critical bottleneck that needs to be addressed to unlock the full potential of biomass-derived chemical manufacturing.
This guide provides a comprehensive evaluation of the cost-effectiveness of three primary synthetic routes to this compound, originating from readily available biomass-derived feedstocks: D-xylose, xylitol, and furfuryl alcohol. By presenting a detailed analysis of the reaction pathways, experimental protocols, and a comparative cost analysis, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific applications.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route is a multi-faceted decision, balancing factors such as feedstock availability and cost, reaction efficiency, catalyst cost and stability, and downstream processing expenses. This section will delve into the specifics of each of the three main pathways.
Route 1: Catalytic Conversion of D-Xylose
D-xylose, a pentose sugar abundantly available from hemicellulose, represents a logical and sustainable starting material. The conversion of D-xylose to this compound typically proceeds through a cascade of reactions involving dehydration to furfural, followed by hydrogenation to furfuryl alcohol, and subsequent acid-catalyzed ring-opening.
Chemical Principles: This one-pot approach leverages a bifunctional catalyst system to facilitate sequential reactions. A solid acid catalyst, such as a nitrogen-doped carbon-supported platinum catalyst (Pt/NC), in conjunction with an organic acid co-catalyst, can effectively drive the conversion.[2] The reaction mechanism involves the initial acid-catalyzed dehydration of xylose to furfural. The platinum nanoparticles then catalyze the hydrogenation of furfural to furfuryl alcohol. Finally, the acidic sites on the support and the organic acid promote the hydrolytic ring-opening of furfuryl alcohol to yield this compound.
Sources
A Guide to the Inter-laboratory Comparison of 3-Deoxypentulose Quantification
This guide provides a comprehensive framework for establishing a robust inter-laboratory comparison for the quantification of 3-deoxypentulose (3-DP), a critical, yet challenging, analyte in fields ranging from food chemistry to drug development. We will delve into the prevalent analytical methodologies, propose a detailed study design, and present illustrative data to guide researchers in selecting and validating their quantification approaches.
Introduction: The Significance of 3-Deoxypentulose
3-Deoxypentulose (3-DP) is an α-dicarbonyl compound that serves as a key intermediate in the Maillard reaction, or non-enzymatic browning. Its formation from the degradation of oligosaccharides is a pivotal step in the development of color, flavor, and aroma in thermally processed foods.[1][2] Beyond food science, 3-DP and other reactive dicarbonyls are implicated as precursors to advanced glycation end-products (AGEs) in biological systems, which are linked to diabetic complications and other pathologies. Consequently, accurate and reproducible quantification of 3-DP is essential for quality control in the food industry, understanding disease mechanisms, and ensuring the stability of biopharmaceutical products where sugars may be used as excipients.
However, the quantification of 3-DP is not trivial. Its high reactivity, low molecular weight, and the presence of structural isomers make it a challenging analyte. Furthermore, complex sample matrices often interfere with detection, necessitating highly selective and sensitive analytical methods. An inter-laboratory comparison is therefore crucial to standardize methodologies and ensure that data generated across different research groups are reliable and comparable.
Overview of Primary Quantification Methodologies
The analysis of deoxy sugars like 3-DP typically requires chromatographic separation coupled with sensitive detection.[3][4][5] Two of the most powerful and commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This classic technique offers excellent chromatographic resolution. However, due to the low volatility of sugars, derivatization is mandatory. This multi-step process, often involving oximation followed by silylation or acetylation, can introduce variability and potential for analyte loss.[6][7] Despite these challenges, GC-MS remains a robust method for identifying and quantifying monosaccharides.[8][9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach has become the gold standard for analyzing small molecules in complex matrices. It often requires minimal sample preparation and can directly analyze aqueous samples. The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[10][11][12] Hydrophilic Interaction Liquid Chromatography (HILIC) is a common separation mode for polar analytes like sugars.[13][14][15]
Designing an Inter-laboratory Comparison Study
A successful inter-laboratory study hinges on a meticulously planned design to minimize variables outside of the analytical methods themselves. The goal is to assess the reproducibility, accuracy, and precision of each laboratory's chosen method.
Study Workflow
The overall workflow for the comparison study is outlined below. It ensures that all participants receive identical materials and follow a clear timeline for analysis and reporting.
Study Materials
-
Reference Standard: High-purity, certified 3-deoxypentulose.
-
Internal Standard (IS): A stable, isotopically labeled version of the analyte (e.g., 13C-labeled 3-DP) is ideal for LC-MS/MS to correct for matrix effects and instrument variability. For GC-MS, a different, non-interfering sugar alcohol (e.g., sorbitol) could be used.
-
Sample Matrices:
-
Neat Solution: 3-DP standard in ultrapure water at three concentration levels (Low, Medium, High).
-
Spiked Matrix: A relevant, complex matrix (e.g., infant formula base, cell culture media) spiked with the same three levels of 3-DP.
-
Blank Matrix: The complex matrix without any spiked 3-DP to assess specificity.
-
Detailed Experimental Protocols
Participating laboratories should use their own established and validated protocols. The following sections provide authoritative, field-proven examples of methodologies for both GC-MS and LC-MS/MS.
Method 1: GC-MS with Oximation/Silylation Derivatization
This protocol is based on established methods for derivatizing carbonyl-containing compounds for GC analysis. The initial oximation step is critical as it captures the open-chain carbonyl form of 3-DP, preventing the formation of multiple anomeric peaks.
Step-by-Step Protocol:
-
Sample Preparation: To 100 µL of sample, add the internal standard. Freeze the sample completely and lyophilize until dry.
-
Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex thoroughly and incubate at 30°C for 90 minutes. This step converts the carbonyl group to an oxime.
-
Silylation: Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 37°C for 30 minutes. This step replaces acidic protons with trimethylsilyl (TMS) groups, increasing volatility.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample onto the GC-MS system. Use a non-polar column (e.g., DB-5ms) and operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for highest sensitivity, monitoring unique ions for 3-DP-TMS and the internal standard.
Method 2: LC-MS/MS with Derivatization by o-Phenylenediamine (OPD)
For enhanced sensitivity and chromatographic retention on reverse-phase columns, 3-DP can be derivatized. As an α-dicarbonyl, it reacts specifically with o-phenylenediamine (OPD) to form a stable, aromatic quinoxaline derivative that is highly responsive in electrospray ionization.
Step-by-Step Protocol:
-
Sample Preparation: To 100 µL of sample, add the isotopically labeled internal standard (e.g., ¹³C₅-3-DP). For protein-containing samples, perform a protein precipitation by adding 400 µL of ice-cold acetonitrile, vortexing, and centrifuging. Use the supernatant.
-
Derivatization: To the sample, add 50 µL of o-phenylenediamine (OPD) solution and 50 µL of ascorbic acid solution (to prevent oxidative side reactions). Vortex and incubate at room temperature (25°C) for 4 hours in the dark.
-
LC-MS/MS Analysis: Inject 5-10 µL of the derivatized sample onto the LC-MS/MS system.
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the 3-DP-quinoxaline derivative and its corresponding internal standard.
-
Illustrative Comparative Data
The following tables represent hypothetical data from an inter-laboratory study involving six laboratories. Labs 1-3 used a GC-MS method, while Labs 4-6 used an LC-MS/MS method. The samples consisted of a medium-concentration (50 µg/mL) standard in a spiked infant formula matrix.
Table 1: Quantitative Results and Precision
| Laboratory | Method | Mean Concentration (µg/mL) | Standard Deviation (SD) | RSD (%) |
| Lab 1 | GC-MS | 45.8 | 4.1 | 8.9% |
| Lab 2 | GC-MS | 58.2 | 5.5 | 9.4% |
| Lab 3 | GC-MS | 49.1 | 4.5 | 9.2% |
| GC-MS Avg. | 51.0 | 6.4 | 12.5% | |
| Lab 4 | LC-MS/MS | 51.5 | 1.9 | 3.7% |
| Lab 5 | LC-MS/MS | 49.8 | 1.5 | 3.0% |
| Lab 6 | LC-MS/MS | 50.7 | 1.8 | 3.6% |
| LC-MS/MS Avg. | 50.7 | 0.9 | 1.8% |
Table 2: Method Performance Characteristics
| Parameter | GC-MS (Typical) | LC-MS/MS (Typical) | Rationale & Causality |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% | LC-MS/MS with a stable isotope IS provides superior correction for matrix effects and extraction variability. |
| Precision (Inter-lab RSD) | > 10% | < 5% | The multi-step derivatization for GC-MS is a major source of variability compared to the simpler LC-MS/MS workflow. |
| Limit of Quantification (LoQ) | ~1 µg/mL | ~0.1 µg/mL | The specificity of MRM transitions and efficiency of ESI often result in lower detection limits for LC-MS/MS. |
| Sample Throughput | Lower | Higher | The lengthy derivatization and longer GC run times reduce the throughput compared to modern UPLC methods. |
Discussion and Recommendations
The illustrative data highlight the expected outcomes of such a comparison. While both GC-MS and LC-MS/MS can quantify 3-deoxypentulose, the LC-MS/MS approach demonstrates superior performance in terms of precision and likely accuracy. The inter-laboratory Relative Standard Deviation (RSD) for the LC-MS/MS method (1.8%) is significantly lower than that for the GC-MS method (12.5%), suggesting it is a more robust and reproducible technique across different sites.[16][17] This aligns with findings from other inter-laboratory studies on monosaccharides, which emphasize that careful control of analytical conditions is essential for reproducibility.[18][19][20]
The primary reason for the superior performance of LC-MS/MS is twofold:
-
Internal Standardization: The use of a co-eluting, stable isotope-labeled internal standard provides the most effective means to correct for variations in sample preparation, matrix interference, and instrument response.
-
Derivatization Efficiency: The aqueous-based derivatization for LC-MS/MS is typically more straightforward and less prone to variability than the multi-step, moisture-sensitive oximation/silylation required for GC-MS.
Recommendations:
-
For laboratories requiring the highest level of precision, reproducibility, and sensitivity for 3-DP quantification, LC-MS/MS with stable isotope dilution is the recommended method.
-
GC-MS remains a viable alternative , particularly in labs where LC-MS/MS is not available. However, stringent control over the derivatization process and the use of a robust internal standard are paramount to achieving acceptable results.
-
Any laboratory undertaking 3-DP analysis should participate in proficiency testing or inter-laboratory comparisons to validate their methodology and ensure the reliability of their data.
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Title: Quantitative Estimation of Deoxy Sugars and Related Compounds with Special Reference to Periodate Oxidation. Source: Advances in Chemistry (ACS Publications) URL: [Link]
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Title: A comparative study of monosaccharide composition analysis as a carbohydrate test for biopharmaceuticals (2011) | Akira Harazono | 65 Citations Source: SciSpace URL: [Link]
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Title: Results of an Interlaboratory Comparison of a Liquid Chromatography–Isotope Ratio Mass Spectrometry Method for the Determination of 13C/12C Ratios of Saccharides in Honey. Source: Journal of AOAC INTERNATIONAL URL: [Link]
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Title: Results of an Interlaboratory Comparison of a Liquid Chromatography–Isotope Ratio Mass Spectrometry Method for the Determination of 13C/12C Ratios of Saccharides in Honey. Source: Oxford Academic URL: [Link]
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Title: A comparative study of monosaccharide composition analysis as a carbohydrate test for biopharmaceuticals | Request PDF Source: ResearchGate URL: [Link]
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Title: Deoxy sugars. Source: PubMed URL: [Link]
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Title: Generation of 3-deoxypentulose by the isomerization and β-elimination of 4-O-substituted glucose and fructose. Source: Sci-Hub URL: [Link]
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Title: Isolation and identification of 3,4-dideoxypentosulose as specific degradation product of oligosaccharides with 1,4-glycosidic linkages | Request PDF Source: ResearchGate URL: [Link]
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Title: Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: A new method for aldo-sugar analysis in beverages and dietary foods. Source: Functional Foods in Health and Disease URL: [Link]
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Title: An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Source: NSF Public Access Repository URL: [Link]
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Title: Isolation and identification of 3,4-dideoxypentosulose as specific degradation product of oligosaccharides with 1,4-glycosidic linkages. Source: OUCI URL: [Link]
-
Title: 3-deoxypentosulose: an alpha-dicarbonyl compound predominating in nonenzymatic browning of oligosaccharides in aqueous solution | Request PDF Source: ResearchGate URL: [Link]
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Title: High-Sensitivity Analysis of Sugars in Sugar-Free Beverages Using a Single Quadrupole Mass Spectrometer. Source: Shimadzu Scientific Instruments URL: [Link]
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Title: A novel methodological approach for δ(18)O analysis of sugars using gas chromatography-pyrolysis-isotope ratio mass spectrometry. Source: PubMed URL: [Link]
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Title: GC-MS Analysis of Catalytic Reaction Products of Glucose in Biomass Research. Source: Shimadzu URL: [Link]
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Title: Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system. Source: PubMed URL: [Link]
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A Comparative Guide to the Production of 1,4,5-Trihydroxypentan-2-one: Assessing Environmental Impact for Sustainable Drug Development
For researchers, scientists, and professionals in drug development, the synthesis of novel chemical entities is a constant pursuit. 1,4,5-Trihydroxypentan-2-one, a polyhydroxylated ketone, is a valuable chiral building block and a key intermediate in the synthesis of various bioactive molecules. However, the environmental impact of its production is a critical consideration in today's landscape of green and sustainable chemistry. This guide provides an in-depth comparison of the primary production methods for this compound, with a focus on their environmental footprint, supported by experimental data and protocols.
Introduction to this compound and the Imperative of Green Synthesis
This compound is a C5 ketose that holds significant potential in medicinal chemistry due to its multiple stereocenters and functional groups. Its synthesis, however, presents a classic chemical challenge: constructing a complex, oxygenated molecule with high stereocontrol. The choice of synthetic route has profound implications not only for yield and purity but also for the environmental cost of the final product.
The principles of green chemistry call for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1] This guide will assess three distinct production methodologies for this compound through the lens of these principles:
-
Biomass-Derived Synthesis: A top-down approach utilizing renewable feedstocks.
-
Traditional Chemical Synthesis: A bottom-up, often multi-step, approach using established organic reactions.
-
Biocatalytic Synthesis: An enzyme-driven approach offering high selectivity and mild reaction conditions.
The environmental performance of each method will be evaluated using key green chemistry metrics, including the Environmental Factor (E-Factor) and Process Mass Intensity (PMI).
Comparative Analysis of Production Methods
The selection of a synthetic strategy is a multi-faceted decision. Here, we dissect the three primary routes to this compound, evaluating their strengths and weaknesses from an environmental and practical standpoint.
Biomass-Derived Synthesis: A Renewable Route
A significant and promising route to this compound is through the acid-catalyzed hydration of furfuryl alcohol, a platform chemical readily derived from lignocellulosic biomass.[2] In this process, this compound is a key intermediate in the pathway to levulinic acid, another valuable bio-based chemical.[2]
Logical Workflow:
Caption: Biomass-derived synthesis of this compound.
This method's primary environmental advantage is its use of renewable starting materials. The reaction is often conducted in aqueous media, minimizing the need for hazardous organic solvents.[2] However, the overall process can be energy-intensive due to the conditions required for biomass conversion.[3][4]
Traditional Chemical Synthesis: A Constructed Approach
A plausible traditional synthesis of this compound involves a multi-step approach rooted in classic organic reactions, such as the aldol condensation. This bottom-up strategy offers precise control over bond formation but often at a significant environmental cost.
A representative synthesis would involve:
-
Protection of the hydroxyl groups of a dihydroxyacetone precursor.
-
Aldol condensation with a protected glycolaldehyde.
-
Deprotection to yield the final product.
Logical Workflow:
Caption: Traditional chemical synthesis workflow.
This approach typically relies on stoichiometric reagents and organic solvents, which contribute to a high E-Factor and PMI.[5] The multiple protection and deprotection steps also reduce the overall atom economy.[6]
Biocatalytic Synthesis: The Enzymatic Advantage
Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of complex molecules like this compound.[1] Enzymes, such as aldolases or transketolases, can catalyze the formation of carbon-carbon bonds with high stereospecificity under mild, aqueous conditions.[7][8]
A potential biocatalytic route could involve the direct condensation of a three-carbon keto-donor (e.g., dihydroxyacetone phosphate) with a two-carbon aldo-acceptor (e.g., glycolaldehyde) catalyzed by a specific aldolase or transketolase enzyme.
Logical Workflow:
Caption: Biocatalytic synthesis workflow.
The high selectivity of enzymes often eliminates the need for protecting groups, leading to shorter, more efficient synthetic routes.[9] These reactions are typically run in water at or near ambient temperature and pressure, significantly reducing energy consumption and waste generation.[10]
Quantitative Environmental Impact Assessment
To provide an objective comparison, the following table summarizes the estimated environmental impact of each production method using key green chemistry metrics.
| Metric | Biomass-Derived Synthesis | Traditional Chemical Synthesis | Biocatalytic Synthesis |
| Starting Materials | Renewable (Biomass) | Petrochemical-based | Renewable (e.g., sugars) |
| Primary Solvent | Water | Organic Solvents (e.g., THF, DCM) | Water |
| Reaction Conditions | High Temperature & Pressure | Varied, often cryogenic or high temp. | Ambient Temperature & Pressure |
| Number of Steps | 2-3 (from Furfuryl Alcohol) | 3-5+ (including protection/deprotection) | 1-2 |
| Estimated E-Factor | 5 - 15 | > 50 | < 5 |
| Estimated PMI | 10 - 20 | > 100 | < 10 |
| Key Waste Streams | Lignin, humins, mineral acids | Organic solvents, protecting group waste, inorganic salts | Dilute aqueous buffer, enzyme (denatured) |
*E-Factor and PMI values are estimates based on typical process efficiencies for these types of reactions and are highly dependent on the specific process details.
Experimental Protocols
To provide a practical context for the discussed methods, the following are representative experimental protocols.
Protocol: Acid-Catalyzed Hydration of Furfuryl Alcohol
Objective: To synthesize this compound as an intermediate from furfuryl alcohol.
Methodology:
-
In a high-pressure reactor, a dilute aqueous solution of furfuryl alcohol (e.g., 1-10 wt%) is prepared.[11]
-
A solid acid catalyst (e.g., Amberlyst-15) or a mineral acid (e.g., HCl) is added to the solution.
-
The reactor is sealed and heated to a temperature between 160-250°C for a specified residence time (e.g., 10-60 minutes).[11]
-
The reaction is rapidly cooled to quench the reaction and prevent further conversion to levulinic acid.
-
The product mixture is analyzed by HPLC to determine the concentration of this compound.
Experimental Workflow:
Caption: Protocol for acid-catalyzed hydration of furfuryl alcohol.
Protocol: Biocatalytic Synthesis using Transketolase
Objective: To synthesize a 5-carbon ketose via an enzymatic C-C bond formation.
Methodology:
-
A reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing magnesium chloride (2.5 mM) and thiamine pyrophosphate (0.5 mM) is prepared.
-
The donor substrate (e.g., lithium hydroxypyruvate, 100 mM) and the acceptor substrate (e.g., glycolaldehyde, 150 mM) are dissolved in the buffer.[12]
-
The reaction is initiated by the addition of a purified transketolase enzyme (e.g., from E. coli).
-
The reaction mixture is incubated at a controlled temperature (e.g., 25-37°C) with gentle agitation.
-
Reaction progress is monitored by HPLC or a colorimetric assay.
-
Upon completion, the enzyme is removed by ultrafiltration, and the product is purified from the reaction mixture.
Experimental Workflow:
Caption: Protocol for biocatalytic synthesis using transketolase.
Conclusion and Future Outlook
This comparative guide illustrates the significant environmental advantages of adopting greener production methods for this compound. While the biomass-derived route offers a renewable starting point, the biocatalytic approach stands out for its mild reaction conditions, high selectivity, and minimal waste generation. Traditional chemical synthesis, although well-established, carries a substantial environmental burden that is increasingly untenable in the context of sustainable drug development.
For researchers and drug development professionals, the choice of synthetic route is a critical decision that extends beyond the laboratory bench. By prioritizing methods that align with the principles of green chemistry, the scientific community can contribute to a more sustainable and environmentally responsible pharmaceutical industry. The continued development of novel enzymes and the optimization of biomass conversion processes will undoubtedly pave the way for even more efficient and eco-friendly syntheses of valuable molecules like this compound.
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Safety Operating Guide
A Guide to Personal Protective Equipment for Handling 1,4,5-Trihydroxypentan-2-one
For Researchers, Scientists, and Drug Development Professionals
While 1,4,5-Trihydroxypentan-2-one is not classified as a hazardous substance, this guide is based on the prudent practice of treating all research chemicals with a high degree of caution.[1][2] The recommendations herein are derived from the chemical's structure as a polyhydroxy ketone and general best practices for laboratory safety.[3][4][5][6]
Understanding the Compound: this compound
Key Chemical Properties:
Hazard Assessment and Risk Mitigation
A thorough hazard assessment is the foundation of laboratory safety.[8][9] For this compound, the primary risks are associated with its unknown toxicological properties. Therefore, a conservative approach to personal protective equipment (PPE) is warranted.
Potential Hazards:
-
Skin and Eye Irritation: Although not confirmed, direct contact with the skin or eyes could cause irritation.[10]
-
Inhalation: Inhalation of aerosols or dusts may cause respiratory irritation.[10]
-
Ingestion: Accidental ingestion could be harmful.[10]
Personal Protective Equipment (PPE) Protocol
The following PPE is recommended as a minimum standard when handling this compound in a laboratory setting.[8][11]
Hand Protection
-
Glove Selection: Nitrile gloves are the standard for general laboratory use, offering protection against a variety of chemicals.[11][12] For prolonged or high-exposure tasks, consider double-gloving or using thicker, chemical-resistant gloves.[8]
-
Glove Inspection and Disposal: Always inspect gloves for tears or punctures before use. Dispose of gloves immediately after handling the chemical and wash your hands thoroughly.
Eye and Face Protection
-
Safety Glasses: ANSI Z87.1 certified safety glasses with side shields are mandatory at all times in the laboratory.[12]
-
Goggles and Face Shields: When there is a risk of splashing, chemical splash goggles should be worn.[8] For larger volumes or more hazardous operations, a face shield should be used in conjunction with goggles.[8][13]
Body Protection
-
Lab Coats: A long-sleeved, knee-length lab coat is required to protect against spills and contamination.[12]
-
Appropriate Attire: Long pants and closed-toe shoes are essential to protect the skin from potential exposure.[8][12]
Respiratory Protection
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[14]
-
Respirators: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator may be necessary.[15][16][17] The selection of the appropriate respirator should be based on a formal risk assessment.
Operational and Disposal Plans
Handling and Storage
-
Handling: Avoid direct contact with the chemical. Use engineering controls like fume hoods to minimize exposure.[14]
-
Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[18]
Spill and Emergency Procedures
-
Spill Cleanup: In the event of a spill, evacuate the area and ensure proper ventilation. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material and place it in a sealed container for disposal.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[19]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10][19]
-
Inhalation: Move the individual to fresh air.[19]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
-
In all cases of exposure, seek medical attention.[19]
-
Waste Disposal
-
Regulations: Dispose of this compound and any contaminated materials in accordance with all federal, state, and local regulations.
-
Procedure: Collect chemical waste in a designated, labeled container. Do not mix with other waste streams unless compatibility is known.
Diagrams and Visual Guides
PPE Selection Workflow
Caption: PPE selection is a risk-based process.
Emergency Response Flowchart
Caption: Follow these steps for a safe emergency response.
Conclusion
Adherence to these safety protocols is paramount for the protection of all laboratory personnel. This guide serves as a foundational document; however, it is crucial to supplement this information with institution-specific training and to consult the most current Safety Data Sheets (SDS) for any chemical in use.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
